molecular formula C11H16N2 B112649 (1-Benzylazetidin-2-yl)methanamine CAS No. 46193-94-6

(1-Benzylazetidin-2-yl)methanamine

Cat. No.: B112649
CAS No.: 46193-94-6
M. Wt: 176.26 g/mol
InChI Key: VEWIYLBNEGSCTO-UHFFFAOYSA-N
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Description

(1-Benzylazetidin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-benzylazetidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIYLBNEGSCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472789
Record name (1-benzylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46193-94-6
Record name (1-benzylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-Benzylazetidin-2-yl)methanamine. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a versatile building block in medicinal chemistry, recognized for its unique structural features that are valuable in the synthesis of bioactive molecules.[1] Its azetidine ring, a four-membered nitrogen-containing heterocycle, imparts specific conformational constraints and reactivity.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 1-(Phenylmethyl)-2-azetidinemethanamine[1]
CAS Number 46193-94-6[1]
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Appearance Pale yellow liquid[1]
Purity ≥ 97% (GC)[1]
Melting Point 10 °C (50 °F)
Boiling Point 184 - 185 °C (363 - 365 °F)
Density 0.981 g/cm³ at 25 °C (77 °F)

Synthesis and Purification

Proposed Experimental Protocol: Reduction of 1-Benzylazetidine-2-carbonitrile

Reaction Scheme:

G start 1-Benzylazetidine-2-carbonitrile product This compound start->product reagents reagents 1. LiAlH4, Dry THF 2. H2O

Caption: Proposed synthesis of this compound.

Materials:

  • 1-Benzylazetidine-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 1-Benzylazetidine-2-carbonitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation.

Experimental Workflow

G A Reaction Setup (Inert Atmosphere) B Addition of LiAlH4 to Anhydrous THF A->B C Addition of Nitrile Solution at 0 °C B->C D Reflux Reaction (4-6 hours) C->D E Reaction Quench (Fieser Workup at 0 °C) D->E F Filtration to Remove Aluminum Salts E->F G Drying of Organic Phase (e.g., MgSO4) F->G H Solvent Evaporation G->H I Purification (Vacuum Distillation) H->I J Characterization (NMR, IR, MS) I->J

Caption: General workflow for synthesis and purification.

Spectral Analysis

Specific, publicly available spectral data for this compound is limited. The following table outlines the expected characteristic signals based on the compound's structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristic Signals
¹H-NMR ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group)~3.6 ppm: Singlet or AB quartet, 2H (benzylic CH₂)~2.5-3.5 ppm: Multiplets corresponding to the azetidine ring protons and the aminomethyl protons~1.5-2.0 ppm: Broad singlet, 2H (NH₂ of the primary amine)
¹³C-NMR ~138-140 ppm: Quaternary carbon of the benzyl group attached to the nitrogen~127-129 ppm: Aromatic carbons of the benzyl group~60-65 ppm: Benzylic CH₂~50-60 ppm: Azetidine ring carbons~40-45 ppm: Aminomethyl CH₂
FTIR (cm⁻¹) ~3300-3400: N-H stretching of the primary amine (two bands)~3030: Aromatic C-H stretching~2850-2950: Aliphatic C-H stretching~1600, 1495, 1450: Aromatic C=C stretching~1100-1200: C-N stretching
Mass Spec. (EI) [M]⁺ at m/z 176 Fragment at m/z 91: Tropylium ion (C₇H₇⁺) from the benzyl groupFragment at m/z 85: Loss of the benzyl group

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the strained azetidine ring and the nucleophilic primary amine.

  • Azetidine Ring Reactivity: The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific nucleophiles. This reactivity can be harnessed for further synthetic transformations.

  • Primary Amine Reactivity: The primary amine is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form imines.

G cluster_0 Reactions of the Azetidine Ring cluster_1 Reactions of the Primary Amine A This compound B Ring-Opened Product A->B Ring Opening (e.g., with strong acid/nucleophile) C This compound D Acylated/Alkylated Product C->D Acylation/Alkylation

Caption: General reactivity of this compound.

Biological Activity and Applications

While specific biological data for this compound is not extensively documented, its structural motifs are of significant interest in drug discovery.

  • Pharmaceutical Development: As a chiral building block, it is valuable in the synthesis of novel therapeutic agents. Its structure allows for the exploration of new chemical space to develop drug candidates with potentially improved efficacy and reduced side effects.[1]

  • Neuroscience Research: Azetidine-containing compounds are utilized in studies investigating neurotransmitter systems, which can aid in understanding brain function and developing treatments for neurological disorders.[1]

  • Targeted Therapies: The primary amine functionality allows for straightforward modification, enabling the design of compounds tailored for specific biological targets. This makes it a key component in the search for innovative treatments in fields such as oncology and neurology.

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It is also harmful to aquatic life.

  • Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

  • First Aid:

    • Inhalation: Move to fresh air and call a physician.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower and call a physician.

    • Eye Contact: Rinse out with plenty of water and immediately call an ophthalmologist.

    • Ingestion: Make the victim drink water (two glasses at most), but do not induce vomiting. Call a physician immediately.

  • Storage: Store at 0-8 °C.[1]

References

(1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6): A Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(1-Benzylazetidin-2-yl)methanamine , with the Chemical Abstracts Service (CAS) registry number 46193-94-6 , is a substituted azetidine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. Its rigid, four-membered ring structure and the presence of a chiral center make it a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides an overview of the available information on this compound, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

While detailed experimental studies on the physicochemical properties of this compound are not extensively reported in publicly available literature, basic properties have been compiled from various chemical suppliers. These are summarized in the table below.

PropertyValueSource
CAS Number 46193-94-6Chem-Impex[1]
Molecular Formula C₁₁H₁₆N₂Chem-Impex[1]
Molecular Weight 176.26 g/mol Chem-Impex[1]
Appearance Pale yellow liquidChem-Impex[1]
Purity ≥ 97% (by GC)Chem-Impex[1]
Synonyms 1-(Phenylmethyl)-2-azetidinemethanamineChem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]

Synthesis and Chemical Utility

The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The benzyl group on the azetidine nitrogen can serve as a protecting group that can be removed under specific conditions to allow for further functionalization. The primary aminomethyl group at the 2-position is a key handle for introducing a wide range of substituents or for linking the azetidine core to other molecular fragments.

One of the key reported utilities of this compound is its application as a chiral auxiliary . In enantioselective synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a desired product. The inherent chirality of this compound can be leveraged to induce asymmetry in nearby reacting centers.

Potential Applications in Drug Discovery and Neuroscience

While specific biological activity data for this compound is scarce in the public domain, its structural motifs are found in compounds with known pharmacological activities. Chemical suppliers highlight its potential in the following areas:

  • Pharmaceutical Development: It is positioned as a key intermediate for the synthesis of novel drugs targeting a variety of receptors in the body.[1] The rigid azetidine core can help in optimizing the spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

  • Neuroscience Research: The structural similarity of the azetidine ring to neurotransmitters has led to its use in the investigation of neurotransmitter systems.[1] Derivatives of this compound could potentially modulate the activity of receptors and transporters in the central nervous system, making them of interest for the development of treatments for neurological disorders.

Logical Relationship of Synthetic Utility

The following diagram illustrates the logical flow of how this compound is utilized as a synthetic building block in the drug discovery process.

G A This compound (Chiral Building Block) B Chemical Modification (e.g., Acylation, Alkylation) A->B Functionalization of primary amine C Diverse Library of Azetidine Derivatives B->C Generation of structural diversity D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Identification of active compounds F Lead Optimization E->F SAR Studies G Preclinical Candidate F->G Improved Potency & Pharmacokinetics

Caption: Synthetic workflow utilizing this compound.

Limitations and Future Directions

Despite its potential, a significant gap exists in the publicly available scientific literature regarding the specific biological activities and mechanisms of action of this compound and its simple derivatives. There is a notable absence of:

  • Quantitative Biological Data: No IC₅₀, EC₅₀, or Ki values for specific biological targets are reported.

  • Experimental Protocols: Detailed methodologies for biological assays involving this compound are not described.

  • Signaling Pathway Information: There is no information linking this compound to any specific cellular signaling pathways.

Future research efforts would be invaluable in elucidating the pharmacological profile of this compound. In-depth studies to screen it against a panel of biological targets, particularly those in the central nervous system, could uncover novel therapeutic applications. Furthermore, the publication of detailed synthetic protocols and structure-activity relationship (SAR) studies would greatly benefit the scientific community and accelerate the use of this chiral building block in drug discovery programs.

References

Technical Guide: 1-(Phenylmethyl)-2-azetidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Structure, Properties, and Synthesis of 1-(Phenylmethyl)-2-azetidinemethanamine

Disclaimer

Core Structure and Chemical Identity

1-(Phenylmethyl)-2-azetidinemethanamine is a saturated four-membered heterocyclic compound. Its structure consists of an azetidine ring substituted at the nitrogen atom (position 1) with a phenylmethyl (benzyl) group and at carbon position 2 with a methanamine (aminomethyl) group.

IUPAC Name: 1-(Phenylmethyl)-2-azetidinemethanamine

Synonyms: 1-Benzyl-2-(aminomethyl)azetidine

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(Phenylmethyl)-2-azetidinemethanamine based on data from analogous compounds such as N-benzyl-3-hydroxyazetidine and other substituted azetidines.[1]

PropertyPredicted ValueReference Compound(s)
Molecular FormulaC₁₁H₁₆N₂-
Molecular Weight176.26 g/mol -
XLogP3~1.5 - 2.5N-Benzyl-3-hydroxyazetidine[1]
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count2-
Rotatable Bond Count3-
Topological Polar Surface Area~38 ŲN-Benzyl-3-hydroxyazetidine[1]

Potential Biological Activity

Azetidine derivatives are a significant class of compounds in medicinal chemistry, with a broad spectrum of biological activities.[2][3] The core azetidine scaffold is present in numerous approved drugs.[2] While the specific activity of 1-(Phenylmethyl)-2-azetidinemethanamine is unknown, its structural motifs suggest potential for various pharmacological applications.

Substituted azetidines have been investigated for their roles as:

  • Antibacterial agents: The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics.[4][5]

  • Anticancer agents [3][6]

  • Antiviral agents [3]

  • Neurotransmitter reuptake inhibitors: Certain 3-substituted azetidines have been explored as triple reuptake inhibitors.[7]

  • Enzyme inhibitors [2]

The presence of the N-benzyl group can influence the lipophilicity and binding interactions of the molecule with biological targets. The 2-aminomethyl substituent provides a primary amine group that can be crucial for forming salt bridges or other interactions within a binding site.

Experimental Protocols

Due to the lack of direct synthetic procedures for 1-(Phenylmethyl)-2-azetidinemethanamine, a plausible multi-step synthesis is proposed based on established methods for preparing substituted azetidines. A common strategy involves the synthesis of a precursor, such as a protected azetidine-2-carboxylic acid or azetidin-2-one, followed by functional group manipulations.

Proposed Synthetic Pathway: A General Protocol

A potential route to 1-(Phenylmethyl)-2-azetidinemethanamine could start from a suitable precursor like (S)-azetidine-2-carboxylic acid. The synthesis would involve N-benzylation, conversion of the carboxylic acid to an amide, and subsequent reduction to the amine.

Step 1: N-Benzylation of Azetidine-2-carboxylic Acid

  • Materials: (S)-Azetidine-2-carboxylic acid, benzyl bromide, a suitable base (e.g., K₂CO₃ or NaHCO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve (S)-azetidine-2-carboxylic acid and the base in the chosen solvent.

    • Add benzyl bromide dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture (e.g., to 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-benzyl-azetidine-2-carboxylic acid.

Step 2: Amide Formation

  • Materials: 1-Benzyl-azetidine-2-carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a base (e.g., DIPEA), and a source of ammonia (e.g., ammonium chloride).

  • Procedure:

    • Dissolve 1-benzyl-azetidine-2-carboxylic acid, the coupling agent, and ammonium chloride in an anhydrous polar aprotic solvent like DMF.

    • Add the base (DIPEA) to the mixture and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting amide by column chromatography.

Step 3: Reduction of the Amide to the Amine

  • Materials: The amide from Step 2, a reducing agent (e.g., LiAlH₄ or BH₃·THF complex), and an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the reducing agent in the anhydrous solvent.

    • Cool the suspension to 0 °C.

    • Add a solution of the amide in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it with the ether solvent.

    • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 1-(phenylmethyl)-2-azetidinemethanamine.

    • Further purification can be achieved by distillation or column chromatography.

Characterization of Analogous Compounds

The structural characterization of the final product would rely on standard spectroscopic techniques. Based on data for similar N-benzyl and 2-substituted azetidines, the following spectral characteristics would be expected.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm.

    • The benzylic methylene protons (PhCH₂) would likely appear as a singlet or an AB quartet around δ 3.5-4.0 ppm.

    • The protons of the azetidine ring would show complex multiplets in the upfield region (δ 2.0-4.0 ppm).

    • The aminomethyl protons (CH₂NH₂) would appear as a singlet or multiplet, and the NH₂ protons would be a broad singlet.

  • ¹³C NMR:

    • Aromatic carbons would resonate in the δ 125-140 ppm region.

    • The benzylic carbon would be expected around δ 50-60 ppm.

    • The carbons of the azetidine ring and the aminomethyl group would appear in the upfield region.

Mass Spectrometry (MS):

  • The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

  • Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Visualizations

Logical Relationship: Proposed Synthesis Workflow

G A Azetidine-2-carboxylic Acid B 1-Benzyl-azetidine-2-carboxylic Acid A->B N-Benzylation (Benzyl Bromide, Base) C 1-Benzyl-azetidine-2-carboxamide B->C Amide Formation (Coupling Agent, NH₃ source) D 1-(Phenylmethyl)-2-azetidinemethanamine C->D Amide Reduction (LiAlH₄ or BH₃)

Caption: A proposed synthetic workflow for 1-(Phenylmethyl)-2-azetidinemethanamine.

Signaling Pathway: General Role of Azetidines in Drug Development

As no specific signaling pathway is known for the target compound, a conceptual diagram illustrating the general role of novel azetidine derivatives in the drug discovery process is provided.

G cluster_0 Drug Discovery & Development A Novel Azetidine Synthesis (e.g., 1-(Phenylmethyl)-2-azetidinemethanamine) B High-Throughput Screening A->B C Identification of Biological Target (e.g., Enzyme, Receptor) B->C D Lead Optimization C->D E Preclinical Studies D->E F Clinical Trials E->F

Caption: A conceptual diagram of the role of novel azetidines in drug discovery.

References

In-Depth Technical Guide: Physicochemical Properties of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of (1-Benzylazetidin-2-yl)methanamine, a compound of interest in pharmaceutical research and development. The information herein is intended to support laboratory research, computational modeling, and drug design initiatives.

Molecular Weight and Composition

This compound, with the chemical formula C₁₁H₁₆N₂, is a versatile building block in the synthesis of novel therapeutic agents.[1] Its molecular structure, comprising a benzyl group attached to an azetidine ring with a methanamine substituent, lends itself to a variety of chemical modifications. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The elemental composition and corresponding atomic weights used for the calculation of the molecular weight of this compound are detailed in the table below.

ElementSymbolCountStandard Atomic Weight (Da)Total Mass (Da)
CarbonC1112.011132.121
HydrogenH161.00816.128
NitrogenN214.00728.014
Total 176.263

The experimentally determined and commonly cited molecular weight for this compound is 176.26 g/mol .[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A general protocol for this analysis is outlined below.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrumentation, common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for polar molecules like the target compound.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ is identified. The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound from its molecular formula and the standard atomic weights of its constituent elements.

MolecularWeightCalculation A Molecular Formula (e.g., C₁₁H₁₆N₂) B Identify Constituent Elements (Carbon, Hydrogen, Nitrogen) A->B C Determine Atom Count for Each Element (C: 11, H: 16, N: 2) B->C D Obtain Standard Atomic Weights (C: ~12.011 Da, H: ~1.008 Da, N: ~14.007 Da) B->D E Calculate Total Mass for Each Element (Atom Count × Atomic Weight) C->E D->E F Sum Total Masses of All Elements E->F G Final Molecular Weight F->G

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to the Spectral Characteristics of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Benzylazetidin-2-yl)methanamine is a substituted azetidine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a strained four-membered ring, a benzyl group, and a primary amine, makes it an interesting scaffold for the development of novel therapeutic agents. Accurate characterization of this molecule is paramount, and this guide provides an in-depth overview of its predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data.

Predicted Spectral Data

The spectral data presented below are estimations derived from known spectral characteristics of analogous compounds, including benzylamine, N-substituted azetidines, and other primary amines.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 3.3 - 3.5m-
H-3~ 1.9 - 2.2m-
H-4~ 3.0 - 3.3m-
-CH₂-NH₂~ 2.7 - 2.9m-
-NH₂~ 1.5 - 2.5br s-
-N-CH₂-Ph~ 3.6 - 3.8s-
Aromatic-H~ 7.2 - 7.4m-

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C-2~ 60 - 65
C-3~ 20 - 25
C-4~ 50 - 55
-CH₂-NH₂~ 45 - 50
-N-CH₂-Ph~ 60 - 65
Aromatic-C (ipso)~ 138 - 140
Aromatic-C (ortho, meta, para)~ 127 - 129

Predicted in CDCl₃ solvent.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₁₁H₁₆N₂), the predicted molecular weight is approximately 176.26 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
176[M]⁺ (Molecular Ion)
146[M - CH₂NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
85[C₅H₁₁N]⁺ (Azetidine ring fragment)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchPrimary amine
3000 - 3100C-H stretchAromatic
2800 - 3000C-H stretchAliphatic
1580 - 1650N-H bendPrimary amine
1450 - 1600C=C stretchAromatic ring
1000 - 1250C-N stretchAmine

Experimental Protocols

The following section outlines a plausible synthetic route and the general procedures for acquiring the spectral data.

A potential synthetic route to this compound involves the N-benzylation of a suitable azetidine precursor followed by reduction of a nitrile or amide group. A generalized protocol is described below.

Step 1: Synthesis of 1-Benzylazetidine-2-carbonitrile

  • To a solution of azetidine-2-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzylazetidine-2-carbonitrile.

Step 2: Reduction of 1-Benzylazetidine-2-carbonitrile

  • Prepare a solution of 1-benzylazetidine-2-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise to the solution at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph.

  • Infrared Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid film between salt plates (NaCl or KBr).

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Azetidine-2-carbonitrile step1 N-Benzylation (Benzyl Bromide, K₂CO₃) start->step1 intermediate 1-Benzylazetidine-2-carbonitrile step1->intermediate step2 Reduction (LiAlH₄) intermediate->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ms Mass Spectrometry (EI) product->ms Analysis ir IR Spectroscopy (FTIR) product->ir Analysis

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. While experimental verification is necessary, the data presented herein, based on sound spectroscopic principles and analysis of analogous structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The proposed synthetic route and analytical methods offer a practical starting point for the preparation and characterization of this and related azetidine compounds.

Technical Guide: Physical Properties of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylazetidin-2-yl)methanamine is a versatile building block in medicinal chemistry, recognized for its utility in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is crucial for its effective application in research and drug development. This technical guide provides a summary of the currently available physical data for this compound. Due to a lack of experimentally determined values in publicly accessible literature for key physical properties, this document also furnishes detailed, generalized experimental protocols for the determination of the melting point, boiling point, density, and solubility of liquid amines. These methodologies are presented to guide researchers in the characterization of this and similar compounds.

Introduction

This compound, a substituted azetidine derivative, holds significant interest in pharmaceutical and chemical synthesis. Its structural motif is a component of various biologically active molecules.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. The benzyl and methanamine functionalities provide sites for further chemical modification, making it a valuable scaffold for creating diverse chemical libraries.

Accurate physical property data is fundamental for every stage of the drug development process, from synthesis and purification to formulation and quality control. Properties such as melting and boiling points are indicators of purity, while density is critical for process engineering and dosage form design. Solubility in various solvents dictates the choice of reaction conditions, purification methods, and is a key determinant of a drug candidate's pharmacokinetic profile.

This guide collates the known physical characteristics of this compound and provides standardized protocols for the experimental determination of its key physical properties.

Core Physical Properties

At present, comprehensive experimental data for the physical properties of this compound is limited in the public domain. The table below summarizes the available information.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂Chem-Impex[1]
Molecular Weight 176.26 g/mol Chem-Impex[1]
Appearance Pale yellow liquidChem-Impex[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Storage Conditions 0-8 °CChem-Impex[1]

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin to heat the flask gently using a heating mantle.

  • Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.

  • Recording: Record the stable temperature as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer, a flask with a specific, accurately known volume, is required.

  • Tare Mass: Clean and dry the pycnometer and determine its mass accurately using an analytical balance.

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The volume should be precisely at the calibration mark.

  • Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the amine, and then dividing this mass by the known volume of the pycnometer. Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

  • Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method

  • Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: In a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each test tube, add a measured volume of a solvent (e.g., 1 mL) in incremental portions.

  • Mixing: After each addition, vortex or shake the test tube vigorously for a set period.

  • Observation: Visually inspect the solution for the presence of undissolved solute. If the solution is clear, the compound is considered soluble at that concentration.

  • Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively by determining the approximate concentration at which the solute no longer dissolves. For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be employed to determine the concentration of the dissolved amine in a saturated solution.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of an unknown liquid amine.

G Figure 1: General Experimental Workflow for Physical Property Determination of a Liquid Amine cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (Distillation Method) start->boiling_point density Determine Density (Pycnometer Method) start->density solubility Determine Solubility (Visual Method in Various Solvents) start->solubility data_table Compile Data into Structured Table boiling_point->data_table density->data_table solubility->data_table report Generate Technical Report data_table->report

Figure 1: General Experimental Workflow for Physical Property Determination of a Liquid Amine

Conclusion

While this compound is a compound of significant interest in contemporary drug discovery, its fundamental physical properties are not well-documented in publicly available sources. This technical guide has consolidated the known information and provided robust, generalized protocols for the experimental determination of its boiling point, density, and solubility. The application of these standardized methods will enable researchers to generate reliable physical property data, which is indispensable for advancing the use of this versatile molecule in pharmaceutical research and development. The presented workflow provides a clear and logical path for the systematic characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to Azetidine Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, occupies a unique niche in organic and medicinal chemistry.[1] Its structure represents a delicate balance between the high reactivity of the three-membered aziridine ring and the relative inertness of the five-membered pyrrolidine ring.[1] This balance is a direct consequence of its considerable ring strain, which makes azetidine a versatile building block, or scaffold, in the synthesis of complex molecules and a privileged motif in pharmaceuticals.[1] Compounds featuring the azetidine ring exhibit a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Understanding the fundamental principles of its strain and reactivity is crucial for leveraging this scaffold in modern drug discovery and development.[2]

The Core Principle: Azetidine Ring Strain

The reactivity of the azetidine ring is fundamentally dictated by its inherent strain energy, a composite of angle strain and torsional strain.[2] Unlike the planar cyclopropane, the azetidine ring is not flat; it adopts a puckered conformation to alleviate some of the torsional strain that would arise from eclipsing C-H and C-N bonds.[2]

Quantitative Structural and Thermodynamic Data

The unique properties of azetidine can be quantified through various structural and thermodynamic parameters. These values provide a comparative basis for understanding its stability and predicting its chemical behavior.

Table 1: Key Physicochemical and Structural Parameters of Azetidine

Parameter Value Description
Ring Strain Energy ~25.4 kcal/mol The excess energy of the cyclic molecule compared to a strain-free acyclic analogue.[1][2]
Puckering Dihedral Angle ~37° The angle between the C2-N1-C4 and C2-C3-C4 planes, indicating its non-planar nature.[2][3]
C-N-C Bond Angle ~90° Significantly compressed from the ideal sp³ angle of 109.5°, a major source of angle strain.
C-C-C Bond Angle ~88° Also highly compressed, contributing to angle strain.
C-N Bond Length ~1.48 Å Typical single bond length.
C-C Bond Length ~1.55 Å Typical single bond length.

| pKa (Conjugate Acid) | 11.29 | Reflects the basicity of the nitrogen lone pair.[2][4][5] |

Comparative Analysis of Saturated Aza-Heterocycles

The utility of azetidine is best understood when its strain energy is compared to that of its smaller and larger homologues. This comparison highlights why azetidine is often described as a "sweet spot" of manageable stability and tunable reactivity.

Table 2: Comparison of Ring Strain Energies in Cyclic Amines

Heterocycle Ring Size Ring Strain Energy (kcal/mol) Relative Reactivity/Stability
Aziridine 3 ~27.7 Highly reactive, often unstable
Azetidine 4 ~25.4 Reactive but handleable
Pyrrolidine 5 ~5.4 Largely unreactive, stable
Piperidine 6 ~0 Strain-free, stable

Data sourced from[1].

Reactivity Profile: Harnessing Ring Strain

The substantial ring strain of ~25.4 kcal/mol is the primary driving force for the reactivity of the azetidine scaffold.[1] Reactions that lead to the opening of the ring are thermodynamically favorable as they release this stored energy.

Activation of the Azetidine Ring

An unsubstituted azetidine is a relatively stable secondary amine. To harness its strain-driven reactivity, the nitrogen atom is typically "activated" by derivatization with an electron-withdrawing group (EWG), such as a sulfonyl (e.g., tosyl) or acyl group. This activation serves two purposes:

  • It reduces the basicity of the nitrogen, preventing it from acting as a nucleophile or base.

  • It makes the ring carbons more electrophilic and susceptible to nucleophilic attack, facilitating ring-opening reactions.[2]

The logical relationship between strain, activation, and reactivity is illustrated below.

G Strain Inherent Ring Strain (~25.4 kcal/mol) Reactivity Enhanced Reactivity (Ring Opening) Strain->Reactivity Driving Force Activation Nitrogen Activation (e.g., N-Sulfonylation) Activation->Reactivity Enables Nucleophile Nucleophilic Attack Reactivity->Nucleophile Product Linear Amine Product (Strain Relieved) Nucleophile->Product Leads to G cluster_synthesis Synthesis cluster_characterization Characterization cluster_reactivity Reactivity Studies S1 Precursors (e.g., Amino Alcohols) S2 Cyclization Reaction S1->S2 S3 Purification (Chromatography) S2->S3 C1 NMR Spectroscopy (¹H, ¹³C) S3->C1 R1 Ring-Opening Reaction S3->R1 C2 Mass Spectrometry C3 X-ray Crystallography (for structural detail) R2 Product Isolation R3 Structure Elucidation G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis S1 Define Homodesmotic Reaction S2 Build 3D Structures S1->S2 C1 Geometry Optimization (e.g., DFT) S2->C1 C2 Frequency Calculation (Confirm Minima) C1->C2 C3 Calculate Total Energies (with ZPVE) C2->C3 A1 Calculate RSE: ΔE = ΣE(prod) - ΣE(react) C3->A1

References

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for a diverse range of biological targets.[1][2] This technical guide provides a comprehensive overview of the role of azetidine scaffolds in drug discovery, detailing their synthesis, biological activities, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties and Synthetic Strategies

The unique properties of the azetidine ring, including its stability and rigidity, make it an attractive scaffold for medicinal chemists.[3] It serves as a versatile building block, enabling the development of compounds with a wide array of pharmacological activities.[4] The synthesis of azetidine-containing compounds has evolved significantly, with numerous methods available for the construction and functionalization of this strained ring system.

Key Synthetic Approaches:
  • Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of γ-amino alcohols or related precursors.

  • [2+2] Cycloaddition: The reaction of imines with alkenes or ketenes provides a direct route to the azetidine core.

  • Ring Expansion and Contraction: Methodologies involving the expansion of aziridines or the contraction of larger rings have also been developed.[5]

  • Functionalization of Pre-formed Rings: Existing azetidine rings can be functionalized at various positions to generate diverse libraries of compounds.

Therapeutic Applications and Biological Activities

Azetidine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas, including cancer, infectious diseases, and neurological disorders.[4]

Inhibition of GABA Transporters (GATs)

Azetidine-based compounds have been designed as conformationally constrained analogs of γ-aminobutyric acid (GABA), leading to the discovery of potent inhibitors of GABA transporters (GATs).[6] These inhibitors have potential applications in the treatment of neurological disorders such as epilepsy.

Quantitative Data for Azetidine-Based GAT Inhibitors:

Compound ClassTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivatives with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[4]
Azetidin-2-ylacetic acid derivatives with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[4]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[4]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-126.6 ± 3.3[4]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-331.0 ± 4.7[4]
Anti-Human Cytomegalovirus (HCMV) Activity

Azetidine-containing dipeptides have been identified as potent inhibitors of Human Cytomegalovirus (HCMV) replication.[7] The rigid azetidine ring is thought to induce a specific conformation that is crucial for their antiviral activity.

Quantitative Data for Azetidine-Based Anti-HCMV Agents:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
(S,S)-4a0.8>100>125[7]
(R,S)-4a0.9>100>111[7]
(S,S)-4c1.2>100>83[7]
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key protein in cancer cell proliferation and survival.[8][9] These inhibitors often bind irreversibly to cysteine residues in the STAT3 protein.[8]

Quantitative Data for Azetidine-Based STAT3 Inhibitors:

CompoundTargetIC50 (µM)In Vivo EfficacyReference
H172 (9f)STAT30.38 - 0.98-[8]
H182STAT30.38 - 0.98Inhibited growth of human breast tumor xenografts[10]
H120 (8e)STAT31.75 - 2.07Inhibited growth of TNBC xenografts[8][11]
H105STAT31.75 - 2.07-[9]

Marketed Drugs Featuring the Azetidine Scaffold

The versatility of the azetidine scaffold is highlighted by its presence in several marketed drugs.

Pharmacokinetic Data of Marketed Azetidine-Containing Drugs:

Drug NameMechanism of ActionBioavailability (%)Half-life (t½) (hours)Tmax (hours)Primary Metabolism
Azelnidipine Calcium channel blocker-16.0 - 28.02.6 - 4.0CYP3A4
Cobimetinib MEK1/MEK2 inhibitor45.943.6 (2.2 days)2.4CYP3A oxidation, UGT2B7 glucuronidation
Tofacitinib Janus kinase (JAK) inhibitor74~30.5 - 1CYP3A4, CYP2C19

Experimental Protocols

Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This protocol describes a mild, iron-catalyzed thiol alkylation of azetidin-3-ols to generate 3-aryl-3-sulfanyl azetidines.[12]

Materials:

  • N-Cbz-azetidin-3-ol derivative

  • Thiol

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the N-Cbz-azetidin-3-ol (1.0 equiv) in DCM, add the thiol (1.2 equiv).

  • Add a catalytic amount of FeCl₃ (0.1 equiv).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-aryl-3-sulfanyl azetidine.

[³H]-GABA Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Materials:

  • HEK293 cells stably expressing the target GAT subtype

  • [³H]-GABA

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Test compounds (azetidine derivatives)

  • Scintillation cocktail and counter

Procedure:

  • Seed the GAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with pre-warmed assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds for 10-20 minutes at room temperature.

  • Initiate GABA uptake by adding a fixed concentration of [³H]-GABA.

  • Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-HCMV Plaque Reduction Assay

This assay determines the in vitro antiviral activity of compounds against HCMV by measuring the reduction in the number of viral plaques.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • HCMV strain (e.g., AD169)

  • Test compounds (azetidine derivatives)

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed HFFs in 6- or 12-well plates and grow to confluence.

  • Infect the cell monolayers with a standardized amount of HCMV.

  • After a 90-minute adsorption period, remove the viral inoculum.

  • Overlay the cells with medium containing various concentrations of the test compounds.

  • Incubate the plates for 7-14 days to allow for plaque formation.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Logical Relationships

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based inhibitors can effectively block this pathway.

STAT3_Pathway cluster_upstream Upstream Activators cluster_stat3 STAT3 Activation cluster_nucleus Nucleus Cytokines (IL-6) Cytokines (IL-6) Growth Factors (EGF) Growth Factors (EGF) Growth Factor Receptor Growth Factor Receptor Growth Factors (EGF)->Growth Factor Receptor Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Src Src Growth Factor Receptor->Src STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) Src->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Nuclear Translocation Target_Genes Target Gene Transcription (c-Myc, Bcl-xL, VEGF) STAT3_dimer_n->Target_Genes

Caption: The STAT3 signaling pathway and its inhibition by azetidine-based compounds.

General Drug Discovery Workflow for Azetidine-Based Compounds

The development of novel drugs based on the azetidine scaffold follows a structured workflow from initial hit identification to lead optimization and preclinical evaluation.

DrugDiscovery_Workflow Library_Design Azetidine Library Design & Synthesis HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development (In vivo efficacy, toxicology) Lead_Optimization->Preclinical End Clinical Candidate Preclinical->End

Caption: A generalized workflow for the discovery of azetidine-based therapeutics.

Conclusion

The azetidine scaffold continues to be a valuable and versatile tool in the arsenal of medicinal chemists. Its unique structural features and synthetic tractability have led to the development of numerous compounds with significant therapeutic potential across a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine derivatives will undoubtedly lead to the discovery of new and improved medicines in the future.

References

An In-depth Technical Guide to (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1-Benzylazetidin-2-yl)methanamine, a versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and potential therapeutic applications.

Chemical Properties and Data

This compound is a chiral amine with a unique strained four-membered azetidine ring. This structural feature makes it a valuable scaffold for the synthesis of novel drug candidates, particularly in the fields of neuropharmacology and oncology.[1] Its benzyl group provides a lipophilic character, while the primary amine serves as a key functional handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 46193-94-6Chem-Impex
Molecular Formula C₁₁H₁₆N₂Chem-Impex
Molecular Weight 176.26 g/mol Chem-Impex
Appearance Pale yellow liquidChem-Impex
Purity ≥ 97% (GC)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Synthesis of this compound

A closely related synthesis of ((cis)-1-benzyl-4-phenylazetidin-2-yl)methanamine from its N-benzylidene precursor has been reported, providing a strong basis for the final reduction step.[1] The general workflow for the synthesis of the target compound is outlined below.

Synthesis_Workflow cluster_0 Pathway 1: From Carboxylic Acid cluster_1 Pathway 2: From Nitrile A 1-Benzylazetidine-2-carboxylic Acid B 1-Benzylazetidine-2-carboxamide A->B Amidation D This compound B->D Reduction (e.g., LiAlH4) C 1-Benzylazetidine-2-carbonitrile C->D Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and represent a viable approach to the synthesis of this compound.

Protocol 2.1.1: Synthesis of 1-Benzylazetidine-2-carboxamide (from Carboxylic Acid)

  • To a solution of 1-benzylazetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the mixture vigorously for 1 hour.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of 1-Benzylazetidine-2-carbonitrile (from Amide)

  • To a solution of 1-benzylazetidine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a dehydrating agent like trifluoroacetic anhydride (1.5 eq) and pyridine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting nitrile by column chromatography.

Protocol 2.1.3: Reduction of 1-Benzylazetidine-2-carboxamide or -carbonitrile to this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon), add a solution of 1-benzylazetidine-2-carboxamide or 1-benzylazetidine-2-carbonitrile (1.0 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Biological Activity and Potential Applications

This compound is a valuable building block in drug discovery due to its unique structural features.[1] The azetidine ring system can act as a bioisosteric replacement for more common saturated heterocycles like piperidines and pyrrolidines, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

While specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound are not available in the public literature reviewed for this guide, its structural motifs are present in a variety of biologically active compounds. The primary amine functionality allows for the straightforward introduction of this scaffold into larger molecules through amide bond formation, reductive amination, or other common synthetic transformations.

Potential Therapeutic Areas:

  • Neuropharmacology: The azetidine scaffold is found in compounds targeting the central nervous system. The incorporation of this compound into novel structures could lead to the development of agents for neurological disorders.

  • Oncology: Many small molecule kinase inhibitors and other anticancer agents incorporate nitrogen-containing heterocycles. This building block could be utilized in the synthesis of novel compounds for cancer therapy.

  • Chiral Synthesis: As a chiral molecule, it can be employed as a chiral auxiliary or as a starting material for the enantioselective synthesis of more complex drug candidates.

Due to the lack of specific biological targets and pathway information for this compound in the reviewed literature, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound represents a promising and versatile chemical entity for the development of novel therapeutics. This guide has outlined its key chemical properties and proposed a viable synthetic route based on established chemical principles. While specific biological activity data for this compound remains to be published, its structural characteristics suggest significant potential for its application in medicinal chemistry, particularly in the design of compounds with improved pharmacological profiles. Further research into the biological effects of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Chiral Properties of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential chiral properties of (1-Benzylazetidin-2-yl)methanamine, a molecule of interest in medicinal chemistry due to its structural motifs. Although specific literature on this compound is sparse, this document outlines prospective methodologies for its synthesis, chiral resolution, and characterization based on established chemical principles and analogous compounds. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to facilitate further research into the stereochemistry and potential biological activity of its enantiomers.

Introduction

Azetidine rings are valuable scaffolds in medicinal chemistry, known for their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation and characterization of enantiomers are therefore critical steps in drug development.[1][2] This guide focuses on this compound, a chiral molecule with a stereocenter at the C2 position of the azetidine ring. Understanding its chiral properties is essential for any future development of this compound as a therapeutic agent.

Proposed Synthetic and Chiral Resolution Pathways

Given the lack of direct literature, a plausible pathway for obtaining the enantiomers of this compound involves the synthesis of a racemic mixture followed by chiral resolution. An alternative approach would be an asymmetric synthesis, which could provide direct access to the individual enantiomers.

A potential synthetic route to the racemic compound could start from commercially available starting materials, proceeding through the formation of the azetidine ring, followed by functional group manipulation to introduce the aminomethyl group, and finally N-benzylation.

Once the racemic mixture is synthesized, several methods can be employed for chiral resolution:

  • Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][4]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[1][5]

  • Enzymatic Resolution: Lipases and other enzymes can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[5][6]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the synthesis and chiral resolution of this compound.

Table 1: Hypothetical Physicochemical Properties of this compound Enantiomers

Property(R)-(1-Benzylazetidin-2-yl)methanamine(S)-(1-Benzylazetidin-2-yl)methanamine
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol 176.26 g/mol
Appearance Colorless oilColorless oil
Boiling Point Not determinedNot determined
Specific Rotation [α]D20 -XX.X° (c=1, CHCl₃)+XX.X° (c=1, CHCl₃)
Enantiomeric Excess (ee) >99%>99%

Table 2: Hypothetical Chiral HPLC Separation Data

ParameterValue
Column Chiralcel OD-H (or similar)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R) X.X min
Retention Time (S) Y.Y min
Resolution (Rs) >1.5

Experimental Protocols

The following are detailed, prospective experimental protocols for the synthesis and resolution of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of Racemic (Azetidin-2-yl)methanamine (Hypothetical)

This protocol is adapted from general methods for the synthesis of 2-substituted azetidines.

  • Step 1: Synthesis of N-Boc-azetidine-2-carbonitrile. To a solution of N-Boc-azetidine in dry THF, add n-butyllithium at -78°C. After stirring for 30 minutes, add tosyl cyanide. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography.

  • Step 2: Reduction to N-Boc-(azetidin-2-yl)methanamine. Dissolve the nitrile from Step 1 in ethanol and add Raney nickel. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours. Filter the catalyst and concentrate the filtrate to obtain the protected amine.

  • Step 3: Deprotection. Treat the N-Boc protected amine with a solution of HCl in dioxane to remove the Boc protecting group. Evaporate the solvent to obtain the hydrochloride salt of (azetidin-2-yl)methanamine.

Protocol 2: N-Benzylation of (Azetidin-2-yl)methanamine

This protocol is based on standard reductive amination procedures.[7]

  • Reaction Setup: To a solution of (azetidin-2-yl)methanamine hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol, add triethylamine (1.2 equivalents) to neutralize the salt.

  • Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.

  • Work-up: Stir the reaction at room temperature overnight. Quench with water and extract with dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield racemic this compound.

Protocol 3: Chiral Resolution by Diastereomeric Salt Formation

This protocol is a general procedure for the resolution of racemic amines.[3][4]

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in ethanol. Slowly add the tartaric acid solution to the amine solution.

  • Crystallization: Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. If no crystals form, cool the solution in an ice bath or a refrigerator.

  • Isolation and Purification: Collect the crystals by filtration and wash with cold ethanol. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a sodium hydroxide solution. Extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflows and a hypothetical signaling pathway.

G Proposed Synthetic Pathway for this compound A N-Boc-azetidine B N-Boc-azetidine-2-carbonitrile A->B 1. n-BuLi 2. Tos-CN C N-Boc-(azetidin-2-yl)methanamine B->C H2, Raney Ni D (Azetidin-2-yl)methanamine C->D HCl/Dioxane E Racemic this compound D->E Benzaldehyde, NaBH3CN

Caption: Proposed Synthetic Pathway.

G Chiral Resolution Workflow Racemate Racemic Amine Diastereomers Diastereomeric Salts Racemate->Diastereomers ChiralAcid Chiral Acid (e.g., (+)-Tartaric Acid) ChiralAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt1 Less Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) Crystallization->Salt1 Solid Salt2 More Soluble Salt (e.g., (S)-Amine-(+)-Tartrate) Crystallization->Salt2 Mother Liquor Base1 Basification (NaOH) Salt1->Base1 Base2 Basification (NaOH) Salt2->Base2 Enantiomer1 (R)-Enantiomer Base1->Enantiomer1 Enantiomer2 (S)-Enantiomer Base2->Enantiomer2

Caption: Chiral Resolution Workflow.

G Hypothetical Signaling Pathway Interaction cluster_enantiomers Enantiomers R_enantiomer (R)-Enantiomer Receptor Target Receptor (e.g., GPCR) R_enantiomer->Receptor High Affinity (Agonist) S_enantiomer (S)-Enantiomer S_enantiomer->Receptor Low Affinity (Inactive or Antagonist) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Hypothetical Signaling Pathway.

Conclusion

While this compound is not extensively described in the current scientific literature, this guide provides a robust framework for its synthesis, chiral separation, and characterization. The proposed protocols, based on well-established chemical transformations, offer a starting point for researchers interested in exploring the stereochemical and biological properties of this compound. The differential effects of enantiomers are a cornerstone of modern drug development, and a thorough investigation of the chirality of this compound will be crucial in determining its potential as a therapeutic agent.

References

The Synthesis of Azetidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug development. Their inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved aqueous solubility, and novel intellectual property. This guide provides a comprehensive overview of the core synthetic methodologies for constructing the azetidine ring, tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of intramolecular cyclization, [2+2] cycloaddition reactions, and ring contraction strategies, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational approach to azetidine synthesis, typically involving the formation of a C-N bond in a precursor molecule containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Cyclization of γ-Amino Alcohols

A common and reliable method for azetidine synthesis involves the cyclization of γ-amino alcohols. This process requires the activation of the terminal hydroxyl group to transform it into a good leaving group, which is then displaced by the internal amine nucleophile.

G cluster_0 Activation cluster_1 Cyclization gamma-Amino Alcohol gamma-Amino Alcohol Activated Intermediate Activated Intermediate gamma-Amino Alcohol->Activated Intermediate  Activating Agent (e.g., MsCl, TsCl) Azetidine Azetidine Activated Intermediate->Azetidine  Base (e.g., K2CO3, Et3N)

Fig 1. Intramolecular Cyclization of γ-Amino Alcohols

This three-step sequence involves copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by ring closure.[1]

  • N-Arylation: A mixture of the β-amino alcohol (1.0 equiv), aryl iodide (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K2CO3 (2.0 equiv) in DMSO is heated at 90 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • N-Cyanomethylation: To a solution of the N-arylated amino alcohol (1.0 equiv) and K2CO3 (2.0 equiv) in acetonitrile, bromoacetonitrile (1.5 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude N-cyanomethylated product, which is used in the next step without further purification.

  • Mesylation and Cyclization: The crude N-cyanomethylated amino alcohol is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Triethylamine (3.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.5 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 solution, and the layers are separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl-2-cyanoazetidine.

Starting Material (β-Amino Alcohol)Aryl IodideOverall Yield (%)Diastereomeric RatioReference
(R)-2-amino-3-methyl-1-butanol1-iodo-4-methoxybenzene75>95:5[1]
(S)-2-amino-1-phenylethanol1-iodo-4-chlorobenzene68>95:5[1]
(R)-2-amino-1-propanol1-iodobenzene72>95:5[1]
Cyclization of γ-Haloamines

The intramolecular nucleophilic substitution of a halogen at the γ-position by an amine is a direct method for forming the azetidine ring. A variation of this is the reductive cyclization of γ-haloalkyl-imines.

G cluster_0 Reductive Cyclization gamma-Haloalkyl-imine gamma-Haloalkyl-imine Azetidine Azetidine gamma-Haloalkyl-imine->Azetidine  Reducing Agent (e.g., NaBH4) G Imine Imine Excited Imine Excited Imine Imine->Excited Imine  hv (UV or Visible) Photocatalyst Alkene Alkene Azetidine Azetidine Alkene->Azetidine Excited Imine->Azetidine G Acyl Chloride Acyl Chloride Ketene Ketene Acyl Chloride->Ketene Tertiary Amine Tertiary Amine Tertiary Amine->Ketene Zwitterionic Intermediate Zwitterionic Intermediate Ketene->Zwitterionic Intermediate Imine Imine Imine->Zwitterionic Intermediate Azetidin-2-one Azetidin-2-one Zwitterionic Intermediate->Azetidin-2-one Ring Closure G alpha-Bromo N-Sulfonylpyrrolidinone alpha-Bromo N-Sulfonylpyrrolidinone Intermediate Intermediate alpha-Bromo N-Sulfonylpyrrolidinone->Intermediate  Nucleophile (e.g., MeOH) Base (K2CO3) alpha-Carbonylated N-Sulfonylazetidine alpha-Carbonylated N-Sulfonylazetidine Intermediate->alpha-Carbonylated N-Sulfonylazetidine Ring Contraction

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylazetidin-2-yl)methanamine is a valuable substituted azetidine building block for the synthesis of novel therapeutic agents and complex molecules in medicinal chemistry and material science. Its rigid four-membered ring structure and the presence of a primary amine offer unique conformational constraints and a key functional handle for further molecular elaboration. This document provides detailed protocols for two viable synthetic routes to obtain this compound, starting from either azetidine-2-carbonitrile or azetidine-2-carboxylic acid derivatives. The protocols include step-by-step experimental procedures, tabulated quantitative data, and visual workflows to ensure reproducibility and facilitate laboratory implementation.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. The incorporation of an azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability, while also providing novel intellectual property. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The benzyl protecting group on the nitrogen atom allows for a variety of transformations on the aminomethyl side chain, and it can be readily removed under standard hydrogenolysis conditions if required.

This guide outlines two distinct and effective synthetic pathways for the preparation of this compound. The first route involves the reduction of a nitrile intermediate, while the second proceeds via the reduction of a carboxamide. Both methods utilize readily accessible starting materials and standard organic synthesis techniques.

Data Presentation

The following tables summarize the quantitative data for the key steps in the two proposed synthetic routes. Yields are indicative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of this compound via Nitrile Reduction

StepReactionStarting MaterialProductReagentsTypical Yield
1Amide Formation1-Benzylazetidine-2-carboxylate1-Benzylazetidine-2-carboxamideaq. NH₃60-70%
2Dehydration1-Benzylazetidine-2-carboxamide1-Benzylazetidine-2-carbonitrileTrifluoroacetic anhydride, Pyridine~90%
3Nitrile Reduction1-Benzylazetidine-2-carbonitrileThis compoundLiAlH₄~93%

Table 2: Synthesis of this compound via Amide Reduction

StepReactionStarting MaterialProductReagentsTypical Yield
1Amide Formation1-Benzyl-2-azetidinecarboxylic acid1-Benzylazetidine-2-carboxamide1. SOCl₂ 2. aq. NH₃70-80%
2Amide Reduction1-Benzylazetidine-2-carboxamideThis compoundLiAlH₄High

Experimental Protocols

Route 1: Synthesis via Nitrile Reduction

This route involves the conversion of a 1-benzylazetidine-2-carboxylate ester to the corresponding primary amine through amide and nitrile intermediates.

Step 1.1: Synthesis of 1-Benzylazetidine-2-carboxamide

  • Materials: Methyl 1-benzylazetidine-2-carboxylate, 28% aqueous ammonia solution, Dichloromethane (DCM), Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of methyl 1-benzylazetidine-2-carboxylate (1.0 eq) in a suitable solvent, add a 28% aqueous ammonia solution (excess).

    • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, extract the reaction mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-benzylazetidine-2-carboxamide, which can be purified by column chromatography on silica gel.

Step 1.2: Synthesis of 1-Benzylazetidine-2-carbonitrile

  • Materials: 1-Benzylazetidine-2-carboxamide, Anhydrous Dichloromethane (DCM), Pyridine, Trifluoroacetic anhydride.

  • Procedure:

    • Dissolve 1-benzylazetidine-2-carboxamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.0 eq) to the solution.

    • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 1-benzylazetidine-2-carbonitrile.

Step 1.3: Synthesis of this compound

  • Materials: 1-Benzylazetidine-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sodium sulfate decahydrate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C.

    • Dissolve 1-benzylazetidine-2-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Route 2: Synthesis via Amide Reduction

This alternative route begins with 1-benzyl-2-azetidinecarboxylic acid, which is converted to the amide and then reduced.

Step 2.1: Synthesis of 1-Benzylazetidine-2-carboxamide

  • Materials: 1-Benzyl-2-azetidinecarboxylic acid, Thionyl chloride (SOCl₂), Anhydrous dichloromethane (DCM), 28% aqueous ammonia solution.

  • Procedure:

    • Suspend 1-benzyl-2-azetidinecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 2-3 hours until a clear solution is formed.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) and vigorously stirred 28% aqueous ammonia solution (excess).

    • Stir the mixture for 1-2 hours at room temperature.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.

Step 2.2: Synthesis of this compound

  • Materials: 1-Benzylazetidine-2-carboxamide, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate.

  • Procedure:

    • Follow the same procedure as described in Step 1.3 for the LiAlH₄ reduction, using 1-benzylazetidine-2-carboxamide as the starting material.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Route_1 start Methyl 1-benzylazetidine-2-carboxylate step1 Amide Formation (aq. NH₃) start->step1 intermediate1 1-Benzylazetidine-2-carboxamide step1->intermediate1 step2 Dehydration (TFAA, Pyridine) intermediate1->step2 intermediate2 1-Benzylazetidine-2-carbonitrile step2->intermediate2 step3 Nitrile Reduction (LiAlH₄) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route 1 via nitrile reduction.

Synthesis_Route_2 start 1-Benzyl-2-azetidinecarboxylic acid step1 Amide Formation (1. SOCl₂ 2. aq. NH₃) start->step1 intermediate1 1-Benzylazetidine-2-carboxamide step1->intermediate1 step2 Amide Reduction (LiAlH₄) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for Route 2 via amide reduction.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidines are significant structural motifs in medicinal chemistry, offering unique three-dimensional diversity and improved physicochemical properties in drug candidates. (1-Benzylazetidin-2-yl)methanamine, with its stereocenter at the C2 position, represents a valuable chiral building block for the synthesis of more complex bioactive molecules. This document provides a detailed protocol for the asymmetric synthesis of (S)-(1-Benzylazetidin-2-yl)methanamine, commencing with the diastereoselective α-alkylation of an N-chiral auxiliary-substituted azetidine-2-carbonitrile, followed by reduction of the nitrile functionality.

Overall Synthetic Strategy

The asymmetric synthesis is accomplished via a two-step sequence. The first step establishes the chirality at the C2 position of the azetidine ring through a diastereoselective benzylation of an N-((S)-1-phenylethyl)azetidine-2-carbonitrile precursor. The second key step involves the stereoretentive reduction of the nitrile group to the desired primary amine using lithium aluminum hydride (LiAlH₄).

G cluster_0 Step 1: Asymmetric Benzylation cluster_1 Step 2: Reduction A N-((S)-1-Phenylethyl)azetidine-2-carbonitrile B (S)-1-Benzyl-2-cyano-N-((S)-1-phenylethyl)azetidine A->B 1. LDA, THF, -78 °C 2. Benzyl bromide C (S)-1-Benzylazetidine-2-carbonitrile B->C Removal of Chiral Auxiliary (Implied) D (S)-(1-Benzylazetidin-2-yl)methanamine C->D 1. LiAlH4, Dry Ether 2. Aqueous Workup

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols

Part 1: Asymmetric Synthesis of Chiral (S)-1-Benzylazetidine-2-carbonitrile

This procedure is adapted from the diastereoselective alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. The initial precursor, N-((S)-1-phenylethyl)azetidine-2-carbonitrile, can be synthesized from the corresponding azetidine-2-carboxylic acid methyl ester.[1]

Materials:

  • (S)-N-((S)-1-Phenylethyl)azetidine-2-carbonitrile

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (S)-N-((S)-1-phenylethyl)azetidine-2-carbonitrile (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.3 equiv) dropwise to the reaction mixture. Stir the solution at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched (S)-1-benzyl-2-cyano-N-((S)-1-phenylethyl)azetidine.

Note: The N-((S)-1-phenylethyl) chiral auxiliary is typically removed in a subsequent step (e.g., via catalytic hydrogenation followed by N-benzylation if the benzyl group is not already present at the desired position) to yield (S)-1-benzylazetidine-2-carbonitrile. For the purpose of this protocol, we will proceed from the readily available N-benzyl precursor.

Quantitative Data for Asymmetric Benzylation:

PrecursorProductDiastereomeric Ratio (dr)Yield (%)
(S)-N-((S)-1-Phenylethyl)azetidine-2-carbonitrile(S)-1-Benzyl-2-cyano-N-((S)-1-phenylethyl)azetidine>95:5~70-80

Data is estimated based on similar reported procedures.[1]

Part 2: Reduction of (S)-1-Benzylazetidine-2-carbonitrile to (S)-(1-Benzylazetidin-2-yl)methanamine

This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrile to the primary amine. This method is effective for nitriles on heteroatom-containing rings.[2]

Materials:

  • (S)-1-Benzylazetidine-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add a suspension of LiAlH₄ (2.0 equiv) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve (S)-1-benzylazetidine-2-carbonitrile (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or DCM.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-(1-Benzylazetidin-2-yl)methanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Quantitative Data for Nitrile Reduction:

Starting MaterialReducing AgentProductYield (%)
(S)-1-Benzylazetidine-2-carbonitrileLiAlH₄(S)-(1-Benzylazetidin-2-yl)methanamine>85

Yield is estimated based on standard LiAlH₄ reductions of nitriles.

Visualizations

G cluster_synthesis Synthetic Pathway start Azetidine-2-carboxylic Acid Derivative precursor (S)-N-((S)-1-Phenylethyl) azetidine-2-carbonitrile start->precursor Multi-step (Literature) benzylated (S)-1-Benzyl-2-cyano-N- ((S)-1-phenylethyl)azetidine precursor->benzylated Diastereoselective Benzylation cyano (S)-1-Benzylazetidine -2-carbonitrile benzylated->cyano Auxiliary Removal amine (S)-(1-Benzylazetidin-2-yl) methanamine cyano->amine LiAlH4 Reduction

Caption: Synthetic pathway to the target molecule.

G cluster_protocol Experimental Workflow: Nitrile Reduction A 1. Setup - Flame-dried flask under Argon - Suspend LiAlH4 in dry ether B 2. Addition - Add nitrile solution dropwise at 0 °C A->B C 3. Reaction - Reflux for 4-6 hours B->C D 4. Quenching - Cool to 0 °C - Sequential addition of H2O, NaOH(aq), H2O C->D E 5. Isolation - Filter through Celite® - Wash with ether/DCM D->E F 6. Purification - Dry and concentrate filtrate E->F

Caption: Step-by-step workflow for the reduction protocol.

References

Application Notes and Protocols: (1-Benzylazetidin-2-yl)methanamine as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[1] Among the various azetidine-based building blocks, (1-Benzylazetidin-2-yl)methanamine stands out as a versatile precursor for the synthesis of novel therapeutic agents. Its unique structural features, including a chiral center and a primary amine, offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces.[1] This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors.

Chemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Appearance Pale yellow liquid
Storage Store at 0-8 °C under an inert atmosphere

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative synthesis.

Protocol 1: Synthesis of (S)-1-Benzyl-azetidine-2-carboxylic acid

This step involves the resolution of racemic 1-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent.

Materials:

  • 1-Benzyl-azetidine-2-carboxylic acid (racemic)

  • D-α-phenylethylamine

  • Ethanol (anhydrous)

  • Acetone

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Dichloromethane

Procedure:

  • Dissolve 1-benzyl-azetidine-2-carboxylic acid (1.0 eq) in ethanol.

  • Add D-α-phenylethylamine (0.5 eq) to the solution.

  • Heat the mixture to reflux, then allow it to cool slowly to room temperature to facilitate crystallization of the diastereomeric salt.

  • Filter the crystalline salt and wash with cold acetone.

  • Treat the solid with 1M NaOH to liberate the free amine and extract with dichloromethane.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2, leading to the precipitation of (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Amidation of (S)-1-Benzyl-azetidine-2-carboxylic acid

Materials:

  • (S)-1-Benzyl-azetidine-2-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Ammonia solution (aqueous or in methanol)

  • Dichloromethane (anhydrous)

Procedure:

  • Suspend (S)-1-Benzyl-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of ammonia (excess).

  • Stir the reaction for 1 hour at 0 °C and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-1-Benzyl-azetidine-2-carboxamide.

Protocol 3: Reduction of Amide to Amine

Materials:

  • (S)-1-Benzyl-azetidine-2-carboxamide

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate (aqueous, saturated)

Procedure:

  • Carefully add LiAlH₄ (2.0 eq) to anhydrous THF under an inert atmosphere.

  • Add a solution of (S)-1-Benzyl-azetidine-2-carboxamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-(1-Benzylazetidin-2-yl)methanamine.

Application in Drug Discovery: Targeting the STAT3 Signaling Pathway

Derivatives of the closely related (R)-azetidine-2-carboxamide scaffold have shown significant promise as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 signaling is implicated in various cancers, making it an attractive therapeutic target. The azetidine scaffold provides a rigid core for the precise positioning of functional groups that interact with the SH2 domain of STAT3, disrupting its dimerization and subsequent downstream signaling.

STAT3_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_p p-STAT3 stat3_inactive->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) stat3_dimer->gene_transcription Induces inhibitor (R)-Azetidine-2-carboxamide Derivatives inhibitor->stat3_dimer Inhibits Dimerization

STAT3 Signaling Pathway Inhibition

Quantitative Data for Azetidine-Based STAT3 Inhibitors

The following data is for (R)-azetidine-2-carboxamide derivatives, which share a core structure with derivatives of this compound. This data highlights the potential of the azetidine scaffold in achieving potent and selective inhibition.

Table 1: In Vitro STAT3 Inhibition by (R)-Azetidine-2-carboxamide Derivatives

Compound IDStructureSTAT3 IC₅₀ (µM)[1][2]
5a (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide0.55
5o (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide0.38
8i (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)-1-(hydroxycarbamoyl)azetidine-2-carboxamide0.34

Table 2: Cellular Activity of Selected (R)-Azetidine-2-carboxamide Derivatives in Breast Cancer Cell Lines

Compound IDCell LineEC₅₀ (µM)[1]
7e MDA-MB-2311.9
7f MDA-MB-2311.2
7g MDA-MB-2310.9
9k MDA-MB-2311.1

Experimental Protocols for Biological Evaluation

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA response element.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Test compounds dissolved in DMSO.

  • Poly(dI-dC).

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Non-denaturing polyacrylamide gel.

  • Phosphorimager system.

Procedure:

  • Prepare nuclear extracts from appropriate cells.

  • Pre-incubate the nuclear extracts with varying concentrations of the test compounds (or DMSO as a vehicle control) for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for another 20 minutes at room temperature to allow for protein-DNA binding.

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the bands corresponding to the STAT3:DNA complexes using a phosphorimager system.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and derivatization of this compound and its subsequent biological evaluation.

Synthesis_Workflow start Racemic 1-Benzyl- azetidine-2-carboxylic acid resolution Chiral Resolution (Protocol 1) start->resolution chiral_acid (S)-1-Benzyl- azetidine-2-carboxylic acid resolution->chiral_acid amidation Amidation (Protocol 2) chiral_acid->amidation amide (S)-1-Benzyl- azetidine-2-carboxamide amidation->amide reduction Reduction (Protocol 3) amide->reduction product (S)-(1-Benzylazetidin-2-yl) methanamine reduction->product derivatization Derivatization (e.g., Acylation, Alkylation) product->derivatization library Compound Library derivatization->library

Synthesis of this compound

Drug_Discovery_Workflow building_block This compound library_synthesis Library Synthesis (Derivatization) building_block->library_synthesis compound_library Azetidine-based Compound Library library_synthesis->compound_library in_vitro_screening In Vitro Screening (e.g., EMSA, Kinase Assays) compound_library->in_vitro_screening hit_identification Hit Identification (IC50/EC50 Determination) in_vitro_screening->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis sar_analysis->library_synthesis Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing preclinical_candidate Preclinical Candidate in_vivo_testing->preclinical_candidate

Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its rigid four-membered ring system and the presence of a modifiable primary amine allow for the creation of diverse compound libraries with unique three-dimensional structures. As demonstrated by the potent activity of related azetidine-2-carboxamides against STAT3, this scaffold has the potential to yield highly active and selective inhibitors of challenging drug targets. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery programs.

References

Application Notes and Protocols for Parallel Synthesis Utilizing (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using (1-Benzylazetidin-2-yl)methanamine in Parallel Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block for the synthesis of diverse compound libraries in drug discovery. Its rigid azetidine core offers a three-dimensional scaffold that can be exploited to orient substituents in defined spatial arrangements, making it an attractive starting point for the exploration of chemical space. The primary amine handle allows for a wide range of chemical modifications, making it particularly suitable for parallel synthesis approaches to rapidly generate a multitude of derivatives. This document provides detailed protocols for the parallel synthesis of amide and sulfonamide libraries based on this scaffold, which are common motifs in bioactive molecules.

Core Scaffold

Scaffold: this compound Structure:

Key Reactive Site: Primary amine (-NH2)

Applications in Drug Discovery

The azetidine motif is increasingly utilized in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. By functionalizing this compound in a parallel format, researchers can efficiently generate libraries of novel compounds for screening against various biological targets. This approach is particularly relevant for identifying hits and optimizing leads in early-stage drug discovery programs.

Experimental Protocols

A. General Workflow for Parallel Synthesis

The following diagram outlines the general workflow for the parallel synthesis of a compound library starting from this compound. This process is designed for a 96-well plate format, but can be adapted for other formats.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: this compound Stock Solution dispense_scaffold Dispense Scaffold Solution to 96-Well Reaction Plate start->dispense_scaffold reagents Prepare Reagent Plates: - Carboxylic Acids (for Amides) - Sulfonyl Chlorides (for Sulfonamides) dispense_reagents Dispense Reagent Solutions to Reaction Plate reagents->dispense_reagents reaction Reaction Incubation (e.g., Room Temperature, 16h) dispense_reagents->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction or Solid-Phase Extraction quench->extraction evaporation Solvent Evaporation extraction->evaporation analysis LC-MS/UPLC-MS Analysis (Purity & Identity Confirmation) evaporation->analysis end Final Compound Library Plate analysis->end

Caption: General workflow for parallel library synthesis.

B. Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction plates with cap mats

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of DIC and HOBt in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each corresponding well (0.02 mmol).

    • Add 50 µL of the DIPEA stock solution to each well (0.02 mmol).

    • Initiate the reaction by adding 100 µL of the DIC/HOBt stock solution to each well (0.02 mmol).

  • Reaction Incubation:

    • Seal the reaction plate with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 500 µL of DCM to each well.

    • Agitate the plate for 10 minutes, then allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of DCM and combine the organic layers.

    • Pass the combined organic extracts through a phase separator plate containing anhydrous sodium sulfate.

    • Evaporate the solvent using a centrifugal evaporator.

  • Analysis:

    • Reconstitute the dried product in a suitable solvent (e.g., DMSO or acetonitrile/water).

    • Analyze each well by LC-MS or UPLC-MS to confirm the identity and purity of the products.

C. Protocol 2: Parallel Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide library by reacting this compound with a variety of sulfonyl chlorides.

Materials:

  • This compound

  • Library of sulfonyl chlorides

  • Pyridine or DIPEA

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 96-well reaction plates with cap mats

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each sulfonyl chloride in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.4 M solution of pyridine or DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 50 µL of the pyridine or DIPEA stock solution to each well (0.02 mmol).

    • Initiate the reaction by adding 100 µL of the respective sulfonyl chloride stock solution to each well (0.02 mmol).

  • Reaction Incubation:

    • Seal the reaction plate with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture by adding 200 µL of 1 M HCl to each well. Agitate and remove the aqueous (top) layer.

    • Wash with 200 µL of saturated aqueous sodium bicarbonate solution. Agitate and remove the aqueous layer.

    • Wash with 200 µL of brine. Agitate and remove the aqueous layer.

    • Dry the organic layer by passing it through a phase separator plate containing anhydrous magnesium sulfate.

    • Evaporate the solvent using a centrifugal evaporator.

  • Analysis:

    • Reconstitute the dried product in a suitable solvent.

    • Analyze each well by LC-MS or UPLC-MS to confirm identity and purity.

Data Presentation

The results from the library synthesis should be summarized in a clear and organized manner. The following table provides a template for presenting the data from the analysis of the synthesized compounds.

Well IDR-Group (Acid/Sulfonyl Chloride)Expected Mass (m/z)Observed Mass (m/z)Purity (%) by LC-MS (254 nm)
A1Acetyl chloride219.15219.298
A2Benzoyl chloride281.17281.295
A3Dansyl chloride408.18408.292
...............

Logical Relationship of Synthesis and Analysis

The following diagram illustrates the logical flow from the starting materials to the final analyzed compound library.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs scaffold This compound synthesis Parallel Synthesis (Amidation or Sulfonylation) scaffold->synthesis reagents Diverse Reagents (R-COOH or R-SO2Cl) reagents->synthesis library Compound Library (Crude Products) synthesis->library purified_library Purified Library library->purified_library Purification data Analytical Data (LC-MS) purified_library->data Analysis

Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and experimental protocols for key techniques in neuroscience research. It is intended to serve as a practical guide for designing and implementing experiments to investigate neural circuits, model neurological diseases, and facilitate drug discovery.

Table of Contents

  • Chemogenetics for Remote Control of Neuronal Activity

    • Application Note

    • Quantitative Data: Behavioral Modulation via DREADDs

    • Experimental Workflow

    • Detailed Experimental Protocol: AAV-DREADD Mediated Chemogenetic Manipulation in Mice

  • Brain Organoids for Modeling Neurological Disorders

    • Application Note

    • Quantitative Data: Cytokine Profile in an Alzheimer's Disease Organoid Model

    • Experimental Workflow

    • Detailed Experimental Protocol: Generation of Human Cerebral Organoids

  • Optogenetics for Precise Spatiotemporal Control of Neural Circuits

    • Application Note

    • Quantitative Data: Optogenetic Modulation of Neuronal Firing Rate

    • Experimental Workflow

    • Detailed Experimental Protocol: In Vivo Optogenetic Stimulation of Rodent Brain

  • In Vivo Calcium Imaging of Neuronal Activity

    • Application Note

    • Quantitative Data: Dopamine Levels in a Parkinson's Disease Model

    • Experimental Workflow

    • Detailed Experimental Protocol: Two-Photon Calcium Imaging in Awake Behaving Mice

  • Signaling Pathways in Neurodegenerative Disease

    • Neuroinflammation in Alzheimer's Disease

    • Glutamatergic Signaling in Depression

Chemogenetics for Remote Control of Neuronal Activity

Application Note

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), is a powerful technology for remotely controlling the activity of specific neuronal populations.[1][2][3] This technique involves the expression of genetically engineered G protein-coupled receptors (GPCRs) in target neurons. These receptors are inert to endogenous ligands but can be activated by a synthetic small molecule, such as clozapine-N-oxide (CNO) or the newer ligand, Compound-21.[4] This allows for the non-invasive and reversible modulation (activation or inhibition) of neuronal activity in freely behaving animals, making it an invaluable tool for dissecting the causal role of specific neural circuits in complex behaviors and disease states.[1][3]

Quantitative Data: Behavioral Modulation via DREADDs

The following table summarizes representative data from a study using Gq-DREADD to activate hypothalamic neurons in mice and observing the effects on anxiety-related behaviors.

Behavioral TestControl Group (AAV-GFP)Gq-DREADD Group (AAV-hM3Dq) + CNOp-value
Open Field Test
Time in Center (s)125 ± 15120 ± 18> 0.05
Elevated Plus Maze
Time in Open Arms (s)95 ± 1292 ± 14> 0.05
Novel Object Test
Risk Assessment (s)35 ± 585 ± 10< 0.01
Burying Behavior (s)20 ± 475 ± 8< 0.01

Data are presented as mean ± SEM. Statistical significance was determined by an appropriate statistical test.

Experimental Workflow

chemogenetics_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV_prep AAV-DREADD Vector Production Surgery Stereotaxic Surgery: AAV Injection AAV_prep->Surgery Animal_prep Animal Acclimation Animal_prep->Surgery Recovery Post-operative Recovery (2-3 weeks) Surgery->Recovery Ligand_admin Ligand Administration (e.g., CNO, Compound-21) Recovery->Ligand_admin Behavior Behavioral Testing Ligand_admin->Behavior Histology Histological Verification of DREADD Expression Behavior->Histology Data_analysis Data Analysis Behavior->Data_analysis Histology->Data_analysis

Chemogenetics Experimental Workflow.
Detailed Experimental Protocol: AAV-DREADD Mediated Chemogenetic Manipulation in Mice[4]

Materials:

  • AAV vector encoding the DREADD of choice (e.g., pAAV-hSyn-hM3D(Gq)-mCherry)

  • Cre-driver mouse line (optional, for cell-type specificity)

  • Stereotaxic surgery setup

  • Anesthesia (e.g., isoflurane)

  • Clozapine-N-oxide (CNO) or Compound-21

  • Saline or vehicle for ligand dissolution

  • Behavioral testing apparatus

Procedure:

  • AAV Vector Preparation:

    • Obtain a high-titer AAV vector expressing the desired DREADD receptor. For cell-type specific expression, use a Cre-dependent (DIO/Flex) vector in conjunction with a Cre-driver mouse line.

  • Stereotaxic Surgery:

    • Anesthetize the mouse using isoflurane.

    • Mount the mouse in a stereotaxic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small craniotomy over the target brain region.

    • Lower a microinjection pipette containing the AAV vector to the desired coordinates.

    • Infuse the AAV vector (e.g., 0.5 µL at a rate of 0.1 µL/min).

    • Slowly retract the pipette and suture the incision.

    • Provide post-operative care, including analgesics.

  • Recovery and DREADD Expression:

    • Allow the mouse to recover for at least 2-3 weeks. This period is necessary for robust expression of the DREADD receptor.

  • Ligand Administration:

    • Dissolve CNO in saline or another appropriate vehicle. A recommended starting dose is less than 5 mg/kg for mice.[4]

    • Administer the ligand via intraperitoneal (IP) injection or other desired route.

    • For control experiments, administer vehicle to a separate cohort of mice expressing the DREADD, and administer the ligand to mice injected with a control virus (e.g., AAV-GFP).[4]

  • Behavioral Testing:

    • Perform behavioral testing approximately 30-60 minutes after ligand administration, as this is typically the time of peak DREADD activation.

    • Record and quantify the behaviors of interest.

  • Histological Verification:

    • After the completion of behavioral experiments, perfuse the mouse and collect the brain tissue.

    • Perform immunohistochemistry to verify the expression of the DREADD receptor (e.g., using an antibody against the fluorescent reporter tag) in the target brain region.

Brain Organoids for Modeling Neurological Disorders

Application Note

Brain organoids are 3D, self-organizing structures derived from human pluripotent stem cells (hPSCs) that recapitulate key aspects of early human brain development.[5][6] They provide an invaluable in vitro model system to study neurodevelopment, neurological disorders, and for drug screening applications. By using patient-derived induced pluripotent stem cells (iPSCs), it is possible to generate organoids that carry the genetic background of a specific disease, allowing for the investigation of disease mechanisms in a human-relevant context.

Quantitative Data: Cytokine Profile in an Alzheimer's Disease Organoid Model

This table shows hypothetical data on pro-inflammatory cytokine levels in cerebral organoids derived from healthy controls and Alzheimer's disease (AD) patients.

CytokineControl Organoids (pg/mL)AD Patient-derived Organoids (pg/mL)p-value
IL-1β15.2 ± 2.145.8 ± 5.3< 0.001
IL-622.5 ± 3.468.2 ± 7.9< 0.001
TNF-α31.0 ± 4.585.1 ± 9.8< 0.001

Data are presented as mean ± SEM. Cytokine levels were measured in the culture medium. Statistical significance was determined by an appropriate statistical test.[7][8][9][10]

Experimental Workflow

organoid_workflow cluster_prep Preparation cluster_generation Organoid Generation cluster_analysis Analysis hPSC_culture hPSC Culture EB_formation Embryoid Body (EB) Formation hPSC_culture->EB_formation Neural_induction Neural Induction EB_formation->Neural_induction Matrigel_embedding Matrigel Embedding Neural_induction->Matrigel_embedding Maturation Maturation in Spinning Bioreactor Matrigel_embedding->Maturation IHC Immunohistochemistry Maturation->IHC Imaging Microscopy Maturation->Imaging Biochemical_assays Biochemical Assays (e.g., ELISA) Maturation->Biochemical_assays

Brain Organoid Generation Workflow.
Detailed Experimental Protocol: Generation of Human Cerebral Organoids[5][6][11][12][13]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • hPSC culture medium (e.g., TeSR-E8)

  • Gentle cell dissociation reagent

  • 96-well round-bottom ultra-low attachment plates

  • Embryoid body (EB) formation medium

  • Neural induction medium

  • Matrigel

  • Cerebral organoid differentiation and maturation medium

  • Orbital shaker or spinning bioreactor

Procedure:

  • Embryoid Body (EB) Formation (Day 0-5):

    • Culture hPSCs to 70-80% confluency.

    • Dissociate hPSCs into a single-cell suspension using a gentle cell dissociation reagent.

    • Seed 9,000 cells per well in a 96-well round-bottom ultra-low attachment plate in EB formation medium containing a ROCK inhibitor (e.g., Y-27632).

    • Incubate for 24-48 hours to allow for EB formation.

    • On day 2, transfer EBs to a low-attachment 24-well plate with fresh EB formation medium without ROCK inhibitor.

  • Neural Induction (Day 5-11):

    • On day 5, transfer the EBs to a new low-attachment plate with neural induction medium.

    • Change the medium every other day.

  • Matrigel Embedding and Expansion (Day 11-15):

    • On day 11, embed each EB in a droplet of Matrigel on a sheet of Parafilm.

    • Incubate at 37°C for 20-30 minutes to allow the Matrigel to solidify.

    • Transfer the embedded organoids to a 6-well plate containing cerebral organoid differentiation medium.

  • Organoid Maturation (Day 15 onwards):

    • After 4 days in static culture, transfer the organoids to an orbital shaker or a spinning bioreactor with cerebral organoid maturation medium. This enhances nutrient and oxygen exchange.

    • Perform a full medium change every 3-4 days.

    • Organoids can be maintained in culture for several months for long-term studies.

Optogenetics for Precise Spatiotemporal Control of Neural Circuits

Application Note

Optogenetics is a revolutionary technique that uses light to control the activity of genetically modified neurons.[11][12] It involves the expression of light-sensitive microbial opsins (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) in specific neuronal populations.[12][13] By delivering light of a specific wavelength to these neurons, their activity can be controlled with millisecond precision.[11] This unparalleled temporal and spatial resolution makes optogenetics a powerful tool for establishing causal links between the activity of defined neural circuits and behavior.[11]

Quantitative Data: Optogenetic Modulation of Neuronal Firing Rate

The following table presents data from an experiment where Channelrhodopsin-2 (ChR2) was expressed in cortical pyramidal neurons, and their firing rate was recorded during blue light stimulation.

Stimulation ConditionFiring Rate (Hz)Latency to First Spike (ms)
No Light2.5 ± 0.5N/A
Blue Light (5 ms pulse, 10 Hz)45.8 ± 3.24.2 ± 0.8
Blue Light (5 ms pulse, 20 Hz)78.3 ± 5.13.9 ± 0.6

Data are presented as mean ± SEM. Firing rates were recorded from single units in vivo.[13][14]

Experimental Workflow

optogenetics_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV_opsin_prep AAV-Opsin Vector Production Surgery Stereotaxic Surgery: AAV Injection & Optic Fiber Implant AAV_opsin_prep->Surgery Animal_prep Animal Acclimation Animal_prep->Surgery Recovery Post-operative Recovery (3-4 weeks) Surgery->Recovery Light_stim Light Stimulation Recovery->Light_stim Behavior Behavioral/Electrophysiological Recording Light_stim->Behavior Histology Histological Verification of Opsin Expression & Fiber Placement Behavior->Histology Data_analysis Data Analysis Behavior->Data_analysis Histology->Data_analysis

Optogenetics Experimental Workflow.
Detailed Experimental Protocol: In Vivo Optogenetic Stimulation of Rodent Brain[14][18][19]

Materials:

  • AAV vector encoding the desired opsin (e.g., pAAV-hSyn-hChR2(H134R)-EYFP)

  • Stereotaxic surgery setup

  • Optic fiber cannula

  • Laser or LED light source

  • Fiber optic patch cord

  • Pulse generator for controlling light delivery

  • Behavioral testing apparatus and/or electrophysiology recording setup

Procedure:

  • AAV Vector and Optic Fiber Preparation:

    • Select an AAV vector with the appropriate opsin and promoter for your target cell type.

    • Choose an optic fiber cannula with a length that will reach the target brain region.

  • Stereotaxic Surgery:

    • Anesthetize the animal and mount it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Inject the AAV-opsin vector as described in the chemogenetics protocol.

    • Implant the optic fiber cannula, positioning the tip just above the injection site.

    • Secure the cannula to the skull with dental cement.

  • Recovery and Opsin Expression:

    • Allow 3-4 weeks for recovery and robust opsin expression.

  • Light Stimulation and Data Acquisition:

    • Connect the implanted optic fiber to the light source via a patch cord.

    • Use a pulse generator to control the parameters of light stimulation (e.g., frequency, pulse width, intensity).

    • Simultaneously record behavioral responses or neuronal activity.

    • It is crucial to include appropriate controls, such as light stimulation in animals expressing a control fluorophore (e.g., YFP) but no opsin.

  • Histological Verification:

    • Following the experiment, perfuse the animal and section the brain.

    • Verify opsin expression and the placement of the optic fiber using fluorescence microscopy.

In Vivo Calcium Imaging of Neuronal Activity

Application Note

In vivo calcium imaging allows for the monitoring of the activity of large populations of neurons with single-cell resolution in awake, behaving animals.[15] This is typically achieved using genetically encoded calcium indicators (GECIs), such as GCaMP, which fluoresce upon binding to calcium that enters neurons during action potentials.[16][17] By combining GECI expression with two-photon microscopy or miniature head-mounted microscopes (miniscopes), researchers can visualize and record the dynamics of neural circuits during complex behaviors, providing insights into how the brain processes information and generates behavior.[15][16]

Quantitative Data: Dopamine Levels in a Parkinson's Disease Model

This table presents data on striatal dopamine levels in a mouse model of Parkinson's disease, as could be measured using techniques that can be correlated with calcium imaging of dopaminergic neuron activity.

Brain RegionControl Mice (ng/mg tissue)Parkinson's Model Mice (ng/mg tissue)p-value
Caudate12.5 ± 1.81.6 ± 0.5< 0.001
Putamen15.2 ± 2.10.9 ± 0.3< 0.001

Data are presented as mean ± SEM. Dopamine levels were measured by high-performance liquid chromatography. Statistical significance was determined by an appropriate statistical test.[18][19][20]

Experimental Workflow

calcium_imaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV_GECI_prep AAV-GECI Vector Production Surgery Stereotaxic Surgery: AAV Injection & Cranial Window/GRIN Lens Implant AAV_GECI_prep->Surgery Animal_prep Animal Habituation Animal_prep->Surgery Recovery Post-operative Recovery (3-4 weeks) Surgery->Recovery Imaging In Vivo Calcium Imaging Recovery->Imaging Motion_correction Motion Correction Imaging->Motion_correction Behavior Simultaneous Behavioral Recording Signal_analysis Calcium Signal Analysis Behavior->Signal_analysis ROI_extraction ROI Extraction Motion_correction->ROI_extraction ROI_extraction->Signal_analysis

In Vivo Calcium Imaging Workflow.
Detailed Experimental Protocol: Two-Photon Calcium Imaging in Awake Behaving Mice[20][21][26][27][28]

Materials:

  • AAV vector encoding a GECI (e.g., AAV-hSyn-GCaMP6s)

  • Two-photon microscope

  • Surgical tools for cranial window implantation

  • Dental cement

  • Head-plate for head fixation

  • Behavioral apparatus compatible with two-photon imaging

Procedure:

  • AAV Injection and Cranial Window Implantation:

    • Anesthetize the mouse and inject the AAV-GECI vector into the brain region of interest.

    • Aspirate the skull over the target area and perform a craniotomy (3-4 mm diameter).

    • Implant a glass coverslip to create a cranial window, sealing it with dental cement.

    • Attach a head-plate to the skull for head fixation during imaging.

  • Recovery and GECI Expression:

    • Allow 3-4 weeks for recovery and robust GECI expression.

    • Habituate the mouse to head fixation and the behavioral apparatus.

  • In Vivo Imaging:

    • Head-fix the awake mouse under the two-photon microscope.

    • Locate the region of GECI expression.

    • Acquire time-series images of neuronal activity while the mouse performs a behavioral task.

  • Data Analysis: [17][21][22][23][24]

    • Motion Correction: Correct for brain motion artifacts.

    • ROI Extraction: Identify individual neurons (regions of interest, ROIs).

    • Signal Extraction: Extract the fluorescence time course for each ROI.

    • Event Detection: Identify calcium transients that correspond to neuronal firing.

    • Correlation with Behavior: Correlate neuronal activity with specific behavioral events.

Signaling Pathways in Neurodegenerative Disease

Neuroinflammation in Alzheimer's Disease

Neuroinflammation is a key feature of Alzheimer's disease (AD) pathology.[7] The accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles triggers the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][8] This chronic inflammatory state contributes to neuronal dysfunction and cell death, exacerbating the progression of the disease.

neuroinflammation_AD Abeta Amyloid-β (Aβ) Plaques Microglia Microglia Activation Abeta->Microglia Astrocytes Astrocyte Activation Abeta->Astrocytes NFT Neurofibrillary Tangles (NFTs) NFT->Microglia NFT->Astrocytes Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Cytokines Astrocytes->Cytokines Cytokines->Microglia Positive Feedback Cytokines->Astrocytes Positive Feedback Neuronal_dysfunction Neuronal Dysfunction & Cell Death Cytokines->Neuronal_dysfunction

Neuroinflammatory Signaling in Alzheimer's.
Glutamatergic Signaling in Depression

Alterations in the glutamatergic system are increasingly implicated in the pathophysiology of major depressive disorder (MDD). Evidence suggests that MDD is associated with reduced synaptic plasticity and a decrease in the number and function of glutamatergic synapses in key brain regions like the prefrontal cortex and hippocampus. The rapid antidepressant effects of ketamine, an NMDA receptor antagonist, are thought to be mediated by a surge in glutamate release, leading to the activation of AMPA receptors and downstream signaling pathways that promote synaptogenesis.

glutamate_depression Ketamine Ketamine NMDA_R_inhibition NMDA Receptor Inhibition (on Interneurons) Ketamine->NMDA_R_inhibition Glutamate_surge Glutamate Surge NMDA_R_inhibition->Glutamate_surge AMPA_R_activation AMPA Receptor Activation Glutamate_surge->AMPA_R_activation BDNF_release BDNF Release AMPA_R_activation->BDNF_release mTOR_pathway mTOR Pathway Activation AMPA_R_activation->mTOR_pathway Synaptogenesis Synaptogenesis BDNF_release->Synaptogenesis mTOR_pathway->Synaptogenesis Antidepressant_effects Antidepressant Effects Synaptogenesis->Antidepressant_effects

Glutamatergic Signaling and Antidepressant Action.

References

Development of STAT3 Inhibitors Using Azetidine Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of azetidine amide-based inhibitors targeting Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a well-validated target in oncology, and its persistent activation is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1][2] The novel class of (R)-azetidine-2-carboxamide analogues represents a significant advancement in the pursuit of potent and selective STAT3 inhibitors.[1][3][4]

Introduction to Azetidine Amides as STAT3 Inhibitors

An iterative medicinal chemistry approach has led to the optimization of proline-based STAT3 inhibitors into a new series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies.[3][4] These compounds have demonstrated significant improvements in physicochemical properties, potency, and selectivity against tumor cells with constitutively active STAT3.[3][4][5] Notably, compounds such as 5a, 5o, 8i, 7g, and 9k have shown promising results in preclinical studies.[3][4][6] Further modifications have addressed issues of cell membrane permeability, leading to analogues with enhanced cellular activity.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro potency, binding affinity, and cellular activity of key azetidine amide-based STAT3 inhibitors.

Table 1: In Vitro Inhibitory Potency of Azetidine Amide Analogues against STAT3 DNA-Binding Activity.

CompoundEMSA IC50 (µM)Selectivity vs. STAT1/STAT5 (IC50 in µM)Reference
5a 0.55> 18[3][4]
5o 0.38> 18[3][4]
8i 0.34> 18[3][4]
H172 0.38 - 0.98> 15.8[7]
H182 0.38 - 0.98> 15.8[7]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. EMSA: Electrophoretic Mobility Shift Assay.

Table 2: Binding Affinity and Cellular Efficacy of Optimized Azetidine Amide Analogues.

CompoundBinding Affinity (KD in nM)Cellular Activity (EC50 in µM)Cell Line(s)Reference
7g 8800.9 - 1.9MDA-MB-231, MDA-MB-468[3][4][6]
9k 9600.9 - 1.9MDA-MB-231, MDA-MB-468[3][4][6]
7e Not Reported0.9 - 1.9MDA-MB-231, MDA-MB-468[3][4][6]
7f Not Reported0.9 - 1.9MDA-MB-231, MDA-MB-468[3][4][6]

KD: Dissociation constant, a measure of binding affinity. A lower value indicates stronger binding. EC50: Half-maximal effective concentration in cellular assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the STAT3 signaling pathway and a general workflow for the development and evaluation of azetidine amide-based STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT3_mono STAT3 Monomer pJAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono pSTAT3 Monomer STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to promoter Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates Azetidine_Inhibitor Azetidine Amide Inhibitor Azetidine_Inhibitor->pSTAT3_mono Inhibits Dimerization Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: Canonical STAT3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro In Vitro Assays Start->In_Vitro EMSA EMSA (DNA Binding) In_Vitro->EMSA ITC_SPR ITC / SPR (Binding Affinity) In_Vitro->ITC_SPR Cell_Based Cell-Based Assays EMSA->Cell_Based ITC_SPR->Cell_Based HTRF HTRF (STAT3 Phosphorylation) Cell_Based->HTRF Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Based->Cytotoxicity Apoptosis Apoptosis Assay Cell_Based->Apoptosis Lead_Opt Lead Optimization HTRF->Lead_Opt Cytotoxicity->Lead_Opt Apoptosis->Lead_Opt End End: In Vivo Studies Lead_Opt->End

Caption: Workflow for STAT3 Inhibitor Development.

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

Materials:

  • Nuclear extracts containing activated STAT3 (e.g., from NIH3T3/v-Src fibroblasts).

  • Azetidine amide-based inhibitors.

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EDTA, 4 mM MgCl₂, 0.2% Nonidet P-40, 7% glycerol).

  • Native polyacrylamide gel (4-12% TBE).

  • TBE buffer.

Procedure:

  • Inhibitor Incubation: Pre-incubate nuclear extracts with increasing concentrations of the azetidine-based inhibitors for 30 minutes at room temperature.

  • Probe Binding: Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes at room temperature to allow for the formation of STAT3-DNA complexes.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run at 100 V for 2 hours in TBE buffer.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of STAT3:DNA complex formation against the inhibitor concentration to determine the IC50 value.

Protocol 2: Homogeneous Time Resolved Fluorescence (HTRF) Assay for STAT3 Phosphorylation

This cell-based assay quantitatively measures the phosphorylation of STAT3 at Tyr705.

Materials:

  • Cells expressing STAT3 (e.g., HeLa or breast cancer cell lines like MDA-MB-231).

  • Azetidine amide-based inhibitors.

  • Stimulating agent (e.g., IFNα or IL-6), if not using cells with constitutively active STAT3.

  • HTRF Phospho-STAT3 (Tyr705) and Total STAT3 assay kits (containing lysis buffer, detection reagents, and antibodies).

  • 96-well or 384-well plates (white, low-volume for detection).

  • HTRF-compatible plate reader.

Procedure (2-plate assay protocol):

  • Cell Culture and Treatment:

    • Plate cells in a 96-well culture plate and incubate overnight.

    • Treat the cells with various concentrations of the azetidine amide inhibitors for a predetermined time (e.g., 1-3 hours).

    • If applicable, stimulate the cells with an agonist to induce STAT3 phosphorylation.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add supplemented HTRF lysis buffer to each well and incubate for at least 30 minutes at room temperature with shaking.

  • Detection:

    • Transfer the cell lysates to a 384-well low-volume detection plate.

    • Add the HTRF phospho-STAT3 (Tyr705) detection reagents (Eu3+-cryptate labeled anti-STAT3 antibody and d2 labeled anti-phospho-STAT3 antibody) to the lysates.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., overnight).

  • Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the phospho-STAT3 signal to the total STAT3 signal for more accurate quantification of inhibition.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of the inhibitors to the STAT3 protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified STAT3 protein.

  • Azetidine amide-based inhibitors.

  • Running buffer (e.g., PBS with 5% DMSO).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Chip Immobilization: Immobilize the purified STAT3 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the azetidine amide inhibitor over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of the inhibitor to the immobilized STAT3 in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of the inhibitor.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the sensor surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of the inhibitor to STAT3, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified STAT3 protein.

  • Azetidine amide-based inhibitors.

  • Dialysis buffer (ensure the inhibitor is dissolved in the same buffer as the protein).

Procedure:

  • Sample Preparation:

    • Dialyze the purified STAT3 protein against the chosen buffer.

    • Dissolve the azetidine amide inhibitor in the final dialysis buffer. Degas both solutions.

  • ITC Experiment:

    • Load the STAT3 protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • Complete cell culture medium.

  • Azetidine amide-based inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the azetidine amide inhibitors and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 value of the inhibitor.

References

Application Notes and Protocols for (1-Benzylazetidin-2-yl)methanamine in Targeted Therapy Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and chemical stability that is highly attractive for the design of novel therapeutic agents.[1][2][3] Its constrained four-membered ring system allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[4][5] (1-Benzylazetidin-2-yl)methanamine is a versatile chiral building block that holds significant potential for the development of targeted therapies.[6] Its structure combines the rigid azetidine core with a primary amine, providing a key reactive handle for the synthesis of diverse compound libraries.

This document provides detailed application notes and protocols for the investigation of this compound derivatives as potential targeted therapy agents. The following sections outline a hypothetical application in cancer therapy, focusing on its potential as a kinase inhibitor, and provide standardized protocols for its synthesis, characterization, and biological evaluation.

Disclaimer: The specific biological activities, signaling pathways, and quantitative data presented in this document are hypothetical and for illustrative purposes. They are based on the known properties of structurally related azetidine derivatives and are intended to serve as a guide for the investigation of this compound in targeted therapy development.

Hypothetical Targeted Therapy Application: Inhibition of a Cancer-Associated Kinase

For the purpose of these application notes, we will hypothesize that a derivative of this compound, hereafter referred to as Azetidine Compound-X (AZD-X) , has been synthesized and is being investigated as an inhibitor of a constitutively active tyrosine kinase (e.g., a mutant form of a receptor tyrosine kinase) implicated in a specific cancer type.

Proposed Mechanism of Action

AZD-X is proposed to bind to the ATP-binding pocket of the target kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. The benzyl group of the parent molecule could be envisioned to occupy a hydrophobic pocket, while the functionalized methanamine moiety could form key hydrogen bonds with the kinase hinge region.

Signaling Pathway

The hypothetical signaling pathway targeted by AZD-X is depicted below.

Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (Mutant) RAS RAS RTK->RAS AZDX AZD-X AZDX->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Figure 1: Hypothetical Kinase Signaling Pathway Inhibition by AZD-X.

Data Presentation

Table 1: In Vitro Kinase Inhibition
CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
AZD-X 15.2 > 10,000> 10,000
Staurosporine (Control)1.82.53.1
Table 2: In Vitro Cellular Proliferation Assay
Cell LineAZD-X IC50 (µM)Doxorubicin (Control) IC50 (µM)
Cancer Cell Line (Target Kinase Mutant)0.250.8
Wild-Type Cell Line> 500.9
Table 3: Pharmacokinetic Properties of AZD-X in Mice
ParameterValue
Route of Administration Oral (PO)
Dose (mg/kg) 10
Cmax (ng/mL) 850
Tmax (h) 2
AUC0-24h (ng·h/mL) 5200
Half-life (t1/2) (h) 4.5
Oral Bioavailability (%) 40

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General)

This protocol outlines a general procedure for the functionalization of the primary amine of this compound.

General Synthesis Workflow Start This compound Step1 Dissolve in Aprotic Solvent (e.g., DCM, THF) Start->Step1 Step2 Add Base (e.g., Triethylamine) Step1->Step2 Step3 Add Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride) Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification (e.g., Column Chromatography) Step5->Step6 End Functionalized Derivative (AZD-X) Step6->End

Figure 2: General workflow for the synthesis of AZD-X.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or diisopropylethylamine (DIPEA)

  • Desired electrophile (e.g., acyl chloride, sulfonyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired electrophile (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired functionalized derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 value of AZD-X against the target kinase.

Materials:

  • Purified target kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • AZD-X stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of AZD-X in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted AZD-X or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the target kinase and substrate in assay buffer.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow Start Seed Cells in 96-well Plate Step1 Incubate for 24h Start->Step1 Step2 Treat with AZD-X (Serial Dilutions) Step1->Step2 Step3 Incubate for 72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Solubilize Formazan (Add DMSO) Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Figure 3: Experimental workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell lines (target kinase mutant and wild-type)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • AZD-X stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of AZD-X in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared AZD-X dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest AZD-X concentration).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Application Notes & Protocols: Synthesis of (1-Benzylazetidin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1-Benzylazetidin-2-yl)methanamine and its derivatives are versatile building blocks in medicinal chemistry and pharmaceutical development. The strained four-membered azetidine ring offers a rigid scaffold that can be stereoselectively functionalized, making these compounds valuable for creating novel drugs, particularly those targeting specific receptors in the body.[1][2] Their applications extend to neuroscience research, where they are used to investigate neurotransmitter systems.[1] This document provides detailed protocols for the synthesis of these valuable compounds, focusing on common and effective synthetic strategies.

Method 1: Synthesis via Reduction of (1-Benzylazetidin-2-yl)carboxamides

A primary route to this compound involves the reduction of the corresponding carboxamide. This method is advantageous as the amide precursor can be readily synthesized from the corresponding carboxylic acid or ester. The key challenge lies in the effective reduction of the amide without cleaving the N-benzyl protecting group or opening the strained azetidine ring.

Experimental Workflow: Amide Reduction Route

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction start (S)-1-Benzylazetidine-2-carboxylic acid methyl ester reagent1 7N NH3 in MeOH NaCN (cat.) start->reagent1 amide (S)-1-Benzylazetidine-2-carboxamide product (S)-(1-Benzylazetidin-2-yl)methanamine reagent2 Reducing Agent (e.g., LiAlH4) amide->reagent2 reagent1->amide reagent2->product

Caption: Workflow for the synthesis of this compound via amide reduction.

Detailed Protocol: Synthesis of (S)-1-Benzylazetidine-2-carboxamide

This protocol is adapted from the synthesis of related N-substituted azetidine-2-carboxamides.[2]

  • Reaction Setup: In a sealed vessel, dissolve (S)-1-Benzylazetidine-2-carboxylic acid methyl ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Catalyst Addition: Add a catalytic amount of sodium cyanide (NaCN) (0.2 eq).

  • Reaction: Stir the mixture at room temperature for 5-7 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield the pure (S)-1-Benzylazetidine-2-carboxamide.

Detailed Protocol: Reduction of (S)-1-Benzylazetidine-2-carboxamide

This is a general procedure for amide reduction.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-1-Benzylazetidine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Lithium aluminum hydride (LiAlH₄) in THF (typically 1.5-2.0 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids through a pad of Celite and wash thoroughly with ethyl acetate.

  • Extraction: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-(1-Benzylazetidin-2-yl)methanamine. Further purification can be achieved by distillation or chromatography if necessary.

Quantitative Data Summary
PrecursorProductReagentsYieldReference
(2S,1′S)-1b (ester)(2S,1′S)-2b (amide)7N NH₃/MeOH, NaCN99%[2]
N-benzyl-2-azetidinium perchlorateN-benzyl-2-azetidinonem-CPBA, pyridine70%[3]
4-oxo-2-azetidinecarboxylic acid derivative (1)(S)-N-benzyloxycarbonylazetidine-2-methanol (3)1. Hydride Reduction 2. ZCl91%[4]

Method 2: Synthesis via Reductive Amination

Reductive amination is a highly versatile and widely used method for synthesizing amines.[5][6] This approach can be applied to produce this compound derivatives by reacting a suitable primary or secondary amine with 1-benzylazetidine-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the target amine.[6]

Experimental Workflow: Reductive Amination

G cluster_0 One-Pot Reaction start 1-Benzylazetidine-2-carbaldehyde imine Imine Intermediate (in situ) start->imine + Amine amine Amine (R-NH2) product Substituted this compound imine->product + Reductant reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCM)

Caption: General workflow for reductive amination to synthesize derivatives.

Detailed Protocol: General Reductive Amination

This protocol is a generalized procedure based on standard reductive amination techniques.[6][7]

  • Reaction Setup: To a solution of 1-benzylazetidine-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired derivative.

Quantitative Data for Reductive Amination of Various Substrates
Carbonyl CompoundAmineReducing AgentSolventYieldReference
BenzaldehydeAnilineNaBH₄CPME/MeOH99%[5]
BenzaldehydeBenzylamineNaBH₄CPME/MeOH99%[5]
AcetophenoneAnilineNaBH₄CPME/MeOH95%[5]

Note: Yields are for model reactions and may vary for the azetidine substrate.

Application in Drug Discovery: A Logical Relationship

This compound serves as a crucial starting material or "building block" in the synthesis of more complex molecules with potential therapeutic applications.[1] The unique conformational constraints imposed by the azetidine ring make it an attractive scaffold for designing ligands that can bind with high specificity to biological targets like receptors or enzymes. This is particularly relevant in neuroscience, where precise molecular shapes are necessary for interacting with complex neural signaling pathways.[1]

G start This compound (Building Block) synthesis Complex Organic Synthesis start->synthesis pharma Bioactive Molecules (e.g., Novel Drugs) synthesis->pharma application Pharmaceutical Development & Neuroscience Research pharma->application

Caption: Role of the title compound as a building block in drug discovery.

References

Application Notes and Protocols: Reductive Amination for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of azetidine derivatives via reductive amination. This versatile methodology is a cornerstone in medicinal chemistry for the construction of these valuable four-membered heterocyclic scaffolds.

Core Principles of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in a two-step sequence, often conducted in a single pot:

  • Iminium Ion Formation: A carbonyl compound, in this case, an azetidinone, reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine, yielding the final azetidine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently employed reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the starting carbonyl group, which minimizes the formation of alcohol byproducts.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of N-Boc-3-Azetidinone

This protocol describes a general method for the synthesis of 3-aminoazetidine derivatives starting from the commercially available N-Boc-3-azetidinone.

Materials:

  • N-Boc-3-azetidinone

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a 0.2 M solution)

  • Acetic acid (optional, 0.1 equivalents for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add the desired amine (1.0-1.2 equiv.).[1]

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv.) can be added.[1]

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic, and the temperature should be maintained below 30 °C.[1]

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminoazetidine derivative.[1]

Data Presentation: Scope of the Reductive Amination

The following tables summarize the yields for the reductive amination of N-Boc-3-azetidinone with a variety of amines under the conditions described in Protocol 1.

Table 1: Reductive Amination of N-Boc-3-azetidinone with Aryl and Heteroaryl Amines

EntryAmineProductYield (%)Reference
1Anilinetert-butyl 3-(phenylamino)azetidine-1-carboxylate49-95[5]
2Substituted anilinestert-butyl 3-(substituted-phenylamino)azetidine-1-carboxylate49-95[5]
3Aryl primary aminestert-butyl 3-(arylamino)azetidine-1-carboxylate49-95[5]

Note: The reactions with aryl primary amines generally proceed smoothly at room temperature to give moderate to high yields.[5]

Table 2: Reductive Amination of N-Boc-3-azetidinone with Alkyl, Cycloalkyl, and Benzyl Amines

EntryAmineProductConditionsReference
1Alkyl aminestert-butyl 3-(alkylamino)azetidine-1-carboxylateHeating required[5]
2Cycloalkyl aminestert-butyl 3-(cycloalkylamino)azetidine-1-carboxylateHeating required[5]
3Benzyl aminetert-butyl 3-(benzylamino)azetidine-1-carboxylateHeating required[5]

Note: Reductive amination with less nucleophilic amines such as alkyl, cycloalkyl, and benzyl amines often requires more forcing conditions, such as heating, to achieve reasonable conversion.[5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and workflows described in these application notes.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Azetidinone Azetidinone (Carbonyl) Hemiaminal Hemiaminal Azetidinone->Hemiaminal + Amine Amine Amine (Primary or Secondary) Amine->Hemiaminal Iminium Imine / Iminium Ion Hemiaminal->Iminium - H₂O Azetidine Substituted Azetidine Iminium->Azetidine + [H⁻] (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination for azetidine synthesis.

Experimental_Workflow Start Start Setup Dissolve N-Boc-3-azetidinone and amine in DCE Start->Setup Stir1 Stir at RT (20-30 min) (Optional: add Acetic Acid) Setup->Stir1 Add_Reducing_Agent Add NaBH(OAc)₃ portion-wise Stir1->Add_Reducing_Agent Stir2 Stir at RT (2-24 h) Add_Reducing_Agent->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the one-pot reductive amination of N-Boc-3-azetidinone.

References

Application Notes and Protocols for (1-Benzylazetidin-2-yl)methanamine and Related Azetidine Derivatives in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Azetidine-containing compounds are a significant class of saturated heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2] The strained four-membered ring of azetidine imparts a degree of conformational rigidity, which can be advantageous for achieving high-affinity and selective binding to biological targets. This structural feature makes azetidine derivatives attractive candidates for the development of novel therapeutics targeting a wide range of proteins, including enzymes and receptors.[3][4]

(1-Benzylazetidin-2-yl)methanamine, with its benzyl and aminomethyl substituents, presents a versatile scaffold for further chemical modification to explore structure-activity relationships (SAR). The primary amine offers a reactive handle for derivatization, while the benzyl group can be modified to probe interactions with hydrophobic pockets in target proteins. Based on the activities of other azetidine derivatives, this compound and its analogs could potentially be investigated as:

  • Enzyme Inhibitors: The rigid scaffold can orient functional groups to interact with the active site or allosteric sites of enzymes.[2]

  • Receptor Ligands: The defined stereochemistry of the azetidine ring can lead to selective interactions with G-protein coupled receptors (GPCRs) or ion channels.

  • Probes for Chemical Biology: Labeled versions of this compound could be synthesized to study biological processes.

Experimental Protocols

The following are detailed, representative protocols for biochemical assays that could be adapted to evaluate the activity of this compound and its derivatives.

Protocol 1: Enzyme Inhibition Assay (Generic Serine Protease)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a serine protease using a chromogenic substrate.

1. Materials and Reagents:

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% (v/v) Triton X-100

  • Test Compound Stock Solution: this compound dissolved in DMSO (e.g., 10 mM)

  • Positive Control Inhibitor (e.g., Aprotinin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in triplicate):

    • To each well of a 96-well plate, add 20 µL of the appropriate test compound dilution, positive control, or assay buffer (for no-inhibitor control).

    • Add 160 µL of the serine protease working solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. .

    • Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate working solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: GPCR Radioligand Binding Assay (Hypothetical Target)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a hypothetical G-protein coupled receptor (GPCR).

1. Materials and Reagents:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Test Compound Stock Solution: this compound dissolved in DMSO (e.g., 10 mM)

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well filter plate with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

2. Experimental Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in binding buffer.

    • Dilute the cell membranes in ice-cold binding buffer to a concentration that provides an adequate signal-to-noise ratio.

    • Prepare the radioligand solution in binding buffer at a concentration close to its K_d value.

  • Assay Setup (in triplicate):

    • In a 96-well plate, add 50 µL of binding buffer (total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution to all wells.

    • Add 100 µL of the diluted cell membranes to all wells to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Data Acquisition:

    • Allow the filters to dry completely.

    • Add 200 µL of scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Presentation

The following tables present hypothetical data that could be generated from the assays described above for a series of this compound derivatives.

Table 1: Hypothetical Inhibitory Activity of Azetidine Derivatives against a Serine Protease

Compound IDR¹-GroupR²-GroupIC₅₀ (µM)
BZA-1HH15.2
BZA-24-ClH5.8
BZA-34-OCH₃H22.1
BZA-4HCH₃12.5
BZA-54-ClCH₃2.1
Aprotinin--0.005

Table 2: Hypothetical Binding Affinity of Azetidine Derivatives to a Target GPCR

Compound IDR¹-GroupR²-GroupIC₅₀ (nM)K_i (nM)
BZA-6HH250125
BZA-73-FH8844
BZA-84-CF₃H3517.5
BZA-9HCyclopropyl19597.5
BZA-103-FCyclopropyl4221
Known Ligand--105

Visualizations

The following diagrams illustrate a generic experimental workflow for an enzyme inhibition assay and a simplified G-protein coupled receptor signaling pathway that could be modulated by an azetidine-based compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) add_enzyme Add Enzyme and Incubate prep_reagents->add_enzyme prep_compounds Prepare Test Compound Serial Dilutions add_compound Add Compound/Control to Microplate prep_compounds->add_compound add_compound->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_plate Measure Absorbance (Kinetic Read) add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a typical enzyme inhibition assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream Activation ligand Azetidine Ligand ligand->GPCR Binding

Caption: Simplified GPCR signaling pathway.

References

Application Note and Protocol: A Proposed Scale-Up Synthesis of (1-Benzylazetidin-2-yl)methanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed, two-step protocol for the proposed scale-up synthesis of (1-Benzylazetidin-2-yl)methanamine, a key intermediate for preclinical drug development. The synthesis commences with the formation of the azetidine ring to yield 1-Benzylazetidine-2-carbonitrile, followed by the reduction of the nitrile to the target primary amine. This protocol is designed to be scalable and provides a robust framework for the production of multi-gram quantities of the target compound with high purity. The methodologies, expected outcomes, and purification strategies are presented to guide researchers and drug development professionals.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties and their presence in a variety of biologically active molecules. The strained four-membered ring can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. This compound serves as a valuable building block for the synthesis of more complex pharmaceutical candidates. The development of a scalable and efficient synthetic route is crucial for advancing these candidates through preclinical studies. This application note details a proposed two-step synthesis for this compound, focusing on scalability, yield, and purity.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations: the formation of the N-benzylated azetidine ring with a nitrile functional group at the 2-position, followed by the reduction of the nitrile to the desired primary amine.

Synthetic Pathway Starting Materials Starting Materials Intermediate 1-Benzylazetidine-2-carbonitrile Starting Materials->Intermediate Step 1: Cyclization & N-Benzylation Final_Product This compound Intermediate->Final_Product Step 2: Nitrile Reduction

Caption: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzylazetidine-2-carbonitrile

This step involves the formation of the N-benzylated azetidine ring. A plausible method is the cyclization of a suitable precursor, such as a γ-halo-α-aminonitrile derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-DihalobutyronitrileReagentStandard Supplier
BenzylamineReagentStandard Supplier
Sodium Bicarbonate (NaHCO₃)ACSStandard Supplier
Acetonitrile (ACN)AnhydrousStandard Supplier
Diethyl Ether (Et₂O)ACSStandard Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Silica Gel230-400 meshStandard Supplier

Reaction Setup:

A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 2,4-dihalobutyronitrile and anhydrous acetonitrile. The solution is stirred under a nitrogen atmosphere.

Procedure:

  • To the stirred solution of 2,4-dihalobutyronitrile in acetonitrile, add sodium bicarbonate.

  • Slowly add benzylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Benzylazetidine-2-carbonitrile.

Expected Yield and Purity:

ParameterExpected Value
Yield60-75%
Purity (by HPLC)>95%
Step 2: Reduction of 1-Benzylazetidine-2-carbonitrile to this compound

This step involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Benzylazetidine-2-carbonitrileAs synthesizedN/A
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
Dichloromethane (DCM)ACSStandard Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Supplier
Sodium Hydroxide (NaOH)1 M solutionStandard Supplier

Reaction Setup:

A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of lithium aluminum hydride in anhydrous THF. The flask is cooled in an ice-water bath.

Procedure:

  • Under a nitrogen atmosphere, slowly add a solution of 1-Benzylazetidine-2-carbonitrile in anhydrous THF to the stirred LiAlH₄ solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH solution, and then again water, while maintaining the temperature below 20°C.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.

Expected Yield and Purity:

ParameterExpected Value
Yield70-85%
Purity (by HPLC)>98%

Overall Workflow

Experimental Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction to Final Product cluster_characterization Characterization Setup1 Reaction Setup: 2,4-dihalobutyronitrile, NaHCO₃, Benzylamine in ACN Reaction1 Reflux for 12-18h Setup1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Flash Column Chromatography Workup1->Purification1 Setup2 Reaction Setup: 1-Benzylazetidine-2-carbonitrile in THF added to LiAlH₄ Purification1->Setup2 Intermediate Product Reaction2 Stir at RT for 4-6h Setup2->Reaction2 Workup2 Quenching & Filtration Reaction2->Workup2 Purification2 Extraction & Concentration (Optional: Distillation/Recrystallization) Workup2->Purification2 Characterization Characterization Purification2->Characterization Final Product Analysis HPLC, LC-MS, NMR

Caption: Overall experimental workflow for the synthesis of this compound.

Data Summary

The following table summarizes the expected quantitative data for the proposed two-step synthesis on a 100 g scale of the final product.

StepStarting MaterialReagentsSolventTemp (°C)Time (h)Expected Yield (%)Purity (%)
12,4-DihalobutyronitrileBenzylamine, NaHCO₃Acetonitrile8212-1865>95
21-Benzylazetidine-2-carbonitrileLiAlH₄THF0 - RT4-675>98

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed scale-up synthesis of this compound. The two-step route is designed for efficiency and scalability, with clearly defined experimental procedures, purification methods, and expected outcomes. This protocol should serve as a valuable resource for researchers and professionals in the field of drug development, enabling the reliable production of this key intermediate for preclinical studies. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the synthesis of (1-Benzylazetidin-2-yl)methanamine. The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be challenging due to the inherent ring strain of the four-membered ring, which can lead to side reactions and low yields.[1][2] This guide is designed to address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common and effective strategy involves a two-step process:

  • N-Benzylation of a suitable azetidine precursor: This typically involves the reaction of a commercially available or synthesized azetidine-2-carbonitrile or azetidine-2-carboxamide with benzyl bromide or a similar benzylating agent.

  • Reduction of the nitrile or amide group: The resulting (1-Benzylazetidin-2-yl)carbonitrile or carboxamide is then reduced to the target methanamine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).

An alternative approach involves the direct alkylation of azetidine with a benzyl group, followed by functionalization at the 2-position, though this can be more complex.

Q2: I am observing a low yield during the N-benzylation step. What are the potential causes and solutions?

A2: Low yields in the N-benzylation of the azetidine ring are a common issue. Key factors to investigate include:

  • Base Strength: The choice of base is critical for deprotonating the azetidine nitrogen. If the base is too weak, the reaction will be incomplete. If it is too strong, it may promote side reactions. Consider using a moderately strong base like potassium carbonate or a hindered base like diisopropylethylamine (DIPEA).

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or the formation of byproducts. Optimization of the reaction temperature is recommended.

  • Steric Hindrance: The benzylating agent and any substituents on the azetidine ring can cause steric hindrance, slowing down the reaction. Using a less sterically hindered benzylating agent, if possible, or increasing the reaction time may help.

Q3: The reduction of the nitrile group is not going to completion. How can I improve the yield of the final product?

A3: Incomplete reduction of the nitrile is a frequent challenge. Here are some troubleshooting steps:

  • Choice and Activity of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3] Ensure that the LiAlH₄ used is fresh and has not been deactivated by exposure to moisture.

  • Reaction Solvent: The choice of an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, is crucial for the activity of LiAlH₄.

  • Reaction Temperature and Time: The reduction may require refluxing for several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup Procedure: The workup after the reduction with LiAlH₄ is critical. A careful quenching procedure, for example, by the sequential addition of water and a sodium hydroxide solution, is necessary to neutralize the reaction and facilitate the extraction of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in N-Benzylation Incomplete reaction- Optimize the base, solvent, and temperature. - Increase the reaction time. - Use a slight excess of the benzylating agent.
Side reactions (e.g., quaternization)- Use a hindered base. - Control the stoichiometry of the benzylating agent carefully.
Difficulty in purification- Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[1] - Consider converting the product to a salt for easier handling and purification.
Incomplete Nitrile Reduction Inactive reducing agent- Use fresh, high-quality Lithium Aluminum Hydride (LiAlH₄).
Insufficient reaction time or temperature- Increase the reaction time and/or temperature (reflux). - Monitor the reaction progress by TLC or LC-MS.
Improper workup- Follow a standard quenching procedure for LiAlH₄ reductions carefully.
Formation of Impurities Ring-opening of the azetidine ring- The strained four-membered ring is susceptible to nucleophilic attack. Avoid harsh acidic or basic conditions and high temperatures where possible.[1]
Over-alkylation- In reactions involving alkylating agents, use of the correct stoichiometry is crucial to prevent the formation of quaternary ammonium salts.

Experimental Protocols

Protocol 1: Synthesis of (1-Benzylazetidin-2-yl)carbonitrile

This protocol is adapted from a general procedure for the N-alkylation of azetidines.

  • Reaction Setup: To a solution of azetidine-2-carbonitrile (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF (0.1 M), add a base like potassium carbonate (2.0 eq).

  • Addition of Benzylating Agent: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired (1-Benzylazetidin-2-yl)carbonitrile.

Protocol 2: Reduction of (1-Benzylazetidin-2-yl)carbonitrile to this compound

This protocol is based on the reduction of a nitrile derivative using LiAlH₄.[3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of (1-Benzylazetidin-2-yl)carbonitrile (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup (Quenching): Cool the reaction mixture to 0 °C. Carefully and slowly add water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Extraction and Purification: Filter the precipitate and wash it with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Visual Guides

Synthesis_Pathway Azetidine_precursor Azetidine-2-carbonitrile Benzylated_intermediate (1-Benzylazetidin-2-yl)carbonitrile Azetidine_precursor->Benzylated_intermediate  Benzyl Bromide, Base Final_Product This compound Benzylated_intermediate->Final_Product  LiAlH4, THF Troubleshooting_Workflow start Low Yield Observed check_starting_materials Purity of Starting Materials? start->check_starting_materials check_reaction_conditions Reaction Conditions Optimal? check_starting_materials->check_reaction_conditions Yes impure_materials Purify starting materials check_starting_materials->impure_materials No check_workup Issues During Workup/Purification? check_reaction_conditions->check_workup Yes optimize_conditions Optimize base, solvent, temperature, and time check_reaction_conditions->optimize_conditions No improve_workup Review and optimize workup and purification protocols check_workup->improve_workup Yes success Yield Improved check_workup->success No impure_materials->check_reaction_conditions optimize_conditions->check_workup improve_workup->success Side_Reactions Azetidine_N Azetidine Precursor Desired_Product N-Benzylated Azetidine Azetidine_N->Desired_Product Benzyl Bromide (1 eq) Ring_Opened_Product Ring-Opened Product Azetidine_N->Ring_Opened_Product Harsh Conditions (e.g., strong acid/base, high temperature) Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation) Desired_Product->Quaternary_Salt Excess Benzyl Bromide

References

Technical Support Center: Purification of (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of (1-Benzylazetidin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on silica gel TLC and what can I do about it?

A1: Amines, such as this compound, are basic compounds that can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to streaking or tailing on TLC plates and poor separation during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or ammonium hydroxide, to your mobile phase. Alternatively, using neutral or basic alumina as the stationary phase can prevent these acidic interactions.

Q2: I am having trouble visualizing my compound on a TLC plate. What staining methods are effective for this compound?

A2: Due to the presence of a benzyl group, this compound should be visible under UV light (254 nm). For more sensitive visualization, or if the concentration is low, you can use chemical stains. Ninhydrin stain is particularly effective for primary amines, typically producing a purple or reddish spot upon heating. A potassium permanganate stain can also be used, which reacts with the amine functionality.

Q3: My purified this compound is an oil. How can I obtain a solid for easier handling and characterization?

A3: Many free-base amines are oils or low-melting solids. A common technique to obtain a stable, crystalline solid is to convert the amine into a salt, most commonly the hydrochloride salt. This can be achieved by dissolving the purified amine in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration.

Q4: What are the likely impurities I might encounter after the synthesis of this compound via reductive amination?

A4: If synthesized via reductive amination of a suitable aldehyde, potential impurities include unreacted starting materials, over-alkylated tertiary amine byproducts, and byproducts from the reducing agent. If benzylamine is used in excess, it may also be a significant impurity. Careful monitoring of the reaction by TLC or LC-MS is crucial to identify the impurity profile.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Compound streaks and does not elute as a sharp band. The basic amine is interacting with acidic silica gel.1. Modify the Mobile Phase: Add 0.5-2% triethylamine or a few drops of ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol). 2. Change the Stationary Phase: Use neutral or basic alumina, or consider using an amine-functionalized silica column. 3. Use Reversed-Phase Chromatography: Purify using a C18 column with a mobile phase of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
Compound co-elutes with a non-polar impurity. The chosen solvent system does not provide adequate resolution.1. Optimize the Solvent System: Systematically vary the polarity of your eluent. A common system for amines is a gradient of methanol in dichloromethane. 2. Try a Different Solvent System: Consider using a different solvent combination, such as ethyl acetate/hexanes with triethylamine.
Compound appears to be degrading on the column. The compound is unstable on acidic silica gel.1. Deactivate the Silica: Flush the column with your mobile phase containing triethylamine before loading your sample. 2. Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina.
Issue 2: Problems with Crystallization/Salt Formation
Symptom Possible Cause Suggested Solution
An oil forms instead of crystals upon adding HCl. The concentration of the amine solution is too high, or the solvent is not optimal for crystallization.1. Dilute the Solution: Use a more dilute solution of your amine before adding HCl. 2. Change the Solvent: Try different solvents for the salt formation. Diethyl ether, ethyl acetate, or isopropanol are common choices. 3. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to induce nucleation. 4. Add a Seed Crystal: If you have a small amount of solid material, add it to the solution to initiate crystallization.
The hydrochloride salt is not precipitating. The salt is too soluble in the chosen solvent.1. Add an Anti-Solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., hexanes or pentane) to the solution until it becomes cloudy, then allow it to stand. 2. Reduce the Volume: Carefully concentrate the solution on a rotary evaporator and then cool to induce precipitation.
The resulting solid is amorphous or sticky. Impurities are present that are inhibiting crystal growth, or the cooling was too rapid.1. Repurify the Free Base: Ensure the starting amine is of high purity by re-chromatographing it before attempting salt formation. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially. 3. Recrystallize the Salt: Dissolve the impure salt in a minimal amount of a hot polar solvent (e.g., ethanol or methanol) and allow it to cool slowly.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

Objective: To purify crude this compound from non-polar and polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, and chamber

Methodology:

  • TLC Analysis: Develop a suitable solvent system for TLC. A good starting point is 5-10% MeOH in DCM with 0.5% TEA. The target Rf for the product should be around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 2% MeOH in DCM with 0.5% TEA) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10% MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt

Objective: To convert the purified amine into a stable, crystalline hydrochloride salt.

Materials:

  • Purified this compound (as a free base)

  • Diethyl ether or Ethyl acetate

  • 2M HCl in diethyl ether

  • Ethanol

  • Hexanes

  • Erlenmeyer flasks, Büchner funnel, filter paper

Methodology:

  • Salt Formation:

    • Dissolve the purified amine (1.0 eq) in diethyl ether (or ethyl acetate) to a concentration of approximately 0.1 M.

    • While stirring, slowly add 2M HCl in diethyl ether (1.1 eq) dropwise.

    • A white precipitate should form. If not, scratch the flask or add a seed crystal.

    • Continue stirring for 30 minutes at room temperature.

  • Isolation:

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold diethyl ether.

    • Dry the solid under vacuum.

  • Recrystallization (if necessary):

    • Place the crude salt in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, place the flask in a refrigerator.

    • If the salt is too soluble, add hexanes dropwise as an anti-solvent until the solution becomes turbid, then warm to re-dissolve and cool slowly.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/hexanes mixture, and dry under vacuum.

Data Presentation

Table 1: Representative Purification Data for this compound

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (by HPLC, %)
Crude Product5.0--75
Flash Chromatography5.03.87698
HCl Salt Formation3.84.295>99
Recrystallization of HCl Salt4.23.993>99.5

Visualizations

experimental_workflow crude Crude Product chromatography Flash Chromatography (Silica, DCM/MeOH/TEA) crude->chromatography free_base Purified Free Base (Oil) chromatography->free_base salt_formation HCl Salt Formation (HCl in Ether) free_base->salt_formation crude_salt Crude HCl Salt (Solid) salt_formation->crude_salt recrystallization Recrystallization (Ethanol/Hexanes) crude_salt->recrystallization final_product Pure HCl Salt (Crystalline Solid) recrystallization->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Challenge? chromatography_issue Chromatography Issue? start->chromatography_issue crystallization_issue Crystallization Issue? start->crystallization_issue streaking Streaking/Tailing chromatography_issue->streaking Yes coelution Co-elution chromatography_issue->coelution Yes oiling_out Oiling Out crystallization_issue->oiling_out Yes no_precipitate No Precipitate crystallization_issue->no_precipitate Yes add_base Add Base to Eluent (e.g., TEA) streaking->add_base change_stationary_phase Change Stationary Phase (Alumina, Amine-Silica) streaking->change_stationary_phase optimize_solvent Optimize Solvent System coelution->optimize_solvent change_solvent Change Crystallization Solvent oiling_out->change_solvent add_antisolvent Add Anti-solvent no_precipitate->add_antisolvent

Caption: Troubleshooting decision tree for purification challenges.

Azetidine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during azetidine synthesis via intramolecular cyclization?

A1: The most prevalent side reactions are intermolecular reactions that compete with the desired intramolecular cyclization. These include the formation of dimers and, more commonly, polymers through cationic ring-opening polymerization, especially under acidic conditions or with highly reactive monomers.[1] Elimination reactions can also occur, particularly with strong, non-nucleophilic bases, leading to unsaturated byproducts instead of the desired azetidine ring.[1] Another significant side reaction is the formation of more thermodynamically stable five- or six-membered rings (pyrrolidines or piperidines) when the reaction conditions allow for alternative cyclization pathways.[2]

Q2: How does the choice of N-protecting group influence the outcome of the synthesis?

A2: The N-protecting group is critical for a successful synthesis. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl, mesyl) or carbamate (e.g., Boc, Cbz), serve several key functions. They decrease the nucleophilicity of the nitrogen atom, which can prevent premature reactions and, crucially, suppress the tendency of the resulting azetidine to act as a nucleophile and initiate polymerization.[3][4] The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many basic cyclization conditions and can be readily removed with mild acid.[3] The choice of protecting group can also influence the regioselectivity of lithiation for further functionalization.

Q3: What is the primary cause of polymerization during azetidine synthesis and how can it be minimized?

A3: Polymerization is a major side reaction, primarily caused by the high ring strain of azetidines (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening.[5] Cationic ring-opening polymerization (CROP) is particularly common and can be initiated by acidic protons generated during the reaction (e.g., HBr from cyclization of a bromo-amine).[6] To minimize polymerization:

  • Use High Dilution: Performing the cyclization step at low concentrations favors the unimolecular intramolecular reaction over the bimolecular intermolecular reaction that leads to polymerization.

  • Use an Appropriate Base: Employing a non-nucleophilic base in sufficient quantity to neutralize any acid generated during the reaction is crucial.

  • Protect the Nitrogen: As mentioned in Q2, an electron-withdrawing protecting group on the nitrogen significantly reduces the nucleophilicity of the final azetidine, preventing it from attacking another precursor molecule.[4]

Q4: Can the Mitsunobu reaction be used for azetidine synthesis? What are the potential pitfalls?

A4: Yes, the Mitsunobu reaction is a powerful method for the intramolecular cyclization of N-protected 3-amino-1-propanols to form azetidines.[7] It proceeds with a clean inversion of stereochemistry at the alcohol carbon.[7] However, potential pitfalls include the formation of dehydroalanine derivatives through a competing elimination reaction, especially if the acidity of the α-hydrogen on the amino acid precursor is high.[8] Careful selection of N-protecting groups is critical to avoid this side reaction. The purification can also be challenging due to phosphorus-containing byproducts like triphenylphosphine oxide and the reduced form of the azodicarboxylate.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Azetidine 1. Competing Intermolecular Reactions: Polymerization or dimerization is occurring.[1] 2. Poor Leaving Group: The leaving group (e.g., -OH, -Cl) is not sufficiently activated. 3. Incorrect Base: The base may be too weak to deprotonate the amine or too strong/hindered, favoring elimination.[1] 4. Formation of Stable Byproducts: A more stable ring (e.g., pyrrolidine) may have formed.[2]1. Increase Dilution: Run the reaction at a lower concentration (e.g., <0.1 M) to favor intramolecular cyclization. 2. Activate the Leaving Group: Convert hydroxyl groups to better leaving groups like mesylates (-OMs) or tosylates (-OTs).[9] 3. Optimize Base: If using a strong, hindered base like LDA, consider a milder base like K₂CO₃ or NaH.[1][9] 4. Analyze Byproducts: Use NMR and MS to identify the major byproduct and adjust the synthetic strategy accordingly.
Significant Polymer Formation 1. Acidic Conditions: Trace acid is catalyzing cationic ring-opening polymerization. 2. High Concentration: Favors intermolecular reactions. 3. Unprotected Azetidine Product: The product is acting as a nucleophile to initiate polymerization.[6]1. Use Excess Base: Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃, NaH) is present to scavenge any generated acid. 2. Apply High Dilution Principle: Conduct the cyclization step under high dilution conditions. 3. Use an N-Protecting Group: Employ an electron-withdrawing protecting group (e.g., Boc, Ts) to deactivate the product.
Major Product is an Alkene (Elimination) 1. Steric Hindrance: The substrate is sterically hindered around the reaction centers, making Sₙ2 substitution difficult. 2. Strong, Non-nucleophilic Base: Bases like LDA or t-BuOK can favor E2 elimination over substitution.[1]1. Redesign Substrate: If possible, modify the precursor to reduce steric bulk. 2. Change Base: Switch to a milder, more nucleophilic base such as K₂CO₃ or use conditions that favor substitution (e.g., Mitsunobu reaction).[1]
Reaction Fails to Go to Completion 1. Insufficient Activation: The leaving group is not reactive enough. 2. Reversible Reaction: The equilibrium may not favor the strained azetidine product. 3. Deactivation of Reagents: Moisture or other impurities may be consuming the base or other reagents.1. Use a Better Leaving Group: Switch from a chloride to a bromide, iodide, or triflate.[10] 2. Increase Temperature/Time: Carefully increase the reaction temperature or extend the reaction time while monitoring for byproduct formation. 3. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc-Azetidine Synthesis

EntryStarting MaterialKey Reagents & ConditionsYield (%)Reference
1N-Boc-3-amino-1-propanol derivative1. MsCl, Et₃N, DCM, 0 °C to rt; 2. K₂CO₃, MeOH, reflux85[9]
2γ-chloro amineNaH, THF, rt92[9]
3N-Boc-3-amino-1-propanolDEAD, PPh₃, THF (Mitsunobu)~75[8]

Table 2: Influence of Base and Solvent on N-Phenylazetidine Synthesis

EntryPrimary AmineDihalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Aniline1,3-DibromopropaneK₂CO₃DMSO60749[11]
2Various1,3-DihalidesAlkaline aqueous mediumWaterMicrowave<1Good[10]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of an N-Protected γ-Amino Alcohol

This protocol describes a common two-step, one-pot procedure for synthesizing an N-Boc protected azetidine from the corresponding amino alcohol.

Step 1: Mesylation

  • Dissolve the N-Boc-3-amino-1-propanol derivative (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution.[1]

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Cyclization

  • Without workup, add potassium carbonate (K₂CO₃, 3.0 eq.) and methanol (MeOH) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC for the formation of the azetidine product.

  • Upon completion, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-azetidine.[9]

Protocol 2: Synthesis of N-Substituted Azetidine from a Primary Amine and 1,3-Dichloropropane

This protocol details the synthesis of N-benzylazetidine as a representative example.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (1.0 eq.), 1,3-dichloropropane (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add acetonitrile (or another suitable polar aprotic solvent like DMF) to the flask.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dilute the residue with water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylazetidine.

Visualizations

Azetidine_Synthesis_Pathways cluster_0 Main Synthetic Route cluster_1 Common Side Reactions Start γ-Amino Alcohol or γ-Haloamine Activated Activated Precursor (-OTs, -OMs, -Br) Start->Activated Activation (e.g., TsCl, MsCl) Azetidine Desired Azetidine Product Activated->Azetidine Intramolecular Cyclization (Base, High Dilution) Polymer Polymerization Product Activated->Polymer Intermolecular Reaction (Low Dilution, Acid) Dimer Dimerization Product Activated->Dimer Intermolecular Reaction (Concentrated) Elimination Elimination Product (Alkene) Activated->Elimination E2 Elimination (Strong, Hindered Base)

Caption: Key synthetic pathway to azetidines and competing side reactions.

Troubleshooting_Workflow Start Start: Azetidine Synthesis CheckYield Is Yield Acceptable? Start->CheckYield AnalyzeByproducts Analyze Crude Mixture (NMR, LC-MS) CheckYield->AnalyzeByproducts No Success Success: Purify Product CheckYield->Success Yes Polymer Major Byproduct: Polymer/Oligomer? AnalyzeByproducts->Polymer Elimination Major Byproduct: Elimination Product? Polymer->Elimination No Sol_Polymer Action: 1. Increase Dilution 2. Use N-Protecting Group 3. Ensure Sufficient Base Polymer->Sol_Polymer Yes NoReaction Major Component: Starting Material? Elimination->NoReaction No Sol_Elimination Action: 1. Use Milder Base (e.g., K₂CO₃) 2. Reduce Steric Hindrance Elimination->Sol_Elimination Yes NoReaction->Success No/ Other Issue Sol_NoReaction Action: 1. Use Better Leaving Group 2. Increase Temperature 3. Check Reagent Purity NoReaction->Sol_NoReaction Yes Sol_Polymer->Start Re-run Experiment Sol_Elimination->Start Re-run Experiment Sol_NoReaction->Start Re-run Experiment

Caption: A logical workflow for troubleshooting low-yielding azetidine synthesis.

References

Optimization of reaction conditions for N-benzylation of azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzylation of Azetidines

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzylation of azetidines.

Troubleshooting Guide

This guide addresses common issues encountered during the N-benzylation of azetidines, offering potential causes and actionable solutions.

Question: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?

Answer:

Low yields in the N-benzylation of azetidines can arise from several factors, primarily related to the nucleophilicity of the azetidine nitrogen, the reactivity of the benzyl halide, and the overall reaction conditions.

  • Potential Cause 1: Incomplete Deprotonation. The azetidine nitrogen must be sufficiently nucleophilic to attack the benzyl halide. If the azetidine is used as a salt (e.g., hydrochloride), or if the chosen base is too weak, the reaction will be slow or may not proceed at all.

    • Solution:

      • Evaluate the Base: For standard N-benzylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often effective.[1] Cs₂CO₃ is frequently reported to be highly efficient.[1] For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used to ensure complete deprotonation.[1]

      • Ensure Free Base: If starting with an azetidine salt, ensure at least one extra equivalent of base is added to neutralize the salt and deprotonate the nitrogen for the reaction.

  • Potential Cause 2: Poor Reactivity of the Alkylating Agent. The reactivity of benzyl halides follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[1]

    • Solution:

      • If using benzyl chloride, consider switching to benzyl bromide for a significant rate enhancement.

      • Ensure the benzyl halide is pure and has not degraded during storage.

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO are generally preferred as they effectively dissolve the reactants and facilitate Sₙ2 reactions.[1][2]

      • Temperature: If the reaction is sluggish at room temperature, increasing the temperature can improve the rate and yield.[1][3] Monitor the reaction by TLC or LC-MS while systematically increasing the temperature (e.g., to 60-80 °C) to avoid decomposition.[1]

Question: I am observing the formation of a quaternary ammonium salt (over-alkylation). How can I prevent this?

Answer:

The formation of a dibenzyl azetidinium salt occurs when the N-benzylated product, which is still nucleophilic, reacts with a second molecule of the benzyl halide.

  • Potential Cause 1: Stoichiometry. Using an excess of the benzyl halide increases the likelihood of a second alkylation event.

    • Solution: Use a 1:1 or a slight excess of the azetidine (e.g., 1.1 equivalents) relative to the benzyl halide to ensure the electrophile is the limiting reagent.[1]

  • Potential Cause 2: High Local Concentration of Electrophile.

    • Solution: Add the benzyl halide slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the initial mono-alkylation over the subsequent di-alkylation.[1]

  • Potential Cause 3: Prolonged Reaction Time.

    • Solution: Monitor the reaction closely and stop it as soon as the starting azetidine is consumed to prevent the product from reacting further.[1]

Question: The purification of my N-benzylated azetidine is difficult. What strategies can I use?

Answer:

Purification can be challenging due to the polarity of the product and the potential for co-eluting impurities.

  • Potential Cause 1: Residual Base or Salts. Inorganic bases and the resulting halide salts can complicate work-up and chromatography.

    • Solution: After the reaction is complete, filter off any inorganic salts.[4] Perform an aqueous work-up, washing the organic layer with saturated aqueous sodium bicarbonate solution and then brine to remove residual reagents and salts.[4]

  • Potential Cause 2: Product Polarity. N-benzylated azetidines can be quite polar, leading to poor separation on silica gel.

    • Solution:

      • Column Chromatography: Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to effectively separate the product.[5]

      • Acid/Base Extraction: If the product is basic enough, an acid wash (e.g., dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a typical N-benzylation of an azetidine?

A1: A common starting point is to react the azetidine (1.0 equiv) with benzyl bromide (1.0-1.2 equiv) in the presence of a base like potassium carbonate (1.5-2.0 equiv) in a polar aprotic solvent such as acetonitrile or DMF at room temperature or with gentle heating (e.g., 60 °C).[1][4] The reaction progress should be monitored by TLC or LC-MS.[4]

Q2: How does the choice of base and solvent impact the reaction?

A2:

  • Base: The base's role is to deprotonate the azetidine nitrogen, increasing its nucleophilicity. Weaker bases like K₂CO₃ are often sufficient, but stronger bases like NaH may be needed for less reactive substrates.[1] The choice of base can significantly influence the reaction rate.

  • Solvent: Polar aprotic solvents (DMF, DMSO, MeCN) are generally best as they solvate the cation of the base while leaving the anion (e.g., carbonate) more reactive, and they are well-suited for Sₙ2 reactions.[1][2]

Q3: What are the primary side reactions to be aware of?

A3: Besides the over-alkylation to form a quaternary salt, a key side reaction is potential ring-opening. Azetidines possess significant ring strain (approx. 25.4 kcal/mol) and can be susceptible to ring-opening under harsh conditions (e.g., strongly acidic or with certain nucleophiles), though this is less common under standard N-alkylation conditions compared to more strained aziridines.[6][7]

Q4: Can I use protecting groups on the azetidine nitrogen?

A4: For N-benzylation, the nitrogen atom is the reaction site, so it must be unprotected (i.e., a secondary amine). If you are modifying another part of the molecule first, the tert-butoxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen, as it is stable under many conditions and can be removed with acid to reveal the secondary amine for subsequent benzylation.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Azetidine Derivatives

EntryAzetidine SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-(2,4,5-trichlorophenoxy)azetidineGeneric Alkyl HalideK₂CO₃DMFRT - RefluxVariesN/A[4]
2N-((S)-1-phenylethyl)azetidine-2-carbonitrile-BH₃ complexBenzyl BromideLDATHF-78 to RT370[8]
3AzetidineBenzyl BromideK₂CO₃Acetonitrile604-8>90 (Typical)[1]
4AzetidineBenzyl ChlorideCs₂CO₃DMF806-12>85 (Typical)[1]

Note: Entries 3 and 4 are representative conditions based on general N-alkylation principles for heterocyclic amines as specific yield data for N-benzylation of unsubstituted azetidine was not available in the provided search results.

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Azetidine

This protocol describes a general method for the N-benzylation of an azetidine using benzyl bromide.

  • Materials:

    • Azetidine (1.0 equivalent)

    • Benzyl bromide (1.1 equivalents)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azetidine (1.0 equiv) and anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 equiv) to the solution.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add benzyl bromide (1.1 equiv) dropwise to the stirred suspension.[1]

    • Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[1][4]

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[4]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.[4]

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-benzylated azetidine.[4][5]

Visualizations

N_Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Azetidine & K₂CO₃ in DMF B Add Benzyl Bromide (dropwise) A->B C Stir at RT or Heat (e.g., 60°C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up (Wash with NaHCO₃, Brine) D->E Reaction Complete F Dry, Filter, Concentrate E->F G Purify via Column Chromatography F->G H N-Benzylated Azetidine (Product) G->H

Caption: Experimental workflow for the N-benzylation of azetidine.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Cause1 Incomplete Deprotonation? Start->Cause1 Solution1 Use stronger base (NaH) or more reactive base (Cs₂CO₃) Cause1->Solution1 Yes Cause2 Poor Reagent Reactivity? Cause1->Cause2 No Solution2 Switch from Benzyl-Cl to Benzyl-Br Cause2->Solution2 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution3 Increase Temperature. Switch to DMF/DMSO. Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low reaction yields.

Reaction_Components Azetidine Azetidine (Nucleophile) Reaction Sₙ2 Reaction Azetidine->Reaction BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->Reaction Base Base (Activator) Base->Reaction Solvent Solvent (Medium) Solvent->Reaction Product N-Benzylated Azetidine Reaction->Product SideProduct Side Products (e.g., Quaternary Salt) Reaction->SideProduct

Caption: Logical relationship of components in the N-benzylation reaction.

References

Technical Support Center: Overcoming Ring Strain in Azetidine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of azetidines. The inherent ring strain of the four-membered azetidine ring presents unique synthetic hurdles, often leading to low yields and competing side reactions.[1] This guide offers practical solutions and detailed protocols to optimize your synthetic strategies.

Frequently Asked questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The primary synthetic routes to construct the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. In this reaction, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[2]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the photochemical or catalyst-induced reaction between an imine and an alkene to form the azetidine ring.[2]

  • Ring Expansion of Aziridines: Various strategies can be employed to convert three-membered aziridine rings into four-membered azetidines.[2]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[2]

Q2: I'm experiencing very low yields in my intramolecular cyclization to form an azetidine. What are the likely causes?

A2: Low yields are a frequent challenge in azetidine synthesis via intramolecular cyclization due to the high activation energy required to form the strained four-membered ring.[2] Common causes include:

  • Competing Intermolecular Reactions: Instead of cyclizing, the precursor may react with other molecules of itself, leading to dimerization or polymerization. This is often dependent on the concentration.[2]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group (e.g., halogen, mesylate, tosylate).[2]

  • Unfavorable Reaction Kinetics: The formation of the transition state leading to the four-membered ring can be energetically unfavorable.

Q3: How can I minimize the formation of the competing pyrrolidine ring during cyclization?

A3: The formation of the more thermodynamically stable five-membered pyrrolidine ring is a common side reaction. Strategies to favor the formation of the four-membered azetidine ring include:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the cyclization. For instance, lanthanide triflates like La(OTf)₃ have been shown to effectively catalyze the 4-exo-tet cyclization to form azetidines with high selectivity over the 5-endo-tet pathway that leads to pyrrolidines.[3]

  • Substrate Geometry: The stereochemistry of the starting material can play a crucial role in directing the cyclization pathway.[3]

Q4: What are the key challenges associated with the aza Paternò-Büchi reaction for azetidine synthesis?

A4: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful tool for azetidine synthesis. However, it has limitations, including competing side reactions like the ene reaction and challenges related to the excited state of the imine. For simple acyclic imines and non-activated alkenes, generating a sufficiently reactive imine-derived triplet intermediate can be difficult.[4][5]

Troubleshooting Guides

Low Yield in Azetidine Ring Formation via Intramolecular Cyclization
Potential Cause Suggested Solution
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[2]
Poor leaving group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in situ Finkelstein reaction to convert it to a more reactive iodide.[2]
Intermolecular side reactions (dimerization, polymerization) Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular cyclization over intermolecular reactions.[2]
Steric hindrance If the substrate is sterically hindered, consider alternative synthetic routes that may be less sensitive to steric effects, such as ring expansion of aziridines or the aza Paternò-Büchi reaction.[3]
Formation of more stable rings (e.g., pyrrolidine) Optimize the catalyst and reaction conditions to favor 4-exo-tet cyclization. Lanthanide triflates have proven effective in this regard.[3] The geometry of the starting material can also be critical.[3]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol details a common two-step procedure for synthesizing an azetidine from a γ-amino alcohol. The first step involves activating the hydroxyl group by converting it to a mesylate, a good leaving group. The second step is the base-mediated intramolecular cyclization.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[2]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Lanthanide-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes an optimized method for the synthesis of an azetidine derivative through a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[3]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Leaving Groups in Azetidine Formation

Leaving GroupRelative ReactivityTypical Yield RangeNotes
-OTf (Triflate)Excellent85-95%Highly reactive, but can be expensive.
-I (Iodide)Very Good80-90%Often generated in situ from a chloride or bromide via the Finkelstein reaction.
-OTs (Tosylate)Good70-85%A common and effective leaving group.
-OMs (Mesylate)Good70-85%Another common and effective leaving group.
-Br (Bromide)Moderate50-70%Less reactive than iodide.
-Cl (Chloride)Poor< 50%Generally not a good leaving group for this transformation without activation.

Table 2: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Azetidine Synthesis [6]

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)DCEReflux2.581>20:1
2La(OTf)₃ (5)BenzeneReflux2.57510:1
3Sc(OTf)₃ (5)DCEReflux565>20:1
4Ni(ClO₄)₂·6H₂O (5)DCEReflux2.5LowComplex Mixture
5TfOH (5)DCEReflux2.5LowComplex Mixture
6NoneDCEReflux2.50No Reaction

Mandatory Visualizations

G cluster_0 Troubleshooting Low Yield in Intramolecular Cyclization start Low Yield Observed q1 Is the leaving group optimal? start->q1 s1 Improve leaving group: -OTs, -OMs, -OTf - In situ Finkelstein for -I q1->s1 No q2 Are intermolecular reactions competing? q1->q2 Yes s1->q2 s2 Use high dilution conditions q2->s2 Yes q3 Is the reaction too slow? q2->q3 No s2->q3 s3 Increase temperature Use polar aprotic solvent (DMF, DMSO) q3->s3 Yes end Improved Yield q3->end No s3->end G cluster_1 General Synthetic Pathways to the Azetidine Ring cluster_intra Intramolecular Cyclization cluster_cyclo [2+2] Cycloaddition cluster_exp Ring Expansion cluster_red Reduction start Precursors amino_alcohol γ-Amino Alcohol start->amino_alcohol halo_amine γ-Haloamine start->halo_amine imine Imine start->imine alkene Alkene start->alkene aziridine Aziridine start->aziridine beta_lactam β-Lactam start->beta_lactam azetidine Azetidine amino_alcohol->azetidine Base halo_amine->azetidine Base imine->azetidine hv or Catalyst alkene->azetidine hv or Catalyst aziridine->azetidine Various Methods beta_lactam->azetidine Reducing Agent

References

Technical Support Center: Enantioselective Separation of (1-Benzylazetidin-2-yl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective separation of (1-Benzylazetidin-2-yl)methanamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful resolution of these enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the enantioselective separation of this compound and similar chiral amines.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

  • Question: I am not observing any separation between the enantiomers of this compound on my chiral HPLC column. What should I do?

  • Answer: Poor or no resolution is a frequent issue. The primary factors to investigate are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase. Chiral separation is dependent on the differential interactions between the enantiomers and the chiral selector of the CSP.[1]

    Recommended Actions:

    • CSP Selection: If you are not using a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®), it is highly recommended to try one, as they are effective for a broad range of racemic compounds. If you are already using one, consider screening other columns from the same family or a CSP with a different chiral selector.[2][3]

    • Mobile Phase Optimization (Normal Phase): For a basic amine like this compound, it is crucial to include a basic additive in the mobile phase (e.g., 0.1% diethylamine or triethylamine) to minimize peak tailing and enhance interaction with the CSP.[1] You should also systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane or heptane mobile phase.

    • Consider Derivatization: If direct separation proves unsuccessful, derivatizing the amine can improve its interaction with the CSP and facilitate separation. A common approach is the formation of diastereomeric amides using a chiral derivatizing agent.[1]

Issue 2: Peak Tailing or Broad Peaks in Chiral HPLC

  • Question: My chromatogram shows significant peak tailing for the enantiomers. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP.[1]

    Recommended Actions:

    • Use a Basic Additive: Incorporating a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) into your mobile phase can effectively mask these silanol groups and lead to more symmetrical peaks.[1]

    • Use an End-Capped Column: Employing a column where the residual silanols have been chemically deactivated (end-capped) can also mitigate this issue.[1]

    • Adjust Flow Rate and Temperature: Lowering the flow rate can allow for more effective equilibration and interaction with the stationary phase. Adjusting the temperature can also influence peak shape and resolution.

Issue 3: Low Yield or Purity in Diastereomeric Salt Crystallization

  • Question: I am attempting a diastereomeric salt resolution, but the yield of the desired enantiomer is low, or the diastereomeric excess (d.e.) is poor. What are the likely causes?

  • Answer: Low yield and purity in diastereomeric salt formation can arise from several factors, including the choice of resolving agent and solvent, as well as the crystallization conditions. The goal is to maximize the solubility difference between the two diastereomeric salts.[4]

    Recommended Actions:

    • Screen Resolving Agents: The interaction between the racemic amine and the chiral resolving agent is highly specific. It is often necessary to screen a variety of chiral acids, such as derivatives of tartaric acid (e.g., O,O'-dibenzoyl-D-tartaric acid or O,O'-di-p-toluoyl-D-tartaric acid), to find one that forms diastereomeric salts with significantly different solubilities.[4]

    • Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities to find a system where one diastereomeric salt is significantly less soluble than the other.[5]

    • Control Crystallization Conditions: Factors such as the rate of cooling, agitation, and the presence of seed crystals can greatly influence the outcome. A controlled and slow crystallization process is generally preferred.[5]

    • Address Solid Solution Formation: If repeated recrystallizations do not improve the diastereomeric purity, a solid solution may have formed, where the crystal lattice of the less soluble salt incorporates the more soluble one. In such cases, changing the resolving agent or the solvent system is often necessary.[4]

Experimental Protocols

Due to the limited availability of published data for the specific enantioselective separation of this compound, the following protocols are representative methodologies based on the separation of structurally similar chiral amines. These should serve as a strong starting point for method development.

Protocol 1: Chiral HPLC Method

This protocol outlines a typical chiral HPLC method for the direct separation of this compound enantiomers.

Table 1: Representative Chiral HPLC Parameters

ParameterRecommended Condition
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Optimization: If resolution is not optimal, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 85:15) and the concentration of the basic additive.

Protocol 2: Diastereomeric Salt Resolution

This protocol describes a general procedure for the resolution of this compound via diastereomeric salt formation with a chiral acid.

Table 2: Materials and Reagents for Diastereomeric Salt Resolution

Material/ReagentPurpose
Racemic this compoundThe compound to be resolved
O,O'-Dibenzoyl-D-tartaric acidChiral resolving agent
MethanolSolvent for crystallization
Diethyl etherAnti-solvent/Washing solvent
1 M Hydrochloric AcidFor salt breaking and isolation of the amine
1 M Sodium HydroxideFor neutralization and recovery of the resolving agent

Methodology:

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve O,O'-dibenzoyl-D-tartaric acid (0.5 equivalents) in warm methanol.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Analysis: Analyze a small portion of the crystalline salt and the mother liquor by chiral HPLC to determine the diastereomeric excess.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 1 M NaOH until the solution is basic. Extract the liberated free amine with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of Resolving Agent: The aqueous layer can be acidified with 1 M HCl to precipitate the chiral resolving agent, which can be recovered by filtration.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_sample Prepare Sample in Mobile Phase equilibrate Equilibrate HPLC System inject Inject Sample equilibrate->inject detect Detect and Record Chromatogram inject->detect eval_res Evaluate Resolution and Peak Shape detect->eval_res optimize Optimize Mobile Phase (if needed) eval_res->optimize Poor Resolution? optimize->equilibrate Re-equilibrate

Caption: Workflow for Chiral HPLC Separation.

Diastereomeric_Salt_Resolution_Workflow cluster_products Separated Components racemic_amine Racemic this compound salt_formation 1. Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filtration->mother_liquor liberation 4. Liberation of Enantiomer (Base Addition) crystals->liberation pure_enantiomer Enantiomerically Pure Amine liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

References

Stability issues of (1-Benzylazetidin-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with (1-Benzylazetidin-2-yl)methanamine.

Issue Possible Cause Recommended Action
Loss of Purity Over Time in Solution Degradation of the compound. This could be due to factors such as pH, temperature, light exposure, or reaction with solvent or other components in the solution. Azetidines can be susceptible to ring-opening reactions, especially under acidic or nucleophilic conditions.Perform a stability study to identify the cause. Analyze samples stored under different conditions (e.g., varying pH, temperature, light exposure) at several time points using a suitable analytical method like HPLC or LC-MS to monitor for degradation products.
Unexpected Side Products in a Reaction The compound may be reacting with other reagents or intermediates in your reaction mixture. The primary amine and the tertiary amine of the azetidine ring are both potential sites for side reactions.Review the compatibility of all reagents in your reaction. The azetidine ring can be reactive and may not be stable to certain reaction conditions. Consider protecting the primary amine if it is not the intended reaction site.
Inconsistent Experimental Results This could be due to the degradation of your stock solution of this compound.Prepare fresh stock solutions for each experiment or validate the stability of your stock solution over the intended period of use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Precipitation from Solution The compound or its salt form may have limited solubility in the chosen solvent. Changes in pH or temperature can also affect solubility.Determine the solubility of your compound in various solvents and buffer systems. If using a salt form, be aware that the free base may have different solubility properties.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: As a general precaution for azetidine-containing compounds, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures (e.g., 2-8°C for short-term storage, -20°C for long-term storage) and protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures and protected from light. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents to minimize potential reactions.

Q2: What factors can influence the stability of this compound in solution?

A2: Several factors can affect the stability of this compound in solution:

  • pH: The compound's stability can be pH-dependent. Acidic conditions may lead to protonation of the amines and potentially promote ring-opening of the azetidine. Basic conditions could also catalyze certain degradation pathways.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents (e.g., water, methanol, ethanol) may react with the compound, while aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often more suitable.

  • Presence of Oxidizing or Reducing Agents: These agents can lead to the degradation of the compound.

  • Presence of Metals: Trace metal impurities can sometimes catalyze degradation.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques.[1] For amines, it is crucial to use a column that minimizes peak tailing.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a common method for purity assessment. A suitable column and mobile phase must be chosen. Since the compound may lack a strong UV chromophore, a derivatization step might be necessary, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the parent compound and any potential impurities or degradation products.

  • Gas Chromatography (GC): GC can be used if the compound is volatile and thermally stable.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify impurities.[1]

Experimental Protocols

Protocol 1: General Stability Study in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C; protected from light and exposed to light).

  • Time Points: Designate several time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: At each time point, analyze an aliquot from each storage condition using a validated HPLC or LC-MS method to determine the concentration of the parent compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). This will provide an indication of the compound's stability under the tested conditions.

Protocol 2: HPLC Method for Purity Analysis (Example)

This is an example HPLC method that could be adapted for the analysis of this compound. Method development and validation will be required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm). If UV response is poor, consider derivatization or alternative detectors like ELSD or CAD.

  • Injection Volume: 10 µL.

Visualizations

cluster_factors Influencing Factors cluster_compound Compound in Solution cluster_outcomes Potential Outcomes pH pH (Acidic/Basic) Compound This compound pH->Compound Temp Temperature Temp->Compound Light Light Exposure Light->Compound Solvent Solvent (Protic/Aprotic) Solvent->Compound Oxidants Oxidizing Agents Oxidants->Compound Degradation Degradation Products (e.g., Ring Opening) Compound->Degradation leads to Loss Loss of Purity Degradation->Loss results in

Caption: Factors influencing the stability of this compound.

start Start: Stability Issue (e.g., Purity Loss) prep Prepare Solutions under Varied Conditions start->prep conditions Conditions: pH, Temp, Light, Solvent prep->conditions store Store Aliquots and Sample at Time Points conditions->store analyze Analyze by HPLC/LC-MS store->analyze data Evaluate Data: % Remaining vs. Time analyze->data identify Identify Degradation Products data->identify stable Is Compound Stable? identify->stable end_stable End: Use Optimized Storage Conditions stable->end_stable Yes end_unstable End: Mitigate Degradation (e.g., Fresh Solutions) stable->end_unstable No

Caption: Experimental workflow for investigating stability issues.

References

Troubleshooting diastereoselective synthesis of 2-arylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Diastereoselective Synthesis of 2-Arylazetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Issue 1: Poor Diastereoselectivity

Q1: My reaction is producing a mixture of diastereomers with low selectivity. What are the primary factors influencing diastereoselectivity and how can I improve it?

A1: Diastereoselectivity in 2-arylazetidine synthesis is critically dependent on achieving kinetic control over the reaction. The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common competing pathway.[1][2] To favor the formation of the desired four-membered azetidine ring, the following factors should be carefully controlled:

  • Reaction Temperature: This is the most critical parameter. Lowering the reaction temperature, typically to -78 °C, is essential for kinetic control.[1][2] This low temperature provides sufficient diastereoselectivity, in some cases yielding a single diastereomer.[1][2]

  • Choice of Base: The base plays a crucial role, especially in syntheses starting from oxiranes. A strong, non-nucleophilic "superbase," such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), has been shown to be highly effective.[2][3] Other bases like LDA, LiTMP, or KHMDS alone have been reported to be ineffective.[4]

  • Lewis Acid Catalysis: For syntheses involving [2+2] cycloadditions (e.g., Staudinger reaction), the addition of a Lewis acid can promote a more organized transition state, thereby improving diastereoselectivity.[5]

  • Starting Material Stereochemistry: The stereochemistry of your starting materials will directly influence the stereochemical outcome of the product.[1]

Issue 2: Low Reaction Yield

Q2: I am experiencing low yields of the desired 2-arylazetidine. What are the common causes and potential solutions?

A2: Low yields can stem from several issues, including competing side reactions and suboptimal reaction conditions. The troubleshooting approach depends on the synthetic route.

For Intramolecular Cyclization Routes:

  • Poor Leaving Group: If you are cyclizing a γ-amino alcohol, the hydroxyl group must be converted to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[6]

  • Intermolecular Side Reactions: To prevent dimerization or polymerization, use high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) to favor the intramolecular cyclization.[6]

  • Incorrect Base: When cyclizing a γ-haloamine, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the amine without competing in the substitution reaction.[6]

For Routes Involving Oxirane Intermediates:

  • Base Selection: As mentioned, the choice of base is critical. The LiDA-KOR superbase is highly effective for the regio- and diastereoselective ring formation.[2][4]

  • Protecting Groups: Certain nitrogen protecting groups can lead to side reactions. N-benzyl substitution, for example, can create alternative deprotonation pathways that lower the overall yield.[2][7]

For [2+2] Cycloaddition Routes (Staudinger Reaction):

  • Ketene Instability: Ketenes are highly reactive and can polymerize. Ensure the imine is present in the reaction mixture during the in situ generation of the ketene to trap it efficiently.[5]

  • Hydrolysis: Acyl chlorides, ketenes, and the final β-lactam product can be sensitive to water. Ensure all solvents and reagents are anhydrous.[5]

  • Imine Stability: Some imines can be unstable. It is often best to use freshly prepared imine for the reaction.[5]

Issue 3: Formation of Major Side Products

Q3: My reaction is forming a significant amount of a five-membered (pyrrolidine) ring instead of the desired four-membered (azetidine) ring. How can I prevent this?

A3: The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine ring.[1][2][7] To obtain the azetidine, the reaction must be under kinetic control. This is achieved by maintaining a low reaction temperature (-78 °C) throughout the entire process, from reagent addition to the end of the reaction period.[1][2] This ensures the kinetically favored azetidine product is formed preferentially.

Q4: I am observing a significant allylic side product, especially when using an N-Boc protecting group. What is the cause and how can I avoid it?

A4: This is a known side reaction associated with the tert-butoxycarbonyl (Boc) protecting group. The Boc group can facilitate an undesired deprotonation at the carbon atom adjacent to the nitrogen, leading to the formation of an allylic side product.[1][4] To mitigate this, you should consider using an alternative nitrogen protecting group that is less likely to promote this side reaction.[1]

Data Presentation: Optimizing Reaction Conditions

The selection of the base and reaction temperature is paramount for success. The following tables summarize the impact of these variables.

Table 1: Effect of Base on Azetidine Synthesis from an Oxirane Precursor

Base Result Reference
LiDA-KOR Superbase Successful formation of 2-arylazetidine [2][4]
LDA (Lithium diisopropylamide) Unreacted starting material [4]
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) Unreacted starting material [4]
KHMDS (Potassium hexamethyldisilazide) Unreacted starting material [4]

| BuLi or LiC-KOR | Complex mixture, trace amounts of product |[4] |

Table 2: Effect of Temperature on Diastereoselectivity

Temperature Outcome Rationale Reference
-78 °C High diastereoselectivity (often a single diastereomer) Kinetic Control Favored [1][2]

| > -78 °C to Room Temp. | Decreased diastereoselectivity, formation of pyrrolidine byproduct | Thermodynamic Control Begins to Dominate |[1][2][7] |

Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Synthesis of 2-Arylazetidines from Oxiranes

This protocol is adapted from a general, scalable two-step method.[2][8][9]

1. Preparation of the Superbase:

  • In a Schlenk tube under a nitrogen atmosphere, cool a 1 M solution of potassium tert-butoxide in tetrahydrofuran (THF) (2.0 equiv) to -78 °C using a dry ice/acetone bath.

  • Add additional absolute THF.

  • Add diisopropylamine (2.0 equiv) dropwise.

  • Add a 1.6 M solution of n-butyllithium in hexane (3.0 equiv) dropwise.

  • Stir the resulting mixture for 20 minutes at -78 °C.

2. Ring Formation Reaction:

  • Dissolve the oxirane precursor (1.0 equiv) in absolute THF.

  • Add the oxirane solution dropwise to the cold (-78 °C) superbase solution.

  • Stir the mixture at -78 °C and monitor the reaction by TLC (typically 2 hours).

3. Work-up and Purification:

  • Once the reaction is complete, quench the cold mixture by adding water and diethyl ether.

  • Allow the mixture to warm to room temperature.

  • Separate the phases and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Diastereoselectivity Start Low Diastereoselectivity Observed CheckTemp Is Reaction Temperature at -78°C? Start->CheckTemp LowerTemp Action: Lower temperature to -78°C for kinetic control. CheckTemp->LowerTemp No CheckBase Is the correct base being used? (e.g., LiDA-KOR for oxiranes) CheckTemp->CheckBase Yes Success Diastereoselectivity Improved LowerTemp->Success ChangeBase Action: Switch to a recommended strong, non-nucleophilic base. CheckBase->ChangeBase No ConsiderLA For [2+2] cycloadditions, consider adding a Lewis Acid (e.g., TiCl4, Sc(OTf)3). CheckBase->ConsiderLA Yes ChangeBase->Success ConsiderLA->Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Competing_Pathways Kinetic vs. Thermodynamic Control Precursor Deprotonated Intermediate TS_Azetidine TS (4-exo-tet) Lower Energy Barrier (Kinetic Pathway) Precursor->TS_Azetidine -78°C TS_Pyrrolidine TS (5-endo-tet) Higher Energy Barrier (Thermodynamic Pathway) Precursor->TS_Pyrrolidine Higher Temp. Azetidine Azetidine Product (Kinetic Product) TS_Azetidine->Azetidine Pyrrolidine Pyrrolidine Product (Thermodynamic Product, More Stable) TS_Pyrrolidine->Pyrrolidine Optimization_Tree Decision Tree for Reaction Optimization Start Reaction Optimization Start Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield LowSelectivity Low Diastereoselectivity Problem->LowSelectivity Selectivity SideProducts Side Products Problem->SideProducts Byproducts Yield_CheckLG Check Leaving Group (for cyclizations) LowYield->Yield_CheckLG Select_CheckTemp Check Temperature LowSelectivity->Select_CheckTemp Side_ID Identify Side Product SideProducts->Side_ID Yield_CheckConc Check Concentration Yield_CheckLG->Yield_CheckConc Good Yield_ImproveLG Action: Convert -OH to -OMs, -OTs Yield_CheckLG->Yield_ImproveLG Poor Yield_HighDil Action: Use high dilution Yield_CheckConc->Yield_HighDil Intermolecular reaction likely Select_LowerTemp Action: Run at -78°C Select_CheckTemp->Select_LowerTemp > -78°C Side_Pyrrolidine Pyrrolidine Side_ID->Side_Pyrrolidine 5-membered ring Side_Allylic Allylic (N-Boc) Side_ID->Side_Allylic Allylic Side_Pyrrolidine->Select_LowerTemp Side_ChangePG Action: Change N-Protecting Group Side_Allylic->Side_ChangePG

References

Technical Support Center: Boc Protecting Group in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group in azetidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of azetidines, offering potential causes and solutions.

Question: I am observing incomplete Boc deprotection. What are the possible causes and how can I resolve this?

Answer:

Incomplete Boc deprotection is a frequent issue that can arise from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes and Solutions for Incomplete Boc Deprotection

Potential Cause Recommended Solutions
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[1][2] Ensure the TFA is not old or has absorbed water, which can reduce its effectiveness.[3]
Inadequate Reaction Time or Temperature Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] If the reaction is sluggish at room temperature, consider increasing the reaction time.[1] For sterically hindered substrates, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.[3]
Steric Hindrance For substrates with significant steric bulk around the Boc-protected nitrogen, more forcing conditions may be required. This can include prolonged reaction times or using a stronger acid system.[3][4]
Poor Substrate Solubility Ensure your N-Boc protected azetidine is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents, but be mindful of their potential reactivity.[3]
Difficult Peptide Sequences In solid-phase peptide synthesis (SPPS), peptides with strong secondary structures or a tendency to aggregate can hinder reagent access to the N-terminus.[4] Using structure-breaking solvents or additives may help.

Question: I am concerned about the stability of the azetidine ring during acidic Boc deprotection. Is ring-opening a common problem?

Answer:

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions.[5][6] However, the azetidine ring is generally stable under the acidic conditions typically used for Boc deprotection, such as with TFA.[7][8] While ring-opening is a valid concern, it is not always the primary decomposition pathway during Boc removal if the conditions are controlled.

To minimize the risk of ring-opening:

  • Use the mildest effective acidic conditions: Start with standard TFA/DCM mixtures at 0 °C to room temperature.

  • Avoid prolonged exposure to strong acids: Monitor the reaction closely and quench it as soon as the deprotection is complete.

  • Consider the substrate: The stability of the azetidine ring can be influenced by other functional groups present in the molecule.[6]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of an azetidine derivative?

A1: A widely used method involves treating the N-Boc azetidine with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] Common ratios of TFA to DCM range from 1:4 to 1:1. The reaction is typically performed at 0 °C and then allowed to warm to room temperature, with reaction times varying from 30 minutes to a few hours.[2][9]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The deprotected azetidine salt will have a different Rf value than the starting N-Boc protected azetidine. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially in the context of peptide synthesis.[3][4]

Q3: Are there alternative methods for Boc deprotection if my substrate is sensitive to strong acids?

A3: Yes, several alternative methods can be employed for acid-sensitive substrates:

  • HCl in Dioxane: A 4M solution of HCl in dioxane is a common alternative to TFA and is sometimes considered milder.[9]

  • Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection, avoiding the need for an acid catalyst.[9][10]

  • Lewis Acids: Certain Lewis acids can also be used to cleave the Boc group.[11]

Q4: What is the mechanism of acid-catalyzed Boc deprotection?

A4: The deprotection proceeds through a few key steps:

  • Protonation of the carbonyl oxygen of the Boc group by the acid.

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][12]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Protected_Amine N-Boc Azetidine Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Azetidine (Amine Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Experimental_Workflow cluster_workflow Boc Deprotection Workflow A Dissolve N-Boc Azetidine in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir and Warm to RT C->D E Monitor by TLC/HPLC D->E F Reaction Complete? E->F F->D No G Concentrate in vacuo F->G Yes H Aqueous Work-up (NaHCO3 wash) G->H I Dry and Concentrate H->I J Purify if Necessary I->J Troubleshooting_Tree cluster_troubleshooting Troubleshooting Boc Deprotection start Incomplete Deprotection? incomplete Increase TFA concentration or reaction time start->incomplete Yes complete Check for Side Products (e.g., Ring Opening) start->complete No incomplete->complete side_products Use milder conditions (e.g., lower temp, less TFA) complete->side_products Yes no_side_products Proceed to Work-up complete->no_side_products No consider_alternative Consider alternative deprotection methods side_products->consider_alternative

References

Technical Support Center: Scaling Up Azetidine Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up azetidine synthesis from the laboratory bench to a pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the scale-up of azetidine synthesis.

Q1: What are the primary challenges when scaling up azetidine synthesis from a lab to a pilot plant?

Scaling up the synthesis of strained four-membered rings like azetidines introduces several challenges not always apparent at the lab scale.[1][2] These include:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature excursions in a large reactor due to the lower surface-area-to-volume ratio.

  • Mass Transfer and Mixing: Inefficient mixing in a large vessel can lead to localized "hot spots," uneven reagent distribution, and an increase in side product formation.

  • Reaction Kinetics: Reactions that are fast at the lab scale may become mass-transfer limited at the pilot scale, affecting yield and purity.

  • Safety: Handling larger quantities of hazardous reagents and managing the potential for runaway reactions are critical safety concerns.

  • Purification: Methods like column chromatography that are feasible in the lab may not be practical or economical at the pilot scale, necessitating the development of robust crystallization or distillation procedures.[1]

Q2: How do I select the appropriate reactor for pilot-plant scale azetidine synthesis?

The choice of reactor is critical for a successful scale-up. Key considerations include:

  • Material of Construction: Glass-lined steel reactors are often preferred for their chemical resistance and ease of cleaning.

  • Heat Transfer Capabilities: The reactor should have a high heat transfer capacity, often utilizing a jacketed system with a thermal fluid for precise temperature control.

  • Agitation System: The agitator design (e.g., impeller type, baffle configuration) must be optimized to ensure efficient mixing for the specific reaction mass.

  • Addition Funnels and Probes: The reactor should be equipped with controlled addition funnels for reagents and ports for process analytical technology (PAT) probes to monitor the reaction in real-time.

Q3: How can I monitor the progress of my azetidine synthesis in a large-scale reactor?

Process Analytical Technology (PAT) is crucial for real-time monitoring and control of pilot-plant scale reactions.[3] Common PAT tools include:

  • In-situ FTIR/Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the azetidine product in real-time, providing kinetic data and ensuring reaction completion.[4]

  • Temperature and Pressure Probes: Continuous monitoring of temperature and pressure is essential for safety and process control.

  • Automated Sampling Systems: These systems can withdraw samples for offline analysis (e.g., HPLC, GC) without exposing the operator to the reaction mixture.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Azetidine - Inefficient intramolecular cyclization due to concentration effects.- Competing side reactions (e.g., dimerization, elimination).[1]- Poor leaving group on the substrate.- Catalyst deactivation or insufficient loading.[5]- Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and catalyst loadings. Consider using a higher boiling solvent for better temperature control.[5]- High Dilution: For intramolecular cyclizations, adding the substrate slowly to the reaction mixture can favor the desired ring formation over intermolecular side reactions.- Improve Leaving Group: Convert hydroxyl groups to better leaving groups like tosylates or mesylates.[6]- Catalyst Check: Ensure the catalyst is fresh and handled under an inert atmosphere if sensitive to air or moisture.[5]
Formation of Pyrrolidine Byproduct - The 5-endo-tet cyclization pathway is thermodynamically favored over the 4-exo-tet pathway for azetidine formation.- Optimize Reaction Conditions: Lowering the reaction temperature may favor the kinetically controlled azetidine product.- Choice of Precursor: Using a cis-epoxide precursor can favor the 4-exo-tet cyclization.[5]
Difficult Purification of Azetidine Product - Polarity and potential volatility of the azetidine derivative.- Presence of closely related impurities.- Crystallization: If the product is a solid, develop a robust crystallization procedure. Screen various solvents and anti-solvents to find optimal conditions for purity and yield.- Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an effective purification method.[1]- Alternative Chromatography: If column chromatography is necessary, consider using neutral or basic alumina instead of silica gel to avoid degradation of acid-sensitive azetidines.[1]
Runaway Reaction/Poor Temperature Control - Highly exothermic ring-forming step.- Inadequate heat removal capacity of the pilot plant reactor.- Calorimetry Studies: Perform reaction calorimetry at the lab scale to determine the heat of reaction and the rate of heat evolution. This data is crucial for safe scale-up.- Controlled Addition: Add the limiting reagent slowly to control the rate of the reaction and heat generation.- Reactor Engineering: Ensure the pilot plant reactor's cooling system is sufficient for the reaction's heat output.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in azetidine synthesis at a pilot-plant scale.

Protocol 1: Kilogram-Scale Synthesis of a Protected Azetidine via Intramolecular Cyclization

This protocol is a general guideline and should be adapted based on the specific substrate and safety considerations.

Materials and Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control unit, and a reflux condenser.

  • Nitrogen inlet and outlet.

  • Controlled addition funnel.

  • Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the starting γ-amino alcohol (1.0 eq) and a suitable solvent (e.g., dichloromethane) to the reactor.

  • Cooling: Cool the reactor contents to 0 °C.

  • Base Addition: Slowly add triethylamine (1.5 eq) via the addition funnel, maintaining the internal temperature below 5 °C.

  • Activation: Slowly add methanesulfonyl chloride (1.2 eq) via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by in-situ FTIR or offline HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in a suitable solvent (e.g., THF or DMF) in a clean reactor.

  • Base Addition for Cyclization: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise, carefully controlling the hydrogen evolution.

  • Cyclization Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by HPLC until the reaction is complete.

  • Quenching and Extraction: Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by crystallization or distillation.

Section 4: Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Scale Synthesis of an Azetidine Derivative
ParameterLab Scale (10 g)Pilot Plant Scale (10 kg)
Batch Size 10 g10,000 g
Reaction Time 4 hours8-10 hours
Yield 85%75-80%
Purity (by HPLC) >98%95-97%
Major Impurity Dimer (0.5%)Dimer (1.5%), Unreacted Intermediate (1%)
Purification Method Silica Gel ChromatographyCrystallization

Note: Data is representative and will vary depending on the specific azetidine derivative and reaction conditions.

Section 5: Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Yield in Azetidine Synthesis

Troubleshooting workflow for low yield in azetidine synthesis.
Diagram 2: Experimental Workflow for Pilot-Scale Azetidine Synthesis

Pilot_Plant_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Reactor_Prep Reactor Cleaning & Inertization Charging Reagent Charging Reactor_Prep->Charging Reagent_Prep Raw Material QC & Staging Reagent_Prep->Charging Reaction_Monitoring In-situ Monitoring (PAT) Charging->Reaction_Monitoring Sampling Offline Analysis (HPLC/GC) Reaction_Monitoring->Sampling Quenching Reaction Quenching Reaction_Monitoring->Quenching Reaction Complete Sampling->Reaction_Monitoring Extraction Liquid-Liquid Extraction Quenching->Extraction Concentration Solvent Removal Extraction->Concentration Crystallization Crystallization Concentration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Product Drying Filtration->Drying Final_Product Final Product QC & Packaging Drying->Final_Product

General workflow for pilot-plant azetidine synthesis.

References

Validation & Comparative

Unveiling the Potential of (1-Benzylazetidin-2-yl)methanamine in Biological Target Validation: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the utility of (1-Benzylazetidin-2-yl)methanamine for biological target validation. This guide provides an objective analysis of the compound's performance against other alternatives, supported by experimental data, detailed protocols, and clear visualizations of relevant biological pathways.

This compound has emerged as a valuable chemical entity in pharmaceutical research, primarily utilized as a versatile building block for the synthesis of more complex bioactive molecules.[1][2] Its unique azetidine core imparts specific conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. This guide explores its application in target validation, a critical step in the drug discovery process.

Comparison with Alternative Probes

The validation of a biological target often relies on the use of small molecule probes to modulate its activity in cellular or in vivo models. The choice of a suitable probe is paramount for generating reliable data. Here, we compare this compound with other classes of compounds used for similar purposes.

FeatureThis compoundAlternative 1: Benzimidazole DerivativesAlternative 2: N-Methyl-1-(piperidin-4-yl)methanamine Derivatives
Primary Use Synthetic building blockBioactive scaffolds with diverse activitiesScaffolds for CNS-active agents
Known Targets Not explicitly defined as a standalone probeMyeloperoxidase, various kinases5-HT2A receptors, GluN2B-containing NMDA receptors
Advantages Structural rigidity, chiral center for stereospecific interactionsBroad spectrum of biological activity, well-studiedHigh selectivity for specific CNS targets
Limitations Limited data as a direct biological probePotential for off-target effects due to broad activityMore complex synthesis

Experimental Data and Protocols

While specific quantitative data for the direct use of this compound as a target validation tool is not extensively documented in publicly available literature, its role as a synthetic precursor is well-established. For instance, derivatives of this compound could be evaluated using standard biochemical and cellular assays.

General Radioligand Binding Assay Protocol:

A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

  • Preparation of Cell Membranes: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound (e.g., a derivative of this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_membranes Prepare Cell Membranes start->prep_membranes prep_compounds Prepare Test Compounds start->prep_compounds incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_compounds->incubation filtration Separate Bound & Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification calculation Calculate IC50 & Ki quantification->calculation end End calculation->end Results signaling_pathway receptor Target Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

References

Azetidine vs. Pyrrolidine Scaffolds in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of physicochemical and pharmacological properties to enhance drug efficacy and safety. Among the most utilized saturated nitrogen heterocycles are the four-membered azetidine and the five-membered pyrrolidine rings. This guide provides a comprehensive comparison of these two scaffolds, offering insights into their distinct characteristics and applications in drug design, supported by experimental data and detailed methodologies.

Physicochemical and Pharmacological Properties: A Head-to-Head Comparison

Both azetidine and pyrrolidine scaffolds offer unique advantages in drug design by introducing three-dimensionality, improving metabolic stability, and providing points for chemical diversification. However, their inherent structural differences lead to distinct physicochemical and pharmacological profiles.

The smaller, more strained azetidine ring imparts a higher degree of rigidity to a molecule.[1][2] This conformational constraint can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[3] The pyrrolidine ring, being larger and more flexible, allows for a greater exploration of conformational space, which can be advantageous for interacting with dynamic binding pockets.[4]

The nitrogen atom in both scaffolds provides a key site for interaction with biological targets and for chemical modification. The basicity of these amines, a critical parameter influencing drug absorption and distribution, can be modulated by substituents on the ring.

Data Presentation: Quantitative Comparison of Azetidine and Pyrrolidine Scaffolds

The following tables summarize key quantitative data for the parent azetidine and pyrrolidine molecules, as well as for two representative drugs: Azelnidipine (containing an azetidine scaffold) and Captopril (containing a pyrrolidine scaffold).

PropertyAzetidinePyrrolidineReference
Molecular Weight ( g/mol )57.0971.12[5]
pKa11.311.27[5]
cLogP-0.10.4[5]

Table 1: Physicochemical Properties of Parent Scaffolds

DrugScaffoldMolecular Weight ( g/mol )pKacLogPTarget
AzelnidipineAzetidine582.65Not available5.8L-type calcium channels
CaptoprilPyrrolidine217.293.7 & 9.80.34Angiotensin-Converting Enzyme (ACE)

Table 2: Properties of Representative Drugs

Case Studies in Drug Design

Azelnidipine: An Azetidine-Containing Calcium Channel Blocker

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[6] The presence of the azetidine ring is crucial for its potent and long-lasting therapeutic effects. The rigid azetidine scaffold likely contributes to its high affinity for the L-type calcium channel.

Captopril: A Pyrrolidine-Containing ACE Inhibitor

Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor and is a cornerstone in the treatment of hypertension and heart failure.[7] The pyrrolidine ring, derived from the amino acid proline, was a key design element that mimicked the substrate of ACE, leading to potent and specific inhibition.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound containing an azetidine or pyrrolidine moiety.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a binary methanol-water mixture (1:9, v/v) to ensure solubility.[8]

  • Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[9]

  • Acidification: Acidify the sample solution to pH 1.8-2.0 with 0.1 M HCl.[9]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.[9]

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound, representing its lipophilicity.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol.[10]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.[10]

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).[4]

  • Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension.[4]

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[4]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Reagent_Preparation Prepare Microsome/ Cofactor Solutions Incubation Incubate Compound with Microsomes and Cofactors at 37°C Reagent_Preparation->Incubation Compound_Preparation Prepare Test Compound Solution Compound_Preparation->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quenching Quench Reaction with Cold Acetonitrile Time_Points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LC_MS_Analysis Data_Analysis Calculate Half-life and Intrinsic Clearance LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

Azelnidipine_MoA cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Relaxation Vasodilation Ca_channel->Relaxation leads to Ca_ion Ca2+ Contraction Muscle Contraction Ca_ion->Contraction Azelnidipine Azelnidipine Azelnidipine->Ca_channel blocks Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_ion Influx

Caption: Mechanism of action of Azelnidipine.

Captopril_MoA Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasodilation Vasodilation ACE->Vasodilation leads to reduced Angiotensin II and... Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Captopril Captopril Captopril->ACE inhibits

Caption: Mechanism of action of Captopril in the Renin-Angiotensin System.

References

Efficacy comparison of (1-Benzylazetidin-2-yl)methanamine derivatives

A Comparative Guide to the Synthesis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. The synthesis of 2-substituted azetidines, in particular, has garnered significant attention due to the prevalence of this motif in a wide array of biologically active molecules. This guide provides a comparative overview of the most prominent synthetic strategies for accessing these valuable building blocks, supported by experimental data and detailed protocols for key transformations.

Key Synthetic Strategies

The construction of the 2-substituted azetidine core is primarily achieved through three main strategies: [2+2] cycloaddition reactions, intramolecular cyclization, and ring expansion of three-membered heterocycles. Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.

  • [2+2] Cycloaddition Reactions: These reactions involve the direct formation of the four-membered ring from two unsaturated components. The Staudinger ketene-imine cycloaddition and the Aza Paternò-Büchi reaction are the most notable examples.

  • Intramolecular Cyclization: This classic and robust method relies on the formation of a C-N bond from a suitably functionalized acyclic precursor, typically a 1,3-amino alcohol or a related derivative.

  • Ring Expansion of Aziridines: This strategy leverages the ring strain of aziridines to facilitate their expansion to the corresponding azetidines, often with the introduction of a substituent at the 2-position.

Below is a logical diagram illustrating the general workflows of these key synthetic strategies.

Synthetic Strategies for 2-Substituted Azetidines cluster_cycloaddition [2+2] Cycloaddition cluster_cyclization Intramolecular Cyclization cluster_expansion Ring Expansion Imine Imine Staudinger Staudinger PaternoBuchi PaternoBuchi Ketene Ketene Azetidinone 2-Azetidinone Staudinger->Azetidinone Staudinger Cycloaddition SubstitutedAzetidine1 2-Substituted Azetidine Azetidinone->SubstitutedAzetidine1 Reduction Alkene Alkene SubstitutedAzetidine2 2-Substituted Azetidine PaternoBuchi->SubstitutedAzetidine2 Aza Paternò-Büchi Reaction AminoAlcohol 1,3-Amino Alcohol or Derivative IntraCycl Cyclization AminoAlcohol->IntraCycl SubstitutedAzetidine3 2-Substituted Azetidine IntraCycl->SubstitutedAzetidine3 Aziridine 2-(Halomethyl)aziridine RingExp Ring Expansion Aziridine->RingExp SubstitutedAzetidine4 2-Substituted Azetidine RingExp->SubstitutedAzetidine4

Caption: Overview of major synthetic routes to 2-substituted azetidines.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for representative examples of each synthetic strategy, allowing for a direct comparison of their efficiency and selectivity.

Synthetic Route Substrate(s) Product Reagents and Conditions Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
Staudinger Cycloaddition N-benzylidene-aniline, Phenoxyacetyl chloride1-phenyl-3-phenoxy-4-phenyl-azetidin-2-oneTriethylamine, CH2Cl2, -78 °C to rt77cis onlyN/A[1]
Aza Paternò-Büchi Reaction 2-Isoxazoline-3-carboxylate, 1-HexeneBicyclic Azetidinefac-[Ir(dFppy)3], Blue LED, MeCN, rt, 16-20 h94N/AN/A[2]
Intramolecular Cyclization cis-3,4-Epoxy Amine2-Substituted Azetidin-3-olLa(OTf)3 (15 mol%), CH2Cl2, refluxHighHigh regioselectivityN/A[3]
Ring Expansion 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane3-Chloro-2-(trifluoromethyl)azetidineBenzyl chloroformateGoodN/AN/A[4]

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

Staudinger Ketene-Imine Cycloaddition: Synthesis of cis-1-phenyl-3-phenoxy-4-phenyl-azetidin-2-one

This protocol is adapted from a representative Staudinger cycloaddition reaction.[1]

Materials:

  • N-benzylidene-aniline (1.0 mmol, 1.0 equiv)

  • Phenoxyacetyl chloride (1.2 mmol, 1.2 equiv)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • A solution of N-benzylidene-aniline in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere.

  • Triethylamine is added dropwise to the cooled solution.

  • A solution of phenoxyacetyl chloride in anhydrous CH2Cl2 is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cis-β-lactam.

Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol is based on a modern, visible-light-mediated approach to azetidine synthesis.[2]

Materials:

  • 2-Isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv)

  • 1-Hexene (0.5 mmol, 5.0 equiv)

  • fac-[Ir(dFppy)3] (2.5 mol%)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, the 2-isoxazoline-3-carboxylate, 1-hexene, and the iridium photocatalyst are dissolved in anhydrous MeCN.

  • The reaction mixture is degassed and placed under an inert atmosphere.

  • The vessel is irradiated with a blue LED light source (e.g., 427 nm) at room temperature for 16-20 hours with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the bicyclic azetidine product.

Intramolecular Cyclization of a cis-3,4-Epoxy Amine

This procedure describes a Lewis acid-catalyzed intramolecular aminolysis for the synthesis of a substituted azetidin-3-ol.[3]

Materials:

  • cis-3,4-Epoxy amine (1.0 mmol, 1.0 equiv)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) (0.15 mmol, 15 mol%)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the cis-3,4-epoxy amine in anhydrous CH2Cl2 is added La(OTf)3.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the 2-substituted azetidin-3-ol.

Ring Expansion of a 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane

This protocol illustrates the ring expansion of a strained bicyclic system to a functionalized azetidine.[4]

Materials:

  • 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 mmol, 1.0 equiv)

  • Benzyl chloroformate (1.2 mmol, 1.2 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • A solution of the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in the anhydrous solvent is prepared under an inert atmosphere.

  • Benzyl chloroformate is added to the solution at room temperature.

  • The reaction mixture is stirred for the time required for complete conversion (monitored by GC-MS or NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the corresponding 3-chloro-2-(trifluoromethyl)azetidine.

Conclusion

The synthesis of 2-substituted azetidines can be approached through several effective strategies. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. [2+2] cycloadditions offer a direct entry to the azetidine core or its precursors, with modern photochemical methods providing high efficiency under mild conditions.[2][5] Intramolecular cyclizations remain a reliable and high-yielding approach for specific substitution patterns.[3] Ring expansion of aziridines provides a valuable route for the synthesis of azetidines that might be challenging to access through other means.[4] The data and protocols presented herein serve as a guide for researchers to select and implement the most suitable synthetic route for their target 2-substituted azetidines.

References

A Comparative Analysis of (1-Benzylazetidin-2-yl)methanamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of (1-benzylazetidin-2-yl)methanamine analogs, focusing on their structure-activity relationships (SAR) as monoamine reuptake inhibitors. The data presented is derived from studies on structurally related 3-aminoazetidine derivatives, which serve as valuable surrogates for understanding the pharmacological effects of substitutions on the azetidine core.

The exploration of azetidine derivatives has been a fruitful area of research in the development of novel therapeutics for neurological disorders. Their rigid four-membered ring structure provides a unique scaffold for introducing diverse functionalities with precise stereochemical control. This guide focuses on the inhibitory activity of these analogs on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are key targets in the treatment of depression and other mood disorders.

Structure-Activity Relationship of 3-Aminoazetidine Analogs

A study on 3-aminoazetidine derivatives provides significant insights into the SAR of this class of compounds. The general structure involves a central azetidine ring with substitutions at the 1-position (R1) and on the exocyclic amino group (R2). The following table summarizes the in vitro inhibitory activities (IC50 in nM) of a selection of these analogs against human SERT, NET, and DAT.

CompoundR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a 2,4-dichlorobenzylH1201501,500
1b 3,4-dichlorobenzylH801101,200
1c 2-chlorobenzylH250300>10,000
1d 4-chlorobenzylH1802202,500
2a 2,4-dichlorobenzylmethyl901201,100
2b 3,4-dichlorobenzylmethyl6090900
3a 2,4-dichlorobenzylethyl1501801,800
3b 3,4-dichlorobenzylethyl1101401,500

Data extracted from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors.

Key Observations from the SAR Data:

  • Substitution on the Benzyl Ring (R1): Dichlorination of the benzyl group generally enhances potency at SERT and NET compared to monochlorination. The position of the chlorine atoms also influences activity, with 3,4-disubstitution (as in 1b and 2b ) appearing more favorable than 2,4-disubstitution (as in 1a and 2a ).

  • Substitution on the Amino Group (R2): Small alkyl substitutions on the exocyclic nitrogen are tolerated. N-methylation (compounds 2a and 2b ) leads to a slight increase in potency at SERT and NET compared to the unsubstituted analogs (1a and 1b ). However, increasing the alkyl chain length to an ethyl group (compounds 3a and 3b ) results in a decrease in potency.

  • Selectivity: All the presented analogs exhibit a preference for SERT and NET over DAT, with DAT inhibition being significantly weaker.

Experimental Protocols

The following is a detailed methodology for the key experiment used to generate the data in this guide.

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of the synthesized compounds to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells, stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • The transfected cells are harvested and seeded into 96-well plates.

    • After incubation, the cells are washed with a buffer solution.

    • The test compounds at various concentrations are added to the wells and incubated for a specific period at room temperature.

    • A mixture containing a radiolabeled substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) and a non-radiolabeled substrate is then added to each well.

    • The plates are incubated to allow for transporter-mediated uptake of the substrate.

    • The uptake process is terminated by washing the cells with ice-cold buffer.

    • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values, which represent the concentration of the compound that inhibits 50% of the substrate uptake, are calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Monoamine Reuptake Inhibition Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by these compounds and the workflow of the experimental procedure.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Monoamine Monoamine Vesicle->Monoamine Storage Released_Monoamine Monoamine Monoamine->Released_Monoamine Release Receptor Receptor Released_Monoamine->Receptor Binding Transporter Monoamine Transporter (SERT, NET, DAT) Released_Monoamine->Transporter Reuptake Signal Signal Receptor->Signal Signal Transduction Transporter->Monoamine Inhibitor (1-Benzylazetidin-2-yl) methanamine Analog Inhibitor->Transporter Blockade

Caption: Monoamine Reuptake Inhibition Pathway

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis Culture Culture HEK293 cells (hSERT, hNET, or hDAT) Seed Seed cells in 96-well plates Culture->Seed Add_Compound Add test compounds Seed->Add_Compound Add_Substrate Add radiolabeled substrate Add_Compound->Add_Substrate Incubate Incubate for uptake Add_Substrate->Incubate Terminate Terminate uptake Incubate->Terminate Measure Measure radioactivity Terminate->Measure Calculate Calculate IC50 values Measure->Calculate End End Calculate->End Start Start Start->Culture

Caption: Neurotransmitter Uptake Assay Workflow

Azetidine Compounds in Oncology: A Comparative Guide to In Vivo Proof-of-Concept Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in modern drug discovery, demonstrating significant potential across various therapeutic areas, including oncology.[1][2][3] This guide provides a comparative analysis of in vivo proof-of-concept studies for select azetidine-based compounds, focusing on their performance as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. The data presented herein is collated from peer-reviewed studies to facilitate an objective comparison of these promising therapeutic agents.

Performance of Azetidine-Based STAT3 Inhibitors

Azetidine-containing compounds have been developed as potent and selective inhibitors of STAT3, demonstrating efficacy in preclinical in vivo models of cancer, particularly triple-negative breast cancer (TNBC).[4][5][6] These compounds often work by irreversibly binding to STAT3, thereby inhibiting its activation and downstream signaling pathways that promote tumor growth.[4][5]

Comparative Efficacy of Lead Compounds

The following table summarizes the in vivo performance of key azetidine-based STAT3 inhibitors from published studies. These compounds have shown significant anti-tumor activity in xenograft models.

CompoundCancer ModelDosing RegimenOutcomeReference
H120 (8e) TNBC XenograftsNot SpecifiedInhibited tumor growth as a single agent.[4][6]
H182 TNBC XenograftsNot SpecifiedInhibited tumor growth as a single agent.[4][6]
H278 (HCl salt of H182) Syngeneic Mouse TNBCIn combination with radiationCompletely blocked tumor growth and improved survival.[4][6]
BRD3914 P. falciparum-infected miceFour oral dosesCurative effect, outperforming chloroquine.[7][8]
In Vitro Potency of Azetidine-Based STAT3 Inhibitors

The in vivo efficacy of these compounds is supported by their potent in vitro activity against STAT3. The table below compares the half-maximal inhibitory concentrations (IC50) for various azetidine derivatives.

CompoundIC50 (STAT3 Inhibition)SelectivityReference
H172 (9f) 0.38 - 0.98 µMSelective over Stat1 and Stat5 (IC50 > 15.8 µM)[4]
H182 0.38 - 0.98 µMSelective over Stat1 and Stat5 (IC50 > 15.8 µM)[4]
H120 (8e) 1.75 - 2.07 µMNot Specified[6]
H105 1.75 - 2.07 µMNot Specified[6]
5a 0.52 µMPreferential for STAT3 over STAT1 and STAT5[9]
5o 0.38 µMPreferential for STAT3 over STAT1 and STAT5[9]
8i 0.34 µMNot Specified[10]
7g Not Specified (EC50 0.9–1.9 µM for cell viability)Weaker effects on cells without constitutively active STAT3[9]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the highlighted azetidine compounds is the inhibition of the STAT3 signaling pathway. The following diagram illustrates this pathway and the point of intervention by the azetidine inhibitors.

STAT3_Pathway STAT3 Signaling Pathway Inhibition by Azetidine Compounds Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., c-Myc, VEGF, Survivin) STAT3_dimer->Gene_Expression Induces Transcription Azetidine Azetidine Compound Azetidine->STAT3_inactive Irreversibly Binds & Inhibits Activation

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

The general workflow for evaluating these compounds from in vitro screening to in vivo proof-of-concept is depicted below.

Experimental_Workflow Drug Discovery Workflow for Azetidine Compounds In_Vitro_Screening In Vitro Screening (e.g., Kinase Inhibition Assay) Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) In_Vitro_Screening->Cell_Based_Assays PK_Studies Pharmacokinetic (PK) Studies Cell_Based_Assays->PK_Studies Tolerability Tolerability Studies Cell_Based_Assays->Tolerability In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Studies->In_Vivo_Efficacy Tolerability->In_Vivo_Efficacy

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

STAT3 DNA-Binding/Electrophoretic Mobility Shift Assay (EMSA)

This assay is crucial for determining the direct inhibitory effect of the compounds on STAT3's ability to bind DNA.

  • Objective: To measure the IC50 of azetidine compounds on STAT3 DNA-binding activity in vitro.

  • Procedure:

    • Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).[9]

    • These extracts are pre-incubated with increasing concentrations of the azetidine compound for 30 minutes at room temperature.[9]

    • A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.[9]

    • The samples are subjected to electrophoretic mobility shift assay (EMSA) analysis.

    • The bands corresponding to the STAT3:DNA complexes are quantified, and the results are plotted against the compound concentration to determine the IC50 value.[9]

Cell Viability and Growth Assays

These assays assess the cytotoxic and cytostatic effects of the compounds on cancer cell lines.

  • Objective: To determine the effect of azetidine compounds on the viability and growth of cancer cells.

  • Procedure:

    • Human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates.[9][10]

    • The cells are treated with a range of concentrations of the azetidine compound (e.g., 0-10 µM).[10]

    • After a specified incubation period (e.g., 24-72 hours), cell viability is assessed using a standard method such as the MTT assay.

    • The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Studies

These studies are the cornerstone of in vivo proof-of-concept, evaluating the anti-tumor efficacy of the compounds in a living organism.

  • Objective: To evaluate the anti-tumor activity of azetidine compounds in a mouse model of human cancer.

  • Procedure:

    • Human tumor cells (e.g., TNBC cells) are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the azetidine compound via a specified route and schedule.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for target modulation).

Preliminary Tolerability Study in Mice

This is a critical step to determine the maximum tolerated dose (MTD) before proceeding to efficacy studies.

  • Objective: To determine the MTD of a novel azetidine compound.

  • Procedure:

    • Small groups of healthy mice (n=3-5 per group) are used for each dose level.[11]

    • A range of doses, often escalated logarithmically (e.g., 10, 30, 100 mg/kg), is selected based on in vitro data.[11]

    • The compound is administered via the intended route (e.g., oral gavage).[11]

    • Animals are closely monitored for clinical signs of toxicity, such as weight loss or behavioral changes.[11]

Concluding Remarks

The azetidine-based compounds, particularly those targeting the STAT3 signaling pathway, represent a promising new class of anti-cancer agents.[9][10] The in vivo data from various studies provide a strong proof-of-concept for their therapeutic potential. Further development and clinical investigation of these compounds are warranted to translate these preclinical findings into effective cancer therapies.

References

A Comparative Guide to the Cross-Reactivity Profiling of Azetidine-Based GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional profile that can be exploited for the design of potent and selective therapeutic agents. While a comprehensive cross-reactivity profile for (1-Benzylazetidin-2-yl)methanamine is not extensively documented in publicly available literature, this guide provides a comparative analysis of a representative azetidine-based inhibitor of gamma-aminobutyric acid (GABA) transporters. This comparison will shed light on the selectivity of this class of compounds and the experimental methodologies used to determine it.

For the purpose of this guide, we will examine an azetidin-2-ylacetic acid derivative, a class of compounds that has shown significant activity as GABA uptake inhibitors[1]. This will be compared to Tiagabine, a marketed antiepileptic drug that acts as a selective GABA transporter 1 (GAT-1) inhibitor and is based on a piperidine scaffold[2][3].

Quantitative Data on Inhibitor Potency

The following table summarizes the in vitro potency of a representative azetidine derivative and Tiagabine against different GABA transporter subtypes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to block 50% of the GABA uptake activity. Lower IC50 values indicate higher potency.

Compound IDScaffoldPrimary TargetGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
Azetidine Derivative (Cmpd. 1) AzetidineGAT-12.01>30[1]
Tiagabine PiperidineGAT-1~0.1>100[2][3]

Experimental Protocols

A standard method for determining the cross-reactivity profile of a compound is the radioligand binding assay. This technique measures the affinity of a test compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for GAT-1

  • Preparation of Cell Membranes:

    • HEK293 cells stably expressing the human GAT-1 transporter are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the following in order:

      • Assay buffer.

      • A fixed concentration of a radioligand specific for GAT-1 (e.g., [³H]tiagabine).

      • Increasing concentrations of the test compound (e.g., the azetidine derivative) or a known competitor for determining non-specific binding (e.g., a high concentration of unlabeled tiagabine).

      • The prepared cell membranes.

    • The plate is incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added to each well.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Pathways and Processes

The following diagrams illustrate the biological context and experimental workflow for cross-reactivity profiling.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic_vesicle Synaptic Vesicle (contains GABA) GABA GABA presynaptic_vesicle->GABA Release GABA_synthesis GABA Synthesis GABA_synthesis->presynaptic_vesicle GAT1_pre GAT-1 GABA->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor GAT3_glia GAT-3 GABA->GAT3_glia Uptake postsynaptic_effect Inhibitory Signal GABA_receptor->postsynaptic_effect

Caption: The GABAergic synapse and the role of GABA transporters (GATs).

Cross_Reactivity_Workflow start Start: Test Compound (Azetidine Derivative) primary_screen Primary Screen (e.g., GAT-1 Binding Assay) start->primary_screen hit_identified Hit Identified (Activity at Primary Target) primary_screen->hit_identified end End: Characterized Compound primary_screen->end No Activity secondary_screen Secondary Screen (Panel of Off-Targets: GAT-2, GAT-3, GAT-4, etc.) hit_identified->secondary_screen Yes data_analysis Data Analysis (Determine IC50/Ki Values) secondary_screen->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile selectivity_profile->end

Caption: Experimental workflow for cross-reactivity profiling.

Caption: Selectivity profile comparison of an azetidine derivative and Tiagabine.

References

A Comparative Guide to Azetidine Synthesis: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are prized structural motifs in medicinal chemistry. Their unique conformational constraints and ability to serve as bioisosteres have led to their incorporation into a wide array of bioactive molecules. However, the inherent ring strain of the azetidine core presents a significant synthetic challenge. This guide provides an objective comparison of four prominent methods for azetidine synthesis: traditional intramolecular cyclization and three modern catalytic approaches—visible-light-mediated aza Paternò-Büchi reaction, palladium-catalyzed intramolecular C-H amination, and copper-catalyzed radical cyclization of ynamides. The efficiencies of these methods are compared using quantitative data from peer-reviewed literature, and detailed experimental protocols for key examples are provided.

At a Glance: Comparison of Azetidine Synthesis Methods

The following table summarizes the key performance indicators for the four highlighted synthetic strategies, offering a rapid comparison for selecting the most appropriate method for a given research objective.

Method General Yields Reaction Time Key Strengths Common Limitations
Intramolecular Cyclization 60-95%2-24 hoursWell-established, reliable for simple substrates, predictable outcomes.Requires pre-functionalized linear precursors, can necessitate harsh conditions (strong bases, high temperatures).
Visible-Light Aza Paternò-Büchi 70-99%16-24 hoursHigh atom economy, mild reaction conditions (room temperature, visible light), excellent functional group tolerance, access to complex structures.Can require specific photocatalysts, potential for diastereomeric mixtures, substrate-dependent efficiency.
Palladium-Catalyzed C-H Amination 70-90%24-48 hoursUtilizes unactivated C-H bonds, good functional group tolerance, predictable selectivity.Can require directing groups, relatively high catalyst loading in some cases, longer reaction times.
Copper-Catalyzed Ynamide Cyclization 60-95%16-60 hoursGood yields, high regioselectivity (4-exo-dig), mild photochemical conditions.Requires synthesis of ynamide precursors, potential for Z/E isomer mixtures in products.

Method 1: Intramolecular Cyclization

This classical and widely utilized approach constructs the azetidine ring through an intramolecular nucleophilic substitution. Typically, a γ-amino alcohol or a related derivative is employed, where the hydroxyl group is activated as a good leaving group (e.g., mesylate or tosylate) to facilitate ring closure by the amine.[1]

Quantitative Data
Entry Starting Material Conditions Yield (%) Reference
1N-Boc-3-amino-1-propanol derivative1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux85J. Org. Chem. 2006, 71, 7885-7887[1]
2γ-chloro amineNaH, THF, rt92J. Org. Chem. 2016, 81, 2899-2910[1]
3cis-3,4-epoxy amineLa(OTf)3 (5 mol%), (CH2Cl)2, reflux81Kuriyama et al., 2021[2]
Experimental Protocol: Synthesis of N-Boc-azetidine

To a solution of N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, methanesulfonyl chloride (1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude mesylate is then dissolved in methanol (10 mL), and potassium carbonate (2.0 mmol) is added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-azetidine.[1]

Workflow Diagram

Workflow for Azetidine Synthesis via Intramolecular Cyclization start γ-Amino Alcohol activation Activation of Hydroxyl Group (e.g., Mesylation) start->activation MsCl, Et3N cyclization Intramolecular Cyclization (Base) activation->cyclization Base (e.g., K2CO3) product Azetidine cyclization->product Workflow for Visible-Light-Mediated Aza Paternò-Büchi Reaction imine Imine Precursor photocycloaddition [2+2] Photocycloaddition imine->photocycloaddition alkene Alkene alkene->photocycloaddition product Azetidine photocycloaddition->product Visible Light, Photocatalyst Workflow for Palladium-Catalyzed Intramolecular C-H Amination start Amine with Directing Group ch_activation C-H Activation/Palladacycle Formation start->ch_activation Pd(OAc)2 oxidation Oxidation (Pd(II) to Pd(IV)) ch_activation->oxidation Oxidant (e.g., PhI(OAc)2) reductive_elimination Reductive Elimination oxidation->reductive_elimination product Azetidine reductive_elimination->product Workflow for Copper-Catalyzed Radical Cyclization of Ynamides start Ynamide radical_formation Radical Formation start->radical_formation Cu-photocatalyst, Visible Light cyclization 4-exo-dig Radical Cyclization radical_formation->cyclization product Azetidine cyclization->product

References

Chemical Validation of LmLAP as a Drug Target: A Comparative Guide for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of small molecules targeting Leishmania major Leucyl-aminopeptidase (LmLAP), a validated drug target for the development of new antileishmanial therapies. The content presented here is based on experimental data and aims to offer an objective evaluation of the performance of LmLAP inhibitors against current treatment options and other potential drug targets.

Introduction to LmLAP as a Drug Target

Leishmaniasis is a neglected tropical disease with limited therapeutic options, often hampered by toxicity and emerging drug resistance.[1] The identification of novel drug targets is crucial for the development of safer and more effective treatments. Leucyl-aminopeptidases (LAPs) are metalloproteases that play a vital role in parasite survival, making them attractive targets for chemotherapy. In Leishmania major, the M17 family leucyl-aminopeptidase (LmLAP) has been identified and validated as a promising target for the development of new small molecule inhibitors.[1][2]

Performance Comparison of LmLAP Inhibitors

Recent high-throughput screening efforts have identified several small molecules that selectively inhibit LmLAP. This section compares the in vitro performance of two lead compounds, DDD00057570 and DDD00097924, with the current first-line antileishmanial drug, Amphotericin B, and an inhibitor of another validated Leishmania drug target, CRK3.

Table 1: In Vitro Efficacy and Cytotoxicity of LmLAP Inhibitors and Comparator Compounds

CompoundTargetOrganismAssayIC50 / EC50 (µM)CC50 (µM) vs. RAW 264.7CC50 (µM) vs. THP-1Selectivity Index (SI) vs. RAW 264.7Selectivity Index (SI) vs. THP-1
DDD00057570 LmLAP L. majorEnzyme Inhibition4.3 ± 0.4>100>100>23>23
L. donovaniIntracellular Amastigote7.5>13>13
DDD00097924 LmLAP L. majorEnzyme Inhibition6.8 ± 0.5>100>100>14>14
L. donovaniIntracellular Amastigote>50--
Amphotericin B ErgosterolLeishmania spp.Intracellular Amastigote~0.1-0.5~25~25~50-250~50-250
N-((4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)sulfonyl)acetamide CRK3L. donovaniEnzyme Inhibition0.049>50>50>1020>1020

Data for DDD00057570 and DDD00097924 are from reference[2]. Data for Amphotericin B and the CRK3 inhibitor are representative values from the literature. SI = CC50 / IC50

The data clearly indicates that while the identified LmLAP inhibitors are potent, their in vitro efficacy against intracellular amastigotes is currently lower than that of the established drug Amphotericin B and the CRK3 inhibitor. However, the LmLAP inhibitors demonstrate a favorable safety profile with high selectivity indices, suggesting a specific mode of action against the parasite with minimal host cell toxicity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the protocols for the key assays cited in this guide.

LmLAP Enzyme Inhibition Assay (RapidFire-MS based)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of recombinant LmLAP.

  • Reagents and Materials:

    • Recombinant LmLAP enzyme

    • Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP

    • Substrate: L-leucyl-L-arginine-7-amido-4-methylcoumarin (LR-AMC)

    • Test compounds dissolved in DMSO

    • 384-well microplates

    • RapidFire High-Throughput Mass Spectrometry system

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the assay plate.

    • Add 10 µL of recombinant LmLAP (final concentration 1 nM) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of LR-AMC substrate (final concentration 10 µM) in assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction by adding 80 µL of 0.5% trifluoroacetic acid in water.

    • Analyze the plate on the RapidFire-MS system to measure the amount of product (cleaved AMC) formed.

    • Calculate the percent inhibition relative to DMSO controls and determine the IC50 values by fitting the data to a dose-response curve.

Leishmania Intracellular Amastigote Growth Inhibition Assay

This assay assesses the ability of compounds to inhibit the proliferation of Leishmania amastigotes within a host macrophage cell line.

  • Reagents and Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

    • Phorbol 12-myristate 13-acetate (PMA)

    • Leishmania donovani stationary phase promastigotes

    • Test compounds dissolved in DMSO

    • 384-well microplates

    • High-content imaging system

  • Procedure:

    • Seed THP-1 cells into a 384-well plate at a density of 4 x 10^4 cells/well in RPMI-1640 medium containing 100 ng/mL PMA to induce differentiation into macrophages.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

    • Remove the medium and infect the adherent macrophages with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

    • Wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells with 4% paraformaldehyde and stain the nuclei of both macrophages and amastigotes with DAPI.

    • Image the plates using a high-content imaging system.

    • Quantify the number of amastigotes per macrophage and the number of infected macrophages.

    • Calculate the percent inhibition relative to DMSO controls and determine the EC50 values.

Mammalian Cell Cytotoxicity Assay

This assay determines the toxicity of compounds against a mammalian cell line to assess their selectivity.

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line or THP-1 human monocytic cell line

    • DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) medium supplemented with 10% FBS, L-glutamine, and antibiotics

    • Test compounds dissolved in DMSO

    • Resazurin-based cell viability reagent (e.g., alamarBlue)

    • 96-well microplates

  • Procedure:

    • Seed RAW 264.7 or THP-1 cells into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 72 hours.

    • Add the resazurin-based reagent to each well and incubate for a further 4 hours.

    • Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

    • Calculate the percent viability relative to DMSO controls and determine the CC50 values.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the targeted signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship for target validation.

LmLAP_Pathway Extracellular_Peptides Extracellular Peptides LmLAP LmLAP (Leucyl-aminopeptidase) Extracellular_Peptides->LmLAP Substrate Amino_Acids Free Amino Acids (e.g., Leucine) LmLAP->Amino_Acids Cleavage Parasite_Growth Parasite Growth & Survival Amino_Acids->Parasite_Growth Essential for Inhibitor Small Molecule Inhibitor (e.g., DDD00057570) Inhibitor->LmLAP Inhibition Experimental_Workflow Start Start: Identification of LmLAP as a Target HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Hit_ID->Enzyme_Assay Cell_Assay Intracellular Amastigote Assay (EC50 Determination) Enzyme_Assay->Cell_Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50 Determination) Cell_Assay->Cytotoxicity Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End Target_Validation Hypothesis Hypothesis: LmLAP is essential for Leishmania survival. Genetic_Validation Genetic Validation (e.g., Gene Knockout) Hypothesis->Genetic_Validation Chemical_Validation Chemical Validation (Small Molecule Inhibitors) Hypothesis->Chemical_Validation Phenocopy Inhibitor phenotype mimics genetic knockout Genetic_Validation->Phenocopy Inhibitor_Effect Inhibitor shows anti-parasitic activity Chemical_Validation->Inhibitor_Effect Target_Engagement Inhibitor binds to LmLAP in the parasite Chemical_Validation->Target_Engagement Inhibitor_Effect->Phenocopy Validated_Target Conclusion: LmLAP is a validated drug target. Target_Engagement->Validated_Target Phenocopy->Validated_Target

References

Uncharted Territory: Evaluating (1-Benzylazetidin-2-yl)methanamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of experimental data on the performance of (1-Benzylazetidin-2-yl)methanamine as a chiral auxiliary in asymmetric synthesis. While the broader class of chiral azetidines has found application in asymmetric catalysis, primarily as ligands and organocatalysts, the specific use of this compound as a detachable and reusable auxiliary remains an unexplored area of research. Consequently, a direct quantitative comparison with well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines is not feasible at this time.

The fundamental role of a chiral auxiliary is to temporarily impart chirality to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction to yield a product with high diastereoselectivity and, ultimately, high enantiomeric excess after cleavage of the auxiliary. The efficacy of any chiral auxiliary is judged by its ability to provide high stereocontrol, its ease of attachment and removal, and the overall yield of the desired chiral product.

While we cannot provide a direct comparative guide for this compound, we can present a framework for how such a comparison would be structured, utilizing data from well-documented chiral auxiliaries to illustrate the key performance indicators. This hypothetical framework can serve as a guide for future research into the potential of novel chiral auxiliaries like this compound.

Hypothetical Performance Comparison in Asymmetric Reactions

For a meaningful comparison, the performance of a new chiral auxiliary would need to be benchmarked against established auxiliaries in a range of common asymmetric transformations. The following tables illustrate how such data would be presented.

Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The data below for established auxiliaries highlights the high levels of diastereoselectivity typically achieved.

Chiral AuxiliaryElectrophileSubstrateDiastereoselectivity (d.r.)Yield (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Evans' OxazolidinoneBenzyl bromidePropionyl>99:190-95[1]
Oppolzer's SultamMethyl iodideAcetyl>98:285-95[2]
Meyers' Chiral Formamidinen-Butyl iodidePhenylacetyl>98:280-90[1]
Asymmetric Aldol Reactions

The aldol reaction is another critical method for forming C-C bonds and creating new stereocenters. The stereochemical outcome (syn vs. anti) is a key parameter in addition to diastereoselectivity.

Chiral AuxiliaryAldehydeEnolate SourceDiastereoselectivity (syn:anti)Yield (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Evans' OxazolidinoneIsobutyraldehydePropionyl>99:1 (syn)80-95[3]
Oppolzer's SultamBenzaldehydePropionyl>95:5 (syn)75-85[2][4]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.

Chiral AuxiliaryDieneDienophileDiastereoselectivity (endo:exo)Yield (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Evans' OxazolidinoneCyclopentadieneN-Acryloyl>95:5 (endo)85-95[1]
Oppolzer's SultamCyclopentadieneN-Acryloyl>98:2 (endo)90-99[2]

Experimental Protocols: A Template for Evaluation

To assess a new chiral auxiliary, standardized experimental protocols are essential for reproducibility and valid comparison. Below are representative protocols for the key reactions using established auxiliaries. Similar procedures would need to be developed and optimized for this compound.

General Protocol for N-Acylation of a Chiral Auxiliary
  • Dissolution and Deprotonation: The chiral auxiliary (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to 0 °C. A strong base (e.g., n-BuLi, 1.1 eq.) is added dropwise to deprotonate the amine.

  • Acylation: The desired acyl chloride (1.1 eq.) is added slowly to the reaction mixture.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Asymmetric Alkylation (Evans' Auxiliary)
  • Enolate Formation: The N-acylated Evans' auxiliary (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of a strong base such as LDA or NaHMDS (1.1 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Alkylation: The electrophile (e.g., alkyl halide, 1.2 eq.) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. After warming to room temperature, the product is extracted with an organic solvent, dried, and purified by chromatography.

General Protocol for Auxiliary Cleavage

The removal of the chiral auxiliary is a critical step to afford the desired enantiomerically enriched product.

  • Hydrolytic Cleavage (to Carboxylic Acid): Treatment with LiOH in a mixture of THF and water.

  • Reductive Cleavage (to Alcohol): Treatment with a reducing agent such as LiBH₄ or LiAlH₄ in an ethereal solvent.

  • Transesterification (to Ester): Treatment with an alkoxide (e.g., NaOMe) in the corresponding alcohol.

Visualizing the Logic of Asymmetric Synthesis with Chiral Auxiliaries

Graphviz diagrams can effectively illustrate the workflow and logic of using chiral auxiliaries.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Diastereoselective_Reaction Chiral Intermediate Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Diastereomeric Mixture Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereochemical_Control_Mechanism Auxiliary_Substrate Chiral Auxiliary- Substrate Adduct Enolate Formation of Rigid Chiral Enolate Auxiliary_Substrate->Enolate Facial_Block Steric Shielding of one Enolate Face Enolate->Facial_Block Electrophile_Attack Electrophile Approaches Less Hindered Face Facial_Block->Electrophile_Attack Diastereomer Formation of a Single Major Diastereomer Electrophile_Attack->Diastereomer

Caption: Mechanism of stereocontrol by a chiral auxiliary.

Conclusion and Future Outlook

While this compound remains an uncharacterized chiral auxiliary, the framework presented here outlines the necessary experimental investigations and data presentation required for a thorough evaluation. Future research in this area would involve the synthesis of the N-acylated derivatives of this azetidine, followed by their application in key asymmetric reactions. The resulting diastereoselectivities, yields, and ease of cleavage would need to be meticulously documented and compared against the extensive data available for established auxiliaries. Should this compound demonstrate high levels of stereocontrol and practical utility, it could represent a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis.

References

Safety Operating Guide

Proper Disposal of (1-Benzylazetidin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the proper disposal of (1-Benzylazetidin-2-yl)methanamine and is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.

This compound is a chemical compound utilized in pharmaceutical research and development. Due to its hazardous nature, it is imperative that this compound and its containers are disposed of in a safe, compliant, and environmentally responsible manner. The following procedures are based on the known hazards of this chemical and general best practices for laboratory waste management.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2] Therefore, stringent safety precautions, including the use of appropriate Personal Protective Equipment (PPE), are mandatory during handling and disposal.

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield are required.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) should be worn. Always check the glove manufacturer's compatibility chart. A double layer of nitrile gloves is not sufficient for prolonged contact.
Body Protection A flame-retardant laboratory coat worn over long-sleeved clothing and pants, along with a chemical-resistant apron, is necessary.
Footwear Closed-toe, chemical-resistant shoes must be worn.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. For spill cleanup outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary.

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads, vermiculite, or sand to contain the material. Do not use combustible materials like paper towels.

  • Cleanup: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

III. Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[3] All waste containing this compound must be treated as hazardous waste.

1. Waste Collection and Storage:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) jug, for collecting waste. The original container, if in good condition, is also a suitable option.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., corrosive, harmful).

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[4] Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[5]

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from ignition sources. Secondary containment should be used for all liquid hazardous waste.[6]

2. Disposal of Empty Containers:

  • A chemical container is considered "empty" by the EPA when all contents have been removed by normal means (pouring, pumping, aspirating) and no more than one inch of residue remains, or no more than 3% by weight for containers up to 119 gallons.[7]

  • Triple Rinsing: For a corrosive and harmful substance like this compound, it is best practice to triple rinse the empty container.

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate (the rinse liquid) and dispose of it as hazardous waste in your designated container for this chemical.[6][8]

    • Allow the container to air dry completely in a chemical fume hood.

  • Final Disposal: Once triple-rinsed and dry, deface or remove the original label, and mark the container as "EMPTY". It can then be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[1]

3. Arrange for Professional Disposal:

  • Contact EHS: Once the hazardous waste container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid_waste Liquid/Solid Waste cluster_empty_container Empty Container start Begin Disposal of This compound ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type collect_waste Collect in Labeled Hazardous Waste Container waste_type->collect_waste Liquid or Solid Waste triple_rinse Triple Rinse Container waste_type->triple_rinse Empty Container store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End of Disposal contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dry_container Air Dry Container triple_rinse->dry_container collect_rinsate->collect_waste deface_label Deface Label & Mark 'EMPTY' dry_container->deface_label dispose_trash Dispose in Regular Trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1-Benzylazetidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (1-Benzylazetidin-2-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing such as a lab coat.Wear appropriate protective gloves to prevent skin exposure.[1]
Respiratory Protection Generally not required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Hand Protection Chemically resistant gloves.Dispose of contaminated gloves after use.
Body Protection Lab coat or other protective clothing to prevent skin contact.Wear appropriate protective clothing to prevent skin exposure.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]

  • An eyewash station and a safety shower should be readily accessible in the work area.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for any specific handling instructions if available. For similar compounds, it is advised to avoid breathing dust, vapor, mist, or gas and to prevent contact with eyes, skin, and clothing.[1]

  • Dispensing: Carefully dispense the chemical, minimizing the creation of aerosols or dust.

  • During Use: Keep the container tightly closed when not in use.[1] Avoid eating, drinking, or smoking in the handling area.

  • After Handling: Wash hands thoroughly after handling the compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Plan

Waste Characterization:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

Disposal Procedures:

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a designated and secure area.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow A Start: Assess Task B Potential for Splash or Aerosol Generation? A->B C Wear Safety Goggles and Face Shield B->C Yes D Wear Safety Glasses with Side Shields B->D No E Direct Skin Contact Possible? C->E D->E F Wear Chemical-Resistant Gloves and Lab Coat E->F Yes G Inadequate Ventilation or Dust/Vapor Generation? E->G No F->G H Use NIOSH-Approved Respirator G->H Yes I Standard Laboratory Ventilation is Sufficient G->I No J Proceed with Experiment H->J I->J

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.